molecular formula C20H36O4 B093291 Bis(2-ethylhexyl) fumarate CAS No. 141-02-6

Bis(2-ethylhexyl) fumarate

Cat. No.: B093291
CAS No.: 141-02-6
M. Wt: 340.5 g/mol
InChI Key: ROPXFXOUUANXRR-BUHFOSPRSA-N
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Description

Bis(2-ethylhexyl) fumarate is a useful research compound. Its molecular formula is C20H36O4 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.94e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163916. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis(2-ethylhexyl) (E)-but-2-enedioate
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InChI

InChI=1S/C20H36O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13+
Source PubChem
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InChI Key

ROPXFXOUUANXRR-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC
Source PubChem
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Isomeric SMILES

CCCCC(CC)COC(=O)/C=C/C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
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DSSTOX Substance ID

DTXSID2051710
Record name 2-Ethylhexyl fumarate
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Molecular Weight

340.5 g/mol
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Physical Description

Liquid, Liquid; [EPA ChAMP: Screening Level Hazard Characterization]
Record name 2-Butenedioic acid (2E)-, 1,4-bis(2-ethylhexyl) ester
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Record name 2-Ethylhexyl fumarate
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Vapor Pressure

0.000059 [mmHg]
Record name 2-Ethylhexyl fumarate
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CAS No.

141-02-6
Record name 2-Ethylhexyl fumarate
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Record name 2-Butenedioic acid (2E)-, 1,4-bis(2-ethylhexyl) ester
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Record name Bis(2-ethylhexyl) fumarate
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Record name DIETHYLHEXYL FUMARATE
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Foundational & Exploratory

Bis(2-ethylhexyl) fumarate CAS number 141-02-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bis(2-ethylhexyl) fumarate (B1241708) (CAS: 141-02-6)

This technical guide provides a comprehensive overview of Bis(2-ethylhexyl) fumarate, also known as Dioctyl fumarate (DOF), a chemical compound with significant industrial applications. It is intended for researchers, scientists, and professionals in drug development and materials science, presenting detailed information on its properties, synthesis, applications, and safety profile.

Chemical and Physical Properties

This compound is a diester of fumaric acid and 2-ethylhexanol.[1][2] It is a colorless to pale yellow, clear liquid with a faint or slight odor.[1][3][4][5] It is characterized by low volatility and is insoluble in water but soluble in organic solvents like ethanol, acetone, chloroform, and methanol.[3][4][6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 141-02-6[1][2][3][6]
Molecular Formula C₂₀H₃₆O₄[1][2][6][7]
Molecular Weight 340.50 g/mol [2][7][8][9]
Appearance Colorless to almost colorless clear liquid[1][4][10]
Odor Slight, mild[1][6][10]
Melting Point -58 °C[5][6]
Boiling Point 185 °C @ 0.7 kPa (5 mmHg)[1][6]
415 °C @ 760 mmHg[8]
Flash Point 190 °C[1][6]
Density / Relative Density 0.94 g/cm³[1][6]
Vapor Pressure 5.9 x 10⁻⁵ mmHg[7][11]
Refractive Index (n20/D) 1.458[6]
Water Solubility Insoluble (1.19 mg/L at 20°C)[1][3][6][10]
Solubility in Other Solvents Soluble in ethanol, acetone, toluene (B28343), chloroform, methanol[3][6][8]
LogP (n-octanol/water) 7.94[6]

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of fumaric acid with 2-ethylhexanol.[8][12] This reaction is typically catalyzed by an acid.[8][12] Another method is transesterification, which involves reacting an existing ester with 2-ethylhexanol.[12]

Experimental Protocol: Direct Esterification

While specific laboratory-scale protocols are not detailed in the provided results, a general procedure for the synthesis via direct esterification can be outlined based on established chemical principles.

Objective: To synthesize this compound from fumaric acid and 2-ethylhexanol.

Materials:

  • Fumaric acid

  • 2-Ethylhexanol (in molar excess, e.g., 2.1 to 3.5 molar ratio to fumaric acid)[13]

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst like Amberlyst 36)[12][14]

  • Toluene (as a solvent and for azeotropic removal of water)[13]

  • Sodium bicarbonate or sodium carbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Reaction flask (e.g., three-necked round-bottom flask)

  • Dean-Stark apparatus or equivalent water separator[15]

  • Condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a reaction apparatus consisting of a three-necked flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark trap fitted with a condenser.

  • Charging Reactants: Charge the flask with fumaric acid, 2-ethylhexanol, toluene, and the acid catalyst.[13]

  • Reaction: Heat the mixture to reflux.[13] The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is typically monitored by measuring the amount of water collected or by techniques like Thin Layer Chromatography (TLC).[15] The reaction is continued for several hours (e.g., 2-7 hours) until completion.[13][15]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a homogeneous acid catalyst was used, neutralize the excess acid by washing the organic layer with a sodium bicarbonate or sodium carbonate solution, followed by washing with water until the aqueous layer is neutral. If a heterogeneous catalyst was used, it can be removed by filtration.[13][14]

    • Separate the organic layer using a separatory funnel.

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification: Remove the toluene and excess 2-ethylhexanol by distillation, initially at atmospheric pressure and then under reduced pressure (vacuum distillation), to obtain the purified this compound product.[8][13]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_purification Purification Steps Fumaric_Acid Fumaric Acid Reaction_Vessel Esterification Reaction (Water Removal via Dean-Stark) Fumaric_Acid->Reaction_Vessel Ethylhexanol 2-Ethylhexanol Ethylhexanol->Reaction_Vessel Catalyst Acid Catalyst Catalyst->Reaction_Vessel Solvent Toluene (Solvent) Solvent->Reaction_Vessel Heat Heating (Reflux) Heat->Reaction_Vessel Neutralization Neutralization & Washing Reaction_Vessel->Neutralization Drying Drying Neutralization->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Direct esterification workflow for this compound synthesis.

Industrial Applications

This compound is a versatile compound used across various industries due to its plasticizing, film-forming, and lubricating properties.[3][12][16]

Table 2: Key Applications of this compound

Application AreaFunctionMechanism of ActionSource(s)
Polymers (especially PVC) PlasticizerReduces intermolecular forces between polymer chains, increasing flexibility and durability.[3][8][12]
Paints & Coatings Additive, Reactive DiluentEnhances adhesion, flexibility, and durability by forming a protective thin film.[3][4][12]
Adhesives ComponentImproves adhesion properties and flexibility.[4][12]
Lubricants LubricantProvides enhanced oxidative stability and lubrication.[3]
Cosmetics & Personal Care Emollient, Conditioning AgentActs as a skin conditioning agent.[7][12][17]
Chemical Manufacturing Chemical IntermediateServes as a starting material for other chemicals, such as surfactants.[18][19]
Pharmaceuticals Excipient (Investigational)Investigated for use in drug formulations due to its compatibility.[12]

The demand for this compound is driven by growth in the construction, automotive, and paints and coatings industries.[16][19] It is also considered an alternative to some phthalate (B1215562) plasticizers.[19]

Application Logic Diagram

Application_Logic cluster_props Key Properties cluster_apps Industrial Applications DOF This compound (DOF) Flexibility Enhances Flexibility DOF->Flexibility Durability Improves Durability DOF->Durability Adhesion Promotes Adhesion DOF->Adhesion Lubrication Lubricating Properties DOF->Lubrication FilmForming Film-Forming Agent DOF->FilmForming Polymers Polymers (PVC) Flexibility->Polymers Coatings Paints & Coatings Flexibility->Coatings Durability->Polymers Adhesion->Coatings Adhesives Adhesives Adhesion->Adhesives Lubricants Lubricants Lubrication->Lubricants FilmForming->Coatings Cosmetics Cosmetics FilmForming->Cosmetics

Caption: Relationship between properties and applications of this compound.

Toxicology and Safety Information

This compound is considered to have low acute toxicity.[3][8] However, it is classified as causing skin and serious eye irritation.[1][10] Proper handling and personal protective equipment are necessary.

Table 3: Toxicological Data

EndpointSpeciesRouteValueSource(s)
Acute Toxicity (LD50) RatOral29200 mg/kg[1]
RatOral>2000 mg/kg[8]
Skin Irritation RabbitDermalIrritant[11]
Eye Irritation --Serious Irritant[1][10]
Skin Sensitization Guinea PigDermalPotential Sensitizer (based on similar compounds)[7][11]
Genotoxicity --No data available[1]
Carcinogenicity --No data available[1]
Reproductive Toxicity --Expected to be low (based on similar compounds)[11]

Note: Much of the detailed toxicological data comes from studies on structurally similar compounds, like Bis(2-ethylhexyl) phthalate (DEHP), rather than this compound itself. While DEHP has been studied extensively for reproductive toxicity and carcinogenicity, direct extrapolation of these specific mechanisms to the fumarate ester should be done with caution.[20][21][22][23]

Table 4: Safety and Handling

Hazard InformationPrecautionary Measures
Signal Word: Warning[1][10]P264: Wash hands and face thoroughly after handling.[1]
Hazard Statements: P280: Wear protective gloves, eye protection.[1]
H315: Causes skin irritation.[1][10]P302+P352: IF ON SKIN: Wash with plenty of water.[1]
H319: Causes serious eye irritation.[1][10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage: Keep container tightly closed. Store in a cool, dark, and well-ventilated place away from oxidizing agents.[1][10]

Conclusion

This compound (CAS 141-02-6) is a high-boiling, low-volatility liquid ester with significant utility as a plasticizer, coating additive, and lubricant. Its synthesis is straightforward, typically involving direct esterification. While it exhibits low acute toxicity, it requires careful handling due to its potential for skin and eye irritation. Its versatile properties ensure its continued importance in various industrial sectors, particularly as industries seek effective alternatives to certain regulated phthalates. Further research into its long-term toxicological profile and potential applications in specialized areas like pharmaceuticals could provide a more complete understanding of this compound.

References

An In-depth Technical Guide to the Molecular Structure of Bis(2-ethylhexyl) Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and experimental protocols related to Bis(2-ethylhexyl) fumarate (B1241708). The information is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of this compound.

Molecular Structure and Identification

Bis(2-ethylhexyl) fumarate, also known as dioctyl fumarate, is the diester of fumaric acid and 2-ethylhexanol.[1][2][3] Its chemical structure is characterized by a central fumarate moiety with two 2-ethylhexyl groups attached via ester linkages. The molecule has a transatlantic configuration around the carbon-carbon double bond of the fumarate group, as indicated by its IUPAC name.[1][4]

Key Identifiers:

IdentifierValue
IUPAC Name bis(2-ethylhexyl) (E)-but-2-enedioate[1][4]
Synonyms Di(2-ethylhexyl) fumarate, Dioctyl fumarate, Fumaric acid di(2-ethylhexyl) ester[1][2][3]
CAS Number 141-02-6[1][3]
Molecular Formula C20H36O4[1][4]
SMILES CCCCC(CC)COC(=O)/C=C/C(=O)OCC(CC)CCCC[1][4]
InChI Key ROPXFXOUUANXRR-BUHFOSPRSA-N[1][4]

Below is a 2D diagram representing the molecular structure of this compound.

Synthesis_Workflow Reactants Fumaric Acid + 2-Ethylhexanol + Acid Catalyst Reaction Esterification Reaction (Heating with removal of water) Reactants->Reaction Neutralization Neutralization (e.g., with NaHCO3 solution) Reaction->Neutralization Washing Washing with Water Neutralization->Washing Drying Drying (e.g., with MgSO4) Washing->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product This compound Purification->Product GCMS_Workflow Sample Sample Preparation (Dilution in a suitable solvent) Injection GC Injection Sample->Injection Separation Separation on GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Acquisition & Analysis Detection->Data

References

An In-depth Technical Guide to the Synthesis of Bis(2-ethylhexyl) Fumarate from Fumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for bis(2-ethylhexyl) fumarate (B1241708), a significant chemical intermediate and versatile molecule with applications ranging from polymer chemistry to materials science. This document details the core methodologies, presents quantitative data from cited experiments, and visualizes the key chemical transformations and workflows.

Introduction

Bis(2-ethylhexyl) fumarate (BEHF), also known as dioctyl fumarate (DOF), is the diester of fumaric acid and 2-ethylhexanol. Its chemical structure, featuring a trans-configured double bond, imparts specific reactivity and physical properties that make it a valuable component in various industrial applications. This guide will focus on the two predominant synthesis pathways originating from fumaric acid: direct esterification and a two-step process involving the isomerization of the corresponding maleate (B1232345) ester.

Primary Synthesis Routes

There are two principal methods for the industrial and laboratory-scale synthesis of this compound:

  • Direct Esterification of Fumaric Acid: This is the most straightforward approach, involving the reaction of fumaric acid with 2-ethylhexanol, typically in the presence of an acid catalyst. The reaction is a reversible esterification, and removal of water is necessary to drive the equilibrium towards the product.

  • Esterification of Maleic Anhydride (B1165640) followed by Isomerization: An alternative and often preferred industrial method begins with the esterification of maleic anhydride with 2-ethylhexanol to produce bis(2-ethylhexyl) maleate. The maleate is then isomerized to the more stable trans-isomer, this compound, using a suitable catalyst.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of this compound and its maleate precursor. The data has been compiled from various sources to provide a comparative overview of reaction conditions and outcomes.

Parameter Direct Esterification of Fumaric Acid Esterification of Maleic Anhydride Isomerization of Maleate to Fumarate
Reactants Fumaric Acid, 2-EthylhexanolMaleic Anhydride, 2-EthylhexanolBis(2-ethylhexyl) maleate
Catalyst Sulfuric Acid, p-Toluenesulfonic acid (p-TSA), Amberlyst-15Sulfuric Acid, p-TSA, Amberlyst-15, HeteropolyacidsPhosphorus Oxychloride, Thionyl Chloride
Molar Ratio (Acid/Anhydride:Alcohol) 1:2.2 (and higher excess of alcohol)1:2.1 to 1:3.5N/A
Catalyst Loading Typically 0.5-2 wt% of reactants0.15-0.65 wt% of total feed (Heteropolyacid)0.001 to 0.05 mole per mole of ester
Temperature 120-180 °C80-130 °C80-125 °C
Reaction Time 4-10 hours2-7 hours2.5-5 hours
Yield >95% (under optimal conditions)>97%>96%
Purification Neutralization, Washing, Vacuum DistillationNeutralization, Washing, Vacuum DistillationDistillation

Experimental Protocols

Method 1: Direct Esterification of Fumaric Acid with 2-Ethylhexanol

This protocol is a generalized procedure based on common esterification principles.

Materials:

  • Fumaric Acid: 1 mole

  • 2-Ethylhexanol: 2.5 moles

  • p-Toluenesulfonic acid (catalyst): 0.02 moles

  • Toluene (as azeotropic agent): 200 mL

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663)

Procedure:

  • A reaction flask equipped with a Dean-Stark apparatus, a condenser, a thermometer, and a mechanical stirrer is charged with fumaric acid, 2-ethylhexanol, p-toluenesulfonic acid, and toluene.

  • The mixture is heated to reflux (approximately 120-140 °C) with vigorous stirring.

  • Water produced during the reaction is collected in the Dean-Stark trap. The reaction progress is monitored by the amount of water collected.

  • Once the theoretical amount of water has been collected (indicating completion of the reaction, typically 4-8 hours), the reaction mixture is cooled to room temperature.

  • The organic layer is washed sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and filtered.

  • Toluene and excess 2-ethylhexanol are removed by vacuum distillation to yield the crude this compound.

  • Further purification can be achieved by fractional vacuum distillation.

Method 2: Synthesis via Bis(2-ethylhexyl) maleate Isomerization

This two-step process is often favored in industrial settings.

Step 1: Synthesis of Bis(2-ethylhexyl) maleate

Materials:

  • Maleic Anhydride: 1 mole

  • 2-Ethylhexanol: 2.2 moles

  • Amberlyst-15 (catalyst)

  • Toluene (optional, as solvent)

Procedure:

  • A reaction flask is charged with maleic anhydride, 2-ethylhexanol, and Amberlyst-15 catalyst (typically 1-5 wt% of reactants).

  • The mixture is heated to 100-130 °C with stirring.

  • The reaction is monitored by acid value titration.

  • Upon completion, the catalyst is filtered off. The resulting crude bis(2-ethylhexyl) maleate can be used directly in the next step or purified by vacuum distillation.

Step 2: Isomerization to this compound

Materials:

  • Bis(2-ethylhexyl) maleate: 1 mole

  • Phosphorus oxychloride (catalyst): 0.0025 moles

Procedure:

  • The crude or purified bis(2-ethylhexyl) maleate is charged into a reaction vessel.

  • Phosphorus oxychloride is added as the isomerization catalyst.

  • The mixture is heated to 115-125 °C and stirred for 2.5-5 hours.

  • The progress of the isomerization can be monitored by techniques such as ¹H NMR spectroscopy (disappearance of the maleate vinyl proton signal at ~6.2 ppm and appearance of the fumarate signal at ~6.8 ppm) or by the change in physical properties like the crystallizing point.

  • The final product, this compound, is purified by vacuum distillation. A yield of over 96% can be expected.[1]

Reaction Mechanisms and Process Visualization

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows.

Signaling Pathways

G Synthesis Pathways of this compound cluster_0 Direct Esterification cluster_1 Isomerization Route FumaricAcid Fumaric Acid Monoester Mono(2-ethylhexyl) fumarate FumaricAcid->Monoester + 2-Ethylhexanol (Catalyst, Heat) Ethylhexanol1 2-Ethylhexanol BEHF1 This compound Monoester->BEHF1 + 2-Ethylhexanol (Catalyst, Heat) MaleicAnhydride Maleic Anhydride BEHM Bis(2-ethylhexyl) maleate MaleicAnhydride->BEHM + 2-Ethylhexanol (Catalyst, Heat) Ethylhexanol2 2-Ethylhexanol BEHF2 This compound BEHM->BEHF2 Isomerization (Catalyst, Heat)

Caption: Chemical pathways for this compound synthesis.

Experimental Workflows

G Workflow for Direct Esterification Reactants Charge Reactants (Fumaric Acid, 2-Ethylhexanol, Catalyst, Toluene) Reflux Heat to Reflux (Azeotropic Water Removal) Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Washing Sequential Washing (NaHCO3, H2O, Brine) Cooling->Washing Drying Dry with MgSO4 & Filter Washing->Drying Distillation Vacuum Distillation (Remove Solvent & Excess Alcohol) Drying->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for the direct esterification method.

G Workflow for Isomerization Route cluster_0 Step 1: Maleate Synthesis cluster_1 Step 2: Isomerization Reactants1 Charge Reactants (Maleic Anhydride, 2-Ethylhexanol, Catalyst) Reaction1 Heat & Stir Reactants1->Reaction1 Filter Filter Catalyst Reaction1->Filter CrudeMaleate Crude Bis(2-ethylhexyl) maleate Filter->CrudeMaleate Reactants2 Charge Maleate & Catalyst CrudeMaleate->Reactants2 Reaction2 Heat & Stir Reactants2->Reaction2 Distillation2 Vacuum Distillation Reaction2->Distillation2 Product2 Pure this compound Distillation2->Product2

Caption: Experimental workflow for the maleate isomerization route.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides key information for structure confirmation. The vinyl protons of the fumarate moiety typically appear as a singlet at approximately 6.8 ppm. The methylene (B1212753) protons adjacent to the ester oxygen appear as a multiplet around 4.1-4.2 ppm. The remaining aliphatic protons of the 2-ethylhexyl group appear in the region of 0.8-1.7 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester at around 165 ppm, and the vinyl carbons at approximately 134 ppm. The carbons of the 2-ethylhexyl groups will appear in the aliphatic region of the spectrum.

  • IR (Infrared) Spectroscopy: The IR spectrum of this compound will exhibit a strong absorption band for the C=O stretching of the ester group around 1720-1740 cm⁻¹. The C=C stretching of the alkene is typically observed around 1640-1650 cm⁻¹. The C-O stretching vibrations of the ester will be visible in the 1100-1300 cm⁻¹ region.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired purity and yield. Researchers are encouraged to consult the cited literature for more detailed information on specific catalytic systems and process parameters.

References

Di(2-ethylhexyl) Fumarate: A Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(2-ethylhexyl) fumarate (B1241708) (DEHF), also known as dioctyl fumarate, is an organic compound with the chemical formula C₂₀H₃₆O₄. It is the diester of fumaric acid and 2-ethylhexanol. Primarily utilized as a plasticizer in the manufacturing of polymers, its physical properties are crucial for determining its suitability and performance in various industrial applications. This technical guide provides a comprehensive overview of the core physical properties of Di(2-ethylhexyl) fumarate, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physical Properties

The quantitative physical properties of Di(2-ethylhexyl) fumarate are summarized in the table below. These values represent a consolidation of data from various sources and may vary depending on the purity of the substance and the specific experimental conditions.

PropertyValueUnitsConditions
General
CAS Number141-02-6--
Molecular FormulaC₂₀H₃₆O₄--
Molecular Weight340.50 g/mol -
AppearanceColorless to pale yellow liquid-Ambient
Thermal Properties
Boiling Point~409.8[1]°C@ 760 mmHg (estimated)
211 - 220[2]°C@ atmospheric pressure
185[2][3][4]°C@ 5 mmHg
160[5]°C@ 0.5 Torr
Melting Point-58[2][6]°C-
Flash Point190[1][4][6]°CClosed Cup
Optical & Other Properties
Density0.94[4][6][7]g/cm³@ 20°C
0.9398[5]g/cm³@ 20°C
Refractive Index1.458 - 1.46[2][4][6]-@ 20°C (n20/D)
Water SolubilityInsoluble[3][4]--
0.001167[1]mg/L@ 25°C (estimated)
Vapor Pressure5.9E-05[8]mmHg-
0[2][6]Pa@ 20°C
logP (o/w)7.691[1]-(estimated)

Experimental Protocols

The determination of the physical properties listed above is conducted using standardized experimental methodologies. Below are detailed protocols based on internationally recognized standards, such as those from ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Boiling Point Determination (ASTM D1120)

This method covers the determination of the equilibrium boiling point of liquid chemicals.

Apparatus:

  • A 100-mL round-bottom, short-neck, heat-resistant glass flask.

  • A water-cooled, reflux, glass-tube type condenser.

  • Boiling stones (silicon carbide grains).

  • A calibrated partial immersion thermometer.

  • An electric heating mantle.

Procedure:

  • Place a 60-mL sample of Di(2-ethylhexyl) fumarate and a few boiling stones into the flask.

  • Position the thermometer so that the bottom of the bulb is about 6.5 mm from the bottom of the flask.

  • Connect the flask to the condenser.

  • Apply heat with the heating mantle to bring the sample to a boil.

  • Adjust the heating rate so that the reflux ring of condensed vapor is at the bottom of the condenser.

  • Allow the sample to boil under equilibrium conditions for at least 10 minutes.

  • Record the temperature to the nearest 0.5°C. This is the observed boiling point.

  • Correct the observed boiling point for any deviation in barometric pressure from the standard 760 mmHg.

Melting Point Determination

For a substance like Di(2-ethylhexyl) fumarate, which has a very low melting point (solidification point), a cryostat is typically used.

Apparatus:

  • A small test tube or sample vial.

  • A calibrated low-temperature thermometer or thermocouple.

  • A cryostat or a cooling bath (e.g., dry ice/acetone).

  • A stirring mechanism.

Procedure:

  • Place a small sample of the liquid in the test tube.

  • Insert the thermometer into the sample, ensuring the bulb is fully immersed.

  • Place the test tube in the cooling bath and begin to cool the sample slowly while stirring continuously.

  • Record the temperature at regular intervals.

  • The melting point is the temperature at which the first crystals appear and remain upon slight warming, or the temperature at which the last crystals disappear upon slow heating after freezing. A plateau in the cooling curve can also indicate the freezing point.

Density Determination (ASTM D4052)

This test method covers the determination of the density and relative density of liquids by a digital density meter.[3]

Apparatus:

  • A digital density meter capable of meeting the required precision.

  • A thermostatically controlled bath to maintain the sample at the test temperature (20 ± 0.05°C).

  • Syringes for sample injection.

Procedure:

  • Calibrate the digital density meter with dry air and freshly boiled distilled water at 20°C.

  • Ensure the sample is homogenous and free of air bubbles.

  • Inject the Di(2-ethylhexyl) fumarate sample into the oscillating U-tube of the density meter.

  • Allow the reading to stabilize, which indicates thermal equilibrium has been reached.

  • Record the density reading from the instrument.

  • Clean and dry the sample tube thoroughly between measurements.

Flash Point Determination (ASTM D56)

This method is for determining the flash point of liquids with a Tag Closed Cup Tester.[4]

Apparatus:

  • Tag Closed Cup Tester (manual or automated).

  • Calibrated thermometer.

Procedure:

  • Set up the Tag Closed Cup Tester according to the manufacturer's instructions.

  • Fill the test cup with the Di(2-ethylhexyl) fumarate sample to the filling mark.

  • Place the lid on the cup and insert the thermometer.

  • Light the test flame and adjust it to the size of the bead on the cover.

  • Apply heat at a slow, constant rate.

  • As the temperature approaches the expected flash point, apply the test flame at specified temperature intervals by operating the shutter mechanism.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.[9]

  • Record the flash point corrected for barometric pressure.

Refractive Index Determination (ASTM D1218)

This test method details the measurement of the refractive index of transparent hydrocarbon liquids.[6]

Apparatus:

  • A high-precision refractometer (e.g., an Abbe refractometer).

  • A constant temperature bath to maintain the prisms at 20 ± 0.05°C.

  • A light source, typically a sodium lamp (D-line).

Procedure:

  • Calibrate the refractometer using a standard of known refractive index.

  • Ensure the prisms of the refractometer are clean and dry.

  • Apply a few drops of the Di(2-ethylhexyl) fumarate sample to the surface of the lower prism.

  • Close the prisms and allow the sample to come to the temperature of the instrument.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

  • Read the refractive index from the instrument's scale.

Water Solubility Determination (OECD 105)

This guideline describes two methods for determining water solubility: the flask method and the column elution method. Given the very low solubility of Di(2-ethylhexyl) fumarate, the flask method followed by a sensitive analytical technique is appropriate.

Apparatus:

  • A flask with a stirrer.

  • A constant temperature bath or room (25 ± 0.5°C).

  • Centrifuge or filtration apparatus.

  • An analytical instrument for determining the concentration of the dissolved substance (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID).

Procedure:

  • An excess amount of Di(2-ethylhexyl) fumarate is added to a known volume of distilled water in the flask.

  • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, the mixture is centrifuged or filtered to separate the undissolved ester.

  • The concentration of Di(2-ethylhexyl) fumarate in the clear aqueous phase is determined using a calibrated analytical method (e.g., GC-FID).

  • The water solubility is reported as the mass of the substance per volume of water (e.g., in mg/L).

Mandatory Visualizations

Synthesis Workflow

Di(2-ethylhexyl) fumarate is typically synthesized via a Fischer-Speier esterification reaction. This process involves the acid-catalyzed reaction of fumaric acid with an excess of 2-ethylhexanol. Water, a byproduct of the reaction, is removed to drive the equilibrium towards the formation of the diester.

G Synthesis Workflow: Di(2-ethylhexyl) Fumarate reactants Reactants Fumaric Acid 2-Ethylhexanol Acid Catalyst (e.g., H₂SO₄) reactor Fischer Esterification Reaction Vessel Heating & Stirring Water Removal (e.g., Dean-Stark) reactants->reactor Charge neutralization Neutralization Quenching with Base (e.g., NaHCO₃ solution) reactor->neutralization Crude Product separation Workup Phase Separation (Aqueous vs. Organic) neutralization->separation Neutralized Mixture purification Purification Vacuum Distillation (Removal of excess alcohol and impurities) separation->purification Organic Layer product {Final Product|Di(2-ethylhexyl) Fumarate} purification->product Purified Ester

Caption: Fischer esterification process for the synthesis of Di(2-ethylhexyl) fumarate.

Analytical Workflow

The purity and concentration of Di(2-ethylhexyl) fumarate are commonly determined using gas chromatography with a flame ionization detector (GC-FID). This technique separates the compound from any impurities, which are then detected and quantified.

G Analytical Workflow: GC-FID Purity Analysis sample_prep Sample Preparation Dilution in appropriate solvent (e.g., Hexane) Addition of Internal Standard gc_injection GC Injection Vaporization of sample Introduction into carrier gas stream sample_prep->gc_injection gc_column Chromatographic Separation Separation based on boiling point and polarity (e.g., on a capillary column) gc_injection->gc_column fid_detection FID Detection Eluted compounds are burned in a flame Ionization produces a current gc_column->fid_detection data_analysis Data Analysis Chromatogram generation Peak integration Quantification vs. standard fid_detection->data_analysis result {Result|Purity (%) or Concentration (mg/L)} data_analysis->result

Caption: Gas chromatography workflow for the purity analysis of Di(2-ethylhexyl) fumarate.

References

Spectroscopic Profile of Dioctyl Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dioctyl fumarate (B1241708), a widely used chemical intermediate and polymer modifier. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data (NMR and IR), experimental methodologies, and relevant chemical pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the tabulated ¹H and ¹³C NMR data for dioctyl fumarate.

Table 1: ¹H NMR Spectroscopic Data for Dioctyl Fumarate

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for Dioctyl Fumarate

Chemical Shift (δ) ppmAssignment
Specific peak data not available in search results, but a spectrum is available for reference[1]

Note: While specific peak assignments for dioctyl fumarate were not explicitly found in the available search results, a reference to the ¹³C NMR spectrum is available through ChemicalBook, which can be consulted for direct spectral interpretation.[1]

Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of dioctyl fumarate is characterized by the following key absorption bands.

Table 3: FT-IR Spectroscopic Data for Dioctyl Fumarate

Wavenumber (cm⁻¹)IntensityAssignment
Specific peak data not available in search results, but a spectrum is available for reference[2]

Note: A reference IR spectrum for dioctyl fumarate is available on ChemicalBook for visual inspection.[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring NMR and FT-IR spectra of liquid ester samples like dioctyl fumarate.

NMR Spectroscopy Experimental Protocol

Sample Preparation:

  • A sample of dioctyl fumarate (typically 5-25 mg for ¹H NMR, and 20-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL.

  • The solution is then filtered through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • The NMR tube is capped and carefully placed in the NMR spectrometer.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.

  • Nuclei: ¹H and ¹³C nuclei are observed.

  • Parameters for ¹H NMR:

    • Number of scans: 8-16

    • Relaxation delay: 1-2 seconds

    • Pulse width: Typically 30-45 degrees

  • Parameters for ¹³C NMR:

    • Number of scans: 128-1024 (or more, depending on concentration)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Typically a proton-decoupled pulse sequence.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy Experimental Protocol

Sample Preparation (Neat Liquid):

  • Ensure the ATR crystal or salt plates (e.g., KBr, NaCl) of the FT-IR spectrometer are clean and dry.

  • For ATR-FTIR, a single drop of dioctyl fumarate is placed directly onto the crystal.

  • For transmission FT-IR using salt plates, a drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

  • The sample is then placed in the spectrometer's sample compartment.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR) or Transmission.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty ATR crystal or clean salt plates is collected and automatically subtracted from the sample spectrum.

Synthesis of Dioctyl Fumarate: A Representative Workflow

Dioctyl fumarate is typically synthesized via the esterification of fumaric acid with 2-ethylhexanol. This process can be visualized as a straightforward chemical transformation.

G Synthesis of Dioctyl Fumarate FumaricAcid Fumaric Acid Reaction Esterification Reaction FumaricAcid->Reaction Octanol 2-Ethylhexanol Octanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction DioctylFumarate Dioctyl Fumarate Reaction->DioctylFumarate Water Water (byproduct) Reaction->Water

Caption: A simplified workflow for the synthesis of dioctyl fumarate.

This guide provides a foundational understanding of the spectroscopic characteristics of dioctyl fumarate. For definitive analysis, it is recommended to acquire and interpret the spectra from primary sources or through direct experimental measurement.

References

An In-depth Technical Guide on the Solubility of Bis(2-ethylhexyl) Fumarate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) fumarate (B1241708) (BEHF), also known as dioctyl fumarate (DOF), is an organic compound classified as a diester of fumaric acid and 2-ethylhexanol.[1][2] It is a colorless to pale yellow, oily liquid with a mild odor and low volatility.[1][3] With a molecular formula of C₂₀H₃₆O₄ and a molecular weight of 340.50 g/mol , its structure features a central carbon-carbon double bond in a trans configuration, flanked by two ester groups each attached to a branched eight-carbon alkyl chain.[1][2] This structure imparts significant non-polar characteristics to the molecule. BEHF is primarily utilized as a plasticizer in polymer applications, such as for polyvinyl acetate (B1210297) (PVC), to enhance flexibility and durability.[1] It also serves as a co-monomer in the synthesis of various polymers and as a reactive diluent in coatings and adhesives.[1]

Solubility Profile of Bis(2-ethylhexyl) Fumarate

The solubility of a compound is a critical physicochemical property that influences its application, formulation, and synthesis. The large, branched alkyl chains of this compound dominate its molecular structure, making it a distinctly lipophilic and non-polar molecule. Consequently, it is insoluble in water but shows good solubility in a range of common organic solvents.[1][4]

Quantitative Solubility Data

While qualitative descriptions of this compound's solubility are widely available, specific quantitative data (e.g., g/100 mL at specified temperatures) in a broad range of organic solvents is not extensively documented in publicly accessible literature. The available information confirms its solubility in several non-polar and moderately polar organic solvents.

The following table summarizes the known qualitative and limited quantitative solubility information for this compound.

SolventFormulaPolaritySolubilityCitation
WaterH₂OPolarInsoluble (1.19 mg/L at 20°C)[5]
MethanolCH₃OHPolarSoluble[5]
EthanolC₂H₅OHPolarSoluble[1]
ChloroformCHCl₃Non-PolarSoluble[5]
TolueneC₇H₈Non-PolarSoluble[1]

Note: "Soluble" indicates that the compound dissolves in the solvent, but specific concentration limits are not provided in the cited sources.

Experimental Protocol: Determination of Solubility by the Gravimetric Shake-Flask Method

For researchers needing to generate precise quantitative solubility data for this compound, the isothermal shake-flask method followed by gravimetric analysis is a reliable and standard procedure. This method measures the equilibrium solubility of a solute in a solvent at a controlled temperature.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with airtight screw caps

  • Orbital shaker with a temperature-controlled chamber

  • Analytical balance (readable to 0.1 mg)

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Glass syringes

  • Drying oven or vacuum desiccator

  • Pipettes and general laboratory glassware

Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is necessary to ensure saturation.

    • Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Shake the vials at a moderate speed (e.g., 150 rpm) for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate. The presence of visible, undissolved solute should be confirmed at the end of this period.

  • Sample Collection and Filtration:

    • Stop the shaker and allow the vials to stand undisturbed inside the temperature-controlled chamber for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to prevent precipitation upon cooling.

    • Immediately attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Record the exact mass of the filtered saturated solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature well below the boiling point of this compound (e.g., 60-70°C) until a constant weight is achieved. A vacuum desiccator can also be used.

    • Once all the solvent has evaporated, allow the vial containing the dried solute to cool to room temperature in a desiccator before weighing it again.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • The solubility can be expressed in various units, such as g/100 mL or g/kg of solvent.

    Solubility ( g/100 mL) = (Mass of solute / Volume of aliquot) × 100

Synthesis and Purification Workflow

This compound is commercially produced via the Fischer esterification of fumaric acid with 2-ethylhexanol, typically using an acid catalyst.[1] The subsequent purification process is critical to achieving the high-purity product required for industrial applications.[1] The following diagram illustrates the key stages of this manufacturing process.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Fumaric Acid + 2-Ethylhexanol + Acid Catalyst Esterification Esterification Reaction (Heated Reflux) Reactants->Esterification Input Neutralization Neutralization (e.g., with NaHCO₃ soln.) Esterification->Neutralization Crude Product Washing Aqueous Washing (Phase Separation) Neutralization->Washing Removal of Acid Distillation Vacuum Distillation Washing->Distillation Removal of Salts & Excess Alcohol Product High-Purity This compound Distillation->Product Final Product

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Thermal Stability of Bis(2-ethylhexyl) Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Stability

The thermal stability of a compound is a critical parameter, particularly in applications such as polymer synthesis, materials science, and drug formulation, where substances may be subjected to elevated temperatures during processing, storage, or application. For a plasticizer like bis(2-ethylhexyl) fumarate (B1241708), understanding its thermal decomposition profile is essential to prevent degradation, which can lead to loss of performance and the generation of potentially harmful byproducts. Analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are powerful tools for characterizing the thermal properties of such materials.

Experimental Protocols for Thermal Analysis

Detailed methodologies for conducting TGA and DSC experiments are provided below. These protocols are based on standard practices for the thermal analysis of organic esters and polymers.

2.1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere.[1]

  • Objective: To determine the temperatures at which bis(2-ethylhexyl) fumarate decomposes and to quantify the mass loss at each stage.

  • Instrumentation: A standard thermogravimetric analyzer.

  • Experimental Procedure:

    • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

    • Instrument Setup: Place the sample pan in the TGA furnace.

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is typically plotted as percent mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

  • Data Analysis: From the TGA curve, determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak) from the DTG curve, and the residual mass at the final temperature.

2.2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature.

  • Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.

  • Instrumentation: A standard differential scanning calorimeter.

  • Experimental Procedure:

    • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

    • Instrument Setup: Place the sample and reference pans in the DSC cell.

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature beyond its expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition, crystallization). Determine the peak temperatures and the enthalpy of transitions by integrating the peak areas.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products formed during the thermal decomposition of a material.

  • Objective: To elucidate the thermal degradation mechanism of this compound by identifying its decomposition products.

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Experimental Procedure:

    • Sample Preparation: Place a small amount (typically in the microgram range) of this compound into a pyrolysis tube or onto a filament.

    • Pyrolysis: Rapidly heat the sample to a specific decomposition temperature (e.g., 400 °C, 500 °C, 600 °C) in an inert atmosphere (helium). The pyrolysis products are swept directly into the GC injection port.

    • Gas Chromatography: The volatile decomposition products are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program for the GC oven would be to hold at a low temperature (e.g., 40 °C) for a few minutes, then ramp up to a high temperature (e.g., 300 °C) to elute all compounds.

    • Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to a spectral library (e.g., NIST).

  • Data Analysis: Identify the individual peaks in the chromatogram by interpreting their mass spectra. This information can be used to propose a degradation pathway for the parent molecule.

Hypothetical Thermal Degradation Pathway of this compound

Based on the known thermal decomposition mechanisms of similar esters, a plausible degradation pathway for this compound is proposed. The primary decomposition route is likely to involve the cleavage of the ester bond, leading to the formation of 2-ethyl-1-hexene (B155198) and a carboxylic acid intermediate, which can further decompose.

Thermal_Degradation_Pathway A This compound B Ester Bond Cleavage (Initial Decomposition) A->B Heat C 2-Ethyl-1-hexene B->C D Fumaric Acid Mono(2-ethylhexyl) Ester B->D E Further Decomposition D->E Heat F Phthalic Anhydride (from impurities) or other small molecules E->F G Char Residue E->G

Caption: Hypothetical thermal degradation pathway of this compound.

Data Presentation

The following table summarizes representative quantitative data that could be obtained from the thermal analysis of this compound. Note: This data is illustrative and based on typical values for similar high-boiling point esters, as specific data for this compound was not found in the cited literature.

ParameterTypical Value RangeAnalytical Technique
Onset of Decomposition (Tonset)200 - 250 °CTGA
Peak Decomposition Temp (Tpeak)250 - 300 °CTGA/DTG
Final Decomposition Temp350 - 450 °CTGA
Residual Mass @ 600 °C< 5%TGA
Melting PointNot Applicable (Liquid)DSC
Boiling Point> 200 °C (decomposes)DSC/TGA

Conclusion

While a dedicated body of literature on the thermal stability of this compound is sparse, established analytical techniques provide a robust framework for its characterization. The experimental protocols for TGA, DSC, and Py-GC-MS outlined in this guide offer a comprehensive approach to understanding the thermal decomposition behavior of this compound. The hypothetical degradation pathway and representative data serve as a valuable starting point for researchers initiating such studies. Accurate determination of these thermal properties is paramount for the safe and effective application of this compound in various industrial and pharmaceutical contexts.

References

Bis(2-ethylhexyl) fumarate material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for Bis(2-ethylhexyl) fumarate (B1241708)

This guide provides a comprehensive overview of the safety, handling, and hazardous properties of Bis(2-ethylhexyl) fumarate. The information is intended for researchers, scientists, and professionals in drug development who work with this chemical.

Section 1: Identification

This section provides the basic identification of the chemical.

IdentifierValue
Product Name This compound[1][2][3]
Synonyms Di(2-ethylhexyl) fumarate, Dioctyl fumarate, Fumaric Acid Di(2-ethylhexyl) Ester[1][2][4]
CAS Number 141-02-6[1][2][5][6]
EC Number 205-448-2[2][6]
Molecular Formula C20H36O4[1][2][5][6]
Molecular Weight 340.50 g/mol [1][2][3][5]
Recommended Use For laboratory research purposes.[1]
Restrictions on Use Not for drug or household use.[1]

Section 2: Hazard(s) Identification

This section outlines the hazards associated with this compound and the corresponding warning information.

GHS Classification

  • Skin Corrosion/Irritation: Category 2[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2A[1]

Label Elements

  • Pictogram:

    alt text

  • Signal Word: Warning[1][2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2][7]

    • H319: Causes serious eye irritation.[2][7]

  • Precautionary Statements:

    • P264: Wash hands and face thoroughly after handling.[2][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

    • P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

GHS_Hazard_Communication cluster_classification Hazard Classification cluster_labeling Label Elements Classify Classify Substance (this compound) SkinIrritation Skin Irritation (Category 2) Classify->SkinIrritation Causes skin irritation EyeIrritation Eye Irritation (Category 2A) Classify->EyeIrritation Causes serious eye irritation Pictogram Pictogram (Exclamation Mark) SkinIrritation->Pictogram EyeIrritation->Pictogram SignalWord Signal Word ('Warning') Pictogram->SignalWord HazardStatements Hazard Statements (H315, H319) SignalWord->HazardStatements PrecautionaryStatements Precautionary Statements (P264, P280, etc.) HazardStatements->PrecautionaryStatements

GHS Hazard Communication Workflow

Section 3: Composition/Information on Ingredients

This section provides details on the chemical composition.

ComponentCAS NumberWeight %
This compound141-02-6>98.0%

Section 4: First-Aid Measures

This section describes the initial care that should be given by untrained responders to an individual who has been exposed to the chemical.

  • General Advice: Consult a physician if necessary.[5]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5]

  • Skin Contact: Wash skin with soap and water.[5] If skin irritation occurs, get medical advice/attention.[5] Take off contaminated clothing and wash before reuse.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.[5]

First_Aid_Measures cluster_routes Routes of Exposure & Immediate Actions cluster_actions First-Aid Actions Exposure Exposure to This compound Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to fresh air. Provide oxygen or artificial respiration if needed. Inhalation->MoveToFreshAir WashSkin Wash with soap and water. Remove contaminated clothing. Skin->WashSkin RinseEyes Rinse with water for several minutes. Remove contact lenses if possible. Eyes->RinseEyes RinseMouth Rinse mouth with water. Do not induce vomiting. Ingestion->RinseMouth MedicalAttention Seek Medical Attention if symptoms persist MoveToFreshAir->MedicalAttention WashSkin->MedicalAttention RinseEyes->MedicalAttention RinseMouth->MedicalAttention

First-Aid Measures Flowchart

Section 5: Fire-Fighting Measures

This section provides information on fighting fires caused by or involving the chemical.

  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as dry chemical, foam, or carbon dioxide.[1][8]

  • Unsuitable Extinguishing Media: Water may scatter and spread the fire.[1][8]

  • Specific Hazards Arising from the Chemical: No information available.[5]

  • Hazardous Combustion Products: Carbon oxides.[5]

  • Protective Equipment and Precautions for Firefighters: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[5]

Fire_Fighting_Measures cluster_media Extinguishing Media Selection cluster_protection Firefighter Protection Fire Fire Involving This compound SuitableMedia Suitable Media: Dry Chemical, Foam, CO2 Fire->SuitableMedia UnsuitableMedia Unsuitable Media: Water Jet Fire->UnsuitableMedia SCBA Wear Self-Contained Breathing Apparatus (SCBA) Fire->SCBA Hazards Hazards: - Hazardous Combustion Products (Carbon Oxides) - Potential for scattering with water Fire->Hazards ProtectiveGear Wear Full Protective Gear SCBA->ProtectiveGear

Fire-Fighting Measures Logic Diagram

Section 6: Accidental Release Measures

This section provides recommendations for responding to spills, leaks, or releases.

  • Personal Precautions: Ensure adequate ventilation, especially in confined areas.[5] Use personal protective equipment.[8]

  • Environmental Precautions: See Section 12 for additional Ecological Information.[5] Prevent further leakage or spillage if safe to do so.[5]

  • Methods for Cleaning Up: Pick up and transfer to properly labeled containers.[5] Absorb spilled material in a suitable absorbent (e.g., rag, dry sand, earth, sawdust).[1]

Accidental_Release_Response cluster_precautions Initial Precautions cluster_containment Containment & Cleanup Spill Spill or Leak of This compound EnsureVentilation Ensure Adequate Ventilation Spill->EnsureVentilation WearPPE Wear Personal Protective Equipment (Gloves, Goggles, etc.) Spill->WearPPE PreventSpread Prevent Further Leakage/Spillage EnsureVentilation->PreventSpread WearPPE->PreventSpread Absorb Absorb with Inert Material (e.g., sand, earth) PreventSpread->Absorb Collect Collect and Transfer to Labeled Containers Absorb->Collect Disposal Dispose of Waste (See Section 13) Collect->Disposal

Accidental Release Response Workflow

Section 7: Handling and Storage

This section provides guidance on safe handling practices and storage conditions.

  • Precautions for Safe Handling: Handle in accordance with good industrial hygiene and safety practice.[5]

  • Conditions for Safe Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store at room temperature.[5]

  • Incompatible Materials: Strong oxidizing agents.[5]

Section 8: Exposure Controls/Personal Protection

This section provides information on exposure limits, engineering controls, and personal protective equipment.

  • Exposure Guidelines: This product, as supplied, does not contain any hazardous materials with occupational exposure limits established by the region-specific regulatory bodies.[5]

  • Engineering Controls: Good general ventilation should be used.[7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side shields (or goggles).[5]

    • Skin and Body Protection: Wear protective gloves and protective clothing.[5]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA-approved respiratory protection should be worn.[5]

Section 9: Physical and Chemical Properties

This section provides the physical and chemical properties of the substance.

PropertyValue
Physical State Liquid[1][2][4]
Appearance Clear, colorless to almost colorless oil[1][2][6]
Odor Slight[1][2]
Melting Point -58 °C (lit.)[9]
Boiling Point 185 °C / 0.7 kPa[2]
Flash Point 190 °C[2]
Density 0.94 g/cm³ at 20 °C[2][6]
Solubility in Water Insoluble[1][2]
Solubility in Other Solvents Soluble in Chloroform, Methanol[6]
Partition Coefficient (log Pow) 7.94[6]
Vapor Pressure 0 Pa at 20 °C; 0.001 Pa at 25 °C[6]

Section 10: Stability and Reactivity

This section describes the reactivity hazards of the chemical and the chemical stability information.

  • Chemical Stability: Stable under recommended storage conditions.[5]

  • Possibility of Hazardous Reactions: None under normal processing.[5]

  • Conditions to Avoid: Extremes of temperature and direct sunlight.[5]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Carbon oxides.[5]

Section 11: Toxicological Information

This section provides a concise but complete description of the various toxicological (health) effects and the available data used to identify those effects.

Acute Toxicity

RouteSpeciesValue
Oral LD50 Rat= 29200 mg/kg[5]
Dermal LD50 Rabbit> 20 mL/kg[5]
Inhalation LC50 No data available

Experimental Protocols Detailed experimental protocols for the toxicological studies cited are not available in the provided safety data sheets. The data represents the results of standardized testing on the specified animal species.

Health Effects

  • Skin Contact: Causes skin irritation.[1][5]

  • Eye Contact: Causes serious eye irritation.[1][5]

  • Ingestion: May be harmful if swallowed.[7]

  • Inhalation: May be harmful if inhaled.[7]

  • Sensitization: May cause skin sensitization.[3][10]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.

  • Reproductive Toxicity: Expected to have a low order of reproductive and developmental toxicity from oral exposure, based on a structurally similar compound.[10]

Section 12: Ecological Information

This section provides information to evaluate the environmental impact of the chemical if it were released to the environment.

  • Ecotoxicity: No specific data is readily available. However, some sources indicate it is toxic to aquatic life with long-lasting effects.[3]

  • Persistence and Degradability: Not readily biodegradable.[11]

  • Bioaccumulative Potential: Potential for bioaccumulation.

  • Mobility in Soil: No data available.

Section 13: Disposal Considerations

This section provides information on proper disposal, recycling, and reclamation of the chemical or its container.

  • Waste Disposal Methods: Disposal should be in accordance with applicable regional, national, and local laws and regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[12] Do not discharge to sewer systems.[12]

Section 14: Transport Information

This section provides information for shipping and transporting the chemical.

  • DOT (US): Not regulated/Non-hazardous for transportation.[1]

  • IATA: Not regulated/Non-hazardous for transportation.[1]

  • IMDG: Not regulated/Non-hazardous for transportation.[1]

Section 15: Regulatory Information

This section provides safety, health, and environmental regulations specific for the product.

  • TSCA (Toxic Substance Control Act): This product is on the EPA Toxic Substances Control Act (TSCA) inventory.[1]

  • OSHA Hazard Communication Standard: This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[5]

Section 16: Other Information

This section provides any other information that is not included in the previous sections.

  • Disclaimer: The information provided in this Material Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.[5]

References

The Microbial Degradation of Bis(2-ethylhexyl) Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) fumarate (B1241708) (BEHF) is a diester used in various industrial applications. Understanding its environmental fate and potential for bioremediation is crucial. This technical guide provides a comprehensive overview of the predicted biodegradation pathways of BEHF. Due to a lack of direct studies on BEHF, this guide synthesizes information from analogous compounds, primarily the structurally similar and extensively studied plasticizer bis(2-ethylhexyl) phthalate (B1215562) (DEHP), as well as the known metabolic fates of BEHF's constituent parts: fumaric acid and 2-ethylhexanol. The proposed pathway involves an initial enzymatic hydrolysis followed by the entry of the resulting metabolites into central metabolic pathways. This document outlines the key microorganisms, enzymes, and metabolic intermediates likely involved in this process, supported by quantitative data from related compounds and detailed experimental protocols.

Introduction

Bis(2-ethylhexyl) fumarate is a synthetic chemical compound utilized in the manufacturing of various polymers. Its presence in the environment raises questions about its persistence and potential for microbial degradation. The biodegradation of xenobiotic compounds is a key process in their removal from the environment, and understanding these pathways is essential for assessing environmental risk and developing bioremediation strategies.

This guide will detail the hypothesized biodegradation pathway of BEHF, drawing heavily on the well-documented degradation of bis(2-ethylhexyl) phthalate (DEHP). The structural similarity between these two molecules, particularly the shared bis(2-ethylhexyl) ester groups, allows for a scientifically grounded extrapolation of the metabolic processes.

Proposed Biodegradation Pathway of BEHF

The microbial degradation of BEHF is predicted to be a multi-step process initiated by the enzymatic hydrolysis of its ester bonds. This process can be broken down into three main stages:

  • Stage 1: Primary Biodegradation. The initial cleavage of one or both ester linkages of the BEHF molecule.

  • Stage 2: Intermediate Metabolism. The further breakdown of the initial hydrolysis products.

  • Stage 3: Central Metabolism. The entry of the smaller metabolites into the central metabolic cycles of the microorganisms, leading to complete mineralization.

The proposed overall pathway is illustrated in the diagram below.

BEHF_Biodegradation_Pathway BEHF This compound (BEHF) MEHF Mono(2-ethylhexyl) Fumarate (MEHF) BEHF->MEHF Esterase TwoEH2 2-Ethylhexanol BEHF->TwoEH2 FumaricAcid Fumaric Acid MEHF->FumaricAcid Esterase/Hydrolase TwoEH1 2-Ethylhexanol MEHF->TwoEH1 TCA_Cycle Tricarboxylic Acid (TCA) Cycle FumaricAcid->TCA_Cycle Fumarase TwoEHA 2-Ethylhexanoic Acid TwoEH1->TwoEHA Alcohol Dehydrogenase TwoEH2->TwoEHA FurtherOxidation Further Oxidation & Ring Cleavage TwoEHA->FurtherOxidation β-oxidation-like pathway

A diagram of the proposed BEHF biodegradation pathway.
Stage 1 & 2: Hydrolysis to Fumaric Acid and 2-Ethylhexanol

The initial and rate-limiting step in the biodegradation of BEHF is expected to be the hydrolysis of the ester bonds by microbial esterases or lipases. This is analogous to DEHP degradation, where carboxylesterases play a crucial role. This hydrolysis likely proceeds in a stepwise manner:

  • Hydrolysis to Mono(2-ethylhexyl) Fumarate (MEHF): An esterase first cleaves one of the ester bonds, releasing one molecule of 2-ethylhexanol and forming the intermediate, mono(2-ethylhexyl) fumarate.

  • Hydrolysis of MEHF: A second enzymatic hydrolysis step breaks down MEHF into fumaric acid and a second molecule of 2-ethylhexanol.

Bacteria from the genus Rhodococcus are well-known for their ability to degrade a wide range of esters and are prime candidates for facilitating this initial hydrolysis.[1][2][3][4][5] Additionally, species of Mycobacterium and Bacillus have been shown to degrade DEHP and would likely possess the necessary enzymes to act on BEHF.[6][7][8]

Stage 3: Metabolism of Intermediates

Fumaric acid is a common metabolite in all domains of life and a key intermediate in the citric acid cycle (also known as the tricarboxylic acid or TCA cycle).[9][10] Once liberated, fumaric acid can be readily assimilated by a wide range of microorganisms. The enzyme fumarase (fumarate hydratase) catalyzes the reversible hydration of fumarate to L-malate, which is then further metabolized in the TCA cycle to generate energy and biomass.[11]

Fumaric_Acid_Metabolism FumaricAcid Fumaric Acid Malate L-Malate FumaricAcid->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase TCA_Cycle Further TCA Cycle Intermediates Oxaloacetate->TCA_Cycle Isolation_Workflow cluster_0 Enrichment Culture cluster_1 Isolation and Identification SoilSample 1. Collect environmental sample (e.g., contaminated soil) MineralMedium 2. Inoculate into mineral salts medium with BEHF as sole carbon source SoilSample->MineralMedium Incubation 3. Incubate under appropriate conditions (e.g., 30°C, shaking) MineralMedium->Incubation SerialTransfer 4. Serially transfer to fresh medium to enrich for degraders Incubation->SerialTransfer Plating 5. Plate enriched culture on solid medium with BEHF SerialTransfer->Plating ColonySelection 6. Select distinct colonies Plating->ColonySelection PureCulture 7. Establish pure cultures ColonySelection->PureCulture Identification 8. Identify isolates via 16S rRNA gene sequencing PureCulture->Identification

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bis(2-ethylhexyl) fumarate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bis(2-ethylhexyl) fumarate (B1241708), also known as dioctyl fumarate (DOF), is an organic compound synthesized from fumaric acid and 2-ethylhexanol.[1] It is a colorless to pale yellow liquid with a slightly sweet odor.[1] This diester is valued for its low volatility, good thermal stability, and low toxicity, making it a favorable component in various industrial applications.[1] It is commonly used as a plasticizer in polymers to enhance flexibility and durability, and as a reactive diluent in coatings and adhesives.[1][2] The synthesis of Bis(2-ethylhexyl) fumarate is typically achieved through the direct esterification of fumaric acid with 2-ethylhexanol, often in the presence of an acid catalyst. An alternative route involves the esterification of maleic anhydride (B1165640) to form bis(2-ethylhexyl) maleate, followed by isomerization to the fumarate.[3]

Experimental Protocols

This section details the methodology for the synthesis of this compound via the direct esterification of fumaric acid with 2-ethylhexanol using sulfuric acid as a catalyst.

Materials:

  • Fumaric acid

  • 2-Ethylhexanol

  • Sulfuric acid (H₂SO₄)

  • Toluene (or other suitable water-carrying agent)

  • Sodium bicarbonate (or other suitable base for neutralization)

  • Anhydrous sodium sulfate (B86663) (or other suitable drying agent)

  • Maleic anhydride (for alternative synthesis route)[4]

Equipment:

  • Three-necked round-bottom flask

  • Thermometer

  • Reflux condenser

  • Dean-Stark apparatus (or a similar water separator)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a thermometer, reflux condenser, Dean-Stark apparatus, and a magnetic stirrer, combine maleic anhydride and an initial portion of 2-ethylhexanol.

  • Initial Heating: Gradually heat the mixture to 150°C and maintain this temperature for 2 hours.

  • Esterification: Add the remaining 2-ethylhexanol and a catalytic amount of sulfuric acid to the reaction mixture to complete the esterification process.

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture at regular intervals.

  • Solvent Removal: After the reaction is complete, distill off the excess 2-ethylhexanol.

  • Purification: The crude product is then purified by vacuum distillation to obtain this compound.[4]

Data Presentation

The following table summarizes the quantitative data for a typical synthesis of this compound.

ParameterValueReference
Reactants
Maleic Anhydride98 parts[4]
2-Ethylhexanol260 parts (initial) + 200 parts (final)[4]
Catalyst
Sulfuric Acid (H₂SO₄)1 part[4]
Reaction Conditions
Initial Temperature150°C[4]
Initial Reaction Time2 hours[4]
Product
This compound (distillate)320 parts[4]
Purity99%[4]
Yield
Yield (based on maleic anhydride)93%[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage reactants 1. Charge Reactants (Maleic Anhydride, 2-Ethylhexanol) heating 2. Initial Heating (150°C, 2h) reactants->heating Heat esterification 3. Add Catalyst & More Alcohol (H₂SO₄, 2-Ethylhexanol) heating->esterification Promote Esterification distill_excess 4. Distill Excess 2-Ethylhexanol esterification->distill_excess Reaction Complete vacuum_distill 5. Vacuum Distillation of Crude Product distill_excess->vacuum_distill Purify final_product This compound (99% Purity) vacuum_distill->final_product Isolate

References

Application Notes and Protocols for Bis(2-ethylhexyl) Fumarate as a Reactive Diluent in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) fumarate (B1241708) (BEHF) is a difunctional reactive diluent that can be incorporated into various coating formulations to reduce viscosity, eliminate the need for volatile organic compounds (VOCs), and enhance final film properties.[1][2] Its chemical structure, featuring a carbon-carbon double bond, allows it to participate in polymerization reactions, becoming a permanent part of the cured coating matrix.[2][3][4] This document provides detailed application notes and experimental protocols for the evaluation of BEHF as a reactive diluent in coatings, with a particular focus on UV-curable systems.

Chemical Structure and Properties of Bis(2-ethylhexyl) Fumarate

BEHF is an ester of fumaric acid and 2-ethylhexanol.[2] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name bis(2-ethylhexyl) (E)-but-2-enedioate[5]
Synonyms Dioctyl fumarate (DOF), Di(2-ethylhexyl) fumarate[3][6]
CAS Number 141-02-6[3][5]
Molecular Formula C20H36O4[2][5]
Molecular Weight 340.50 g/mol [5][6]
Appearance Colorless to almost colorless clear liquid[2]
Viscosity (25°C) < 30 mPa·s[4]
Flash Point 190°C[4]

Applications in Coatings

BEHF is primarily used as a reactive diluent to lower the viscosity of high-solids or 100% solids coating formulations, thereby improving their workability and application properties.[4] Its low volatility makes it an environmentally friendly alternative to traditional solvents.[1]

Key Benefits:

  • Viscosity Reduction: Effectively lowers the viscosity of oligomers, such as urethane (B1682113) acrylates, epoxy acrylates, and polyesters, allowing for easier processing and application.[4]

  • VOC Reduction: As a reactive diluent, BEHF becomes part of the polymer backbone during curing, leading to little or no VOC emissions.[1]

  • Improved Flexibility: The incorporation of the long, branched alkyl chains of BEHF can enhance the flexibility of the cured coating.

  • Enhanced Curing: Can participate in free-radical polymerization, potentially improving the through-cure of thick films.[1]

Experimental Protocols

The following protocols outline the procedures for evaluating the performance of BEHF as a reactive diluent in a model UV-curable coating formulation.

Protocol 1: Evaluation of Viscosity Reduction

Objective: To quantify the effect of BEHF concentration on the viscosity of a urethane acrylate (B77674) oligomer.

Materials:

  • Urethane acrylate oligomer (e.g., aliphatic urethane acrylate)

  • This compound (BEHF)

  • Rotational viscometer

  • Constant temperature water bath (25°C)

  • Beakers and mixing equipment

Procedure:

  • Prepare a series of blends of the urethane acrylate oligomer with varying concentrations of BEHF (e.g., 0%, 5%, 10%, 15%, 20% by weight).

  • Ensure each sample is thoroughly mixed to achieve a homogeneous blend.

  • Equilibrate the samples to 25°C in the water bath.

  • Measure the viscosity of each blend using a rotational viscometer according to ASTM D2196.

  • Record the viscosity in millipascal-seconds (mPa·s) or centipoise (cP).

  • Plot the viscosity as a function of BEHF concentration to determine the viscosity reduction efficiency.

Protocol 2: Evaluation of Curing Performance

Objective: To assess the effect of BEHF on the cure speed of a UV-curable formulation.

Materials:

  • Urethane acrylate/BEHF blends from Protocol 1

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)

  • Substrate panels (e.g., steel or glass)

  • Film applicator (e.g., bar coater)

  • UV curing unit with a mercury vapor lamp

  • Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory

Procedure:

  • To each urethane acrylate/BEHF blend, add a fixed concentration of photoinitiator (e.g., 3% by weight).

  • Apply a thin film of each formulation onto a substrate panel using a film applicator to a controlled thickness (e.g., 50 µm).

  • Cure the coated panels by passing them under the UV lamp at a controlled belt speed.

  • To determine the cure speed, vary the UV dose by changing the belt speed or the lamp intensity.

  • Assess the degree of cure by measuring the disappearance of the acrylate double bond peak (around 810 cm⁻¹ and 1635 cm⁻¹) using FTIR-ATR.

  • The minimum UV dose required to achieve a certain degree of conversion (e.g., >95%) is considered the cure speed.

Protocol 3: Evaluation of Mechanical Properties

Objective: To characterize the effect of BEHF on the mechanical properties of the cured coating.

Materials:

  • Cured coating panels from Protocol 2

  • Pencil hardness tester (ASTM D3363)

  • Cross-hatch adhesion tester (ASTM D3359)

  • Mandrel bend tester (ASTM D522)

  • Impact tester (ASTM D2794)

Procedure:

  • Pencil Hardness: Determine the hardness of the cured films by testing with calibrated pencils of increasing hardness.

  • Adhesion: Assess the adhesion of the coating to the substrate using the cross-hatch tape test.

  • Flexibility: Evaluate the flexibility of the coating by bending the coated panels over mandrels of decreasing diameter and observing for cracking.

  • Impact Resistance: Measure the resistance of the coating to rapid deformation by dropping a weight onto the panel.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in tables for easy comparison.

Table 1: Viscosity of Urethane Acrylate/BEHF Blends

BEHF Concentration (wt%)Viscosity at 25°C (mPa·s)
0[Insert Value]
5[Insert Value]
10[Insert Value]
15[Insert Value]
20[Insert Value]

Table 2: Curing and Mechanical Properties of Coatings with BEHF

BEHF Concentration (wt%)Cure Speed (mJ/cm²)Pencil HardnessAdhesion (ASTM D3359)Flexibility (Mandrel Diameter, mm)Impact Resistance (inch-lbs)
0[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
5[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
10[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
15[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
20[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]

Visualizations

Role of BEHF in UV Curing

UV_Curing_Process cluster_formulation Coating Formulation cluster_process Curing Process Oligomer Urethane Acrylate Oligomer Polymerization Polymerization Oligomer->Polymerization BEHF This compound (Reactive Diluent) BEHF->Polymerization PI Photoinitiator Free_Radicals Free Radicals PI->Free_Radicals UV_Light UV Light UV_Light->PI Free_Radicals->Polymerization Initiation Cured_Coating Cured Coating (Crosslinked Network) Polymerization->Cured_Coating

Caption: Role of BEHF in the UV Curing Process.

Experimental Workflow

Experimental_Workflow Start Start: Define Coating Formulation Prep Prepare Blends with Varying BEHF Content Start->Prep Viscosity Measure Viscosity (Protocol 1) Prep->Viscosity Curing Cure Coatings (Protocol 2) Prep->Curing Analysis Analyze and Compare Data Viscosity->Analysis Mechanical Test Mechanical Properties (Protocol 3) Curing->Mechanical Mechanical->Analysis End End: Optimized Formulation Analysis->End

References

Application Notes and Protocols: Copolymerization of Bis(2-ethylhexyl) Fumarate with Vinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of copolymers of bis(2-ethylhexyl) fumarate (B1241708) (BEHF) and vinyl acetate (B1210297) (VAc). The protocols and data presented are intended to serve as a foundational guide for the development of novel polymeric materials for drug delivery and other biomedical applications. Copolymers of vinyl acetate are known for their biocompatibility and use in drug delivery systems.[1][2] The incorporation of dialkyl fumarates can modify the physicochemical properties of the resulting polymer, influencing its flexibility, hydrophobicity, and drug release characteristics.

Overview and Potential Applications

Copolymers of vinyl acetate, such as ethylene (B1197577) vinyl acetate (EVA), have a long and successful history in the pharmaceutical industry as excipients for controlled drug release.[3][4] They are utilized in a variety of applications, including transdermal patches, subcutaneous implants, and intravaginal rings.[1][3] The copolymer of bis(2-ethylhexyl) fumarate and vinyl acetate is expected to be a hydrophobic and flexible material. The bulky 2-ethylhexyl groups can act as internal plasticizers, potentially leading to a polymer with a low glass transition temperature.

Potential applications in drug development include:

  • Matrix for controlled-release drug delivery: The hydrophobic nature of the copolymer could be suitable for the sustained release of lipophilic drugs.

  • Component in transdermal drug delivery systems: Its adhesive and film-forming properties could be beneficial in the formulation of drug-in-adhesive patches.[3]

  • Biomaterial coatings: The copolymer could be used to coat medical devices to improve their biocompatibility or to provide a drug-eluting surface.

Quantitative Data

ParameterValueMonomer/CopolymerNotes
Monomer Properties
Molecular Weight340.5 g/mol This compoundCalculated
Molecular Weight86.09 g/mol Vinyl Acetate---
Copolymerization Data (Reference: BEHM-co-VAc) Data from emulsion polymerization of bis(2-ethylhexyl) maleate (B1232345) with vinyl acetate.[5][6]
Polymerization Temperature70°CBEHM-co-VAc---
Initiator SystemKPS/ASBS (Redox)BEHM-co-VAcPotassium persulfate/Acetone sodium bisulfite[5][6]
Order of reaction w.r.t BEHM1.3BEHM-co-VAc[5][6]
Thermal Properties (General Reference)
Thermal Degradation of Poly(2-ethylhexyl) AcrylatesOnset > 200°CPoly(2-ethylhexyl) AcrylatesThermal stability is expected to be relevant.[7]
Thermal Degradation of EVATwo stages: ~370°C (deacetylation) and ~480°C (backbone degradation)Ethylene Vinyl AcetateProvides a general reference for vinyl acetate copolymer degradation.[8]

Experimental Protocols

The following protocols are based on established methods for the emulsion and solution polymerization of vinyl acetate and related comonomers.[5][6][9]

Emulsion Copolymerization of this compound and Vinyl Acetate

This protocol is adapted from the emulsion polymerization of bis(2-ethylhexyl) maleate with vinyl acetate.[5][6]

Materials:

  • This compound (BEHF)

  • Vinyl acetate (VAc), inhibitor removed

  • Potassium persulfate (KPS)

  • Acetone sodium bisulfite (ASBS)

  • Emulsifier (e.g., Pluronic F108)

  • Distilled water

  • Nitrogen gas

Equipment:

  • 250 mL three-necked flask

  • Mechanical stirrer

  • Condenser

  • Two separating funnels

  • Heating mantle with temperature controller

  • Nitrogen inlet

Procedure:

  • Dissolve the emulsifier in distilled water and charge the solution into the three-necked flask.

  • Assemble the flask with the mechanical stirrer, condenser, and nitrogen inlet.

  • Purge the system with nitrogen for 30 minutes to remove oxygen.

  • Heat the reactor to 70°C with continuous stirring (e.g., 500 rpm).

  • Prepare the initiator solutions: dissolve KPS in a portion of distilled water and ASBS in another portion.

  • Add the initiator solutions to the reactor.

  • In separate separating funnels, place the desired amounts of BEHF and VAc monomers.

  • Once the reaction temperature is stable, add the BEHF and VAc monomers dropwise to the reactor over a period of 2 hours.[5][6]

  • After the addition of monomers is complete, continue the reaction for another 2 hours to ensure high conversion.

  • Cool the reactor to room temperature.

  • The resulting product is a copolymer latex.

Characterization of the Copolymer

3.2.1. Determination of Monomer Conversion: Monomer conversion can be determined gravimetrically. Samples of the latex are withdrawn at different time intervals, a known amount of a polymerization inhibitor (e.g., hydroquinone) is added, and the sample is dried to a constant weight.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy: The copolymer structure can be confirmed by FTIR. The disappearance of the C=C absorption bands of the monomers and the appearance of characteristic ester and acetate peaks in the copolymer spectrum would indicate successful copolymerization.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to determine the copolymer composition by integrating the signals corresponding to the protons or carbons of the respective monomer units.

3.2.4. Gel Permeation Chromatography (GPC): The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer can be determined by GPC.

3.2.5. Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the copolymer. Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymer.[7][8]

Visualizations

experimental_workflow prep Preparation of Monomers and Reagents reactor_setup Reactor Setup and Inert Atmosphere Purge prep->reactor_setup initiation Initiator Addition at 70°C reactor_setup->initiation monomer_feed Semi-batch Monomer Feed (BEHF and VAc) initiation->monomer_feed polymerization Copolymerization (2 hours) monomer_feed->polymerization completion Post-Polymerization (2 hours) polymerization->completion cooling Cooling to Room Temperature completion->cooling product Copolymer Latex cooling->product characterization Characterization (FTIR, NMR, GPC, DSC, TGA) product->characterization

Caption: Workflow for the emulsion copolymerization of BEHF and VAc.

logical_relationship monomers Monomers (BEHF, VAc) copolymer BEHF-co-VAc Copolymer monomers->copolymer Copolymerization properties Physicochemical Properties (Hydrophobicity, Flexibility, Tg) copolymer->properties Determines applications Drug Development Applications properties->applications Enables controlled_release Controlled Release Matrix applications->controlled_release transdermal Transdermal Systems applications->transdermal coatings Biomaterial Coatings applications->coatings

Caption: Relationship between monomers, copolymer properties, and applications.

References

Application Notes and Protocols: Bis(2-ethylhexyl) fumarate (DEHF) as a Non-Phthalate Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, its inherent rigidity often necessitates the use of plasticizers to achieve the flexibility required for numerous applications. For decades, phthalate (B1215562) esters, particularly bis(2-ethylhexyl) phthalate (DEHP), have been the dominant class of plasticizers for PVC.[1] Growing concerns over the potential adverse health effects of phthalates, including endocrine disruption, have spurred significant research into safer, non-phthalate alternatives.[2][3]

Bis(2-ethylhexyl) fumarate (B1241708) (DEHF) has emerged as a promising non-phthalate plasticizer for PVC. This diester of fumaric acid and 2-ethylhexanol offers a desirable balance of properties, including good plasticizing efficiency, low migration potential, and favorable toxicological profiles.[4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating and utilizing DEHF as a plasticizer for PVC in various applications, including medical devices and food contact materials.

Performance Characteristics of DEHF in PVC

DEHF imparts desirable flexibility and durability to PVC, with performance characteristics comparable or superior to traditional phthalate plasticizers in several key aspects.

Mechanical Properties

PVC formulations plasticized with DEHF exhibit excellent mechanical properties, crucial for applications requiring flexibility and strength. The tensile properties of DEHF-plasticized PVC, when compared to the traditional DEHP, demonstrate its efficacy as a suitable alternative.

Table 1: Comparative Mechanical Properties of Plasticized PVC

PropertyDEHF-plasticized PVCDEHP-plasticized PVCTest Method
Tensile Strength (MPa)17.46[4]~15-25[5]ISO 527-2 / ASTM D638
Elongation at Break (%)up to 330[4]250 - 400[5]ISO 527-2 / ASTM D638
Young's Modulus (MPa)Lower than unplasticized PVCLower than unplasticized PVCISO 527-2 / ASTM D638

Note: The properties of plasticized PVC are highly dependent on the concentration of the plasticizer. The values presented are representative.

Thermal Properties

The thermal stability and glass transition temperature (Tg) are critical parameters for defining the processing conditions and service temperature range of PVC materials. DEHF has been shown to effectively lower the Tg of PVC, indicating good plasticizing efficiency.

Table 2: Comparative Thermal Properties of Plasticized PVC

PropertyDEHF-plasticized PVCDEHP-plasticized PVCTest Method
Glass Transition Temperature (Tg) (°C)19.2 - 23.8[4]~ -40 to 0 (depending on concentration)ASTM D3418 / ISO 11357-2
Onset of Thermal Degradation (°C)188 - 225[4]~200-340[5]Thermogravimetric Analysis (TGA)
Migration Resistance

A key advantage of DEHF is its lower migration tendency compared to DEHP. This is particularly important for applications where the plasticized PVC is in contact with food, pharmaceuticals, or biological fluids.

Table 3: Comparative Migration of Plasticizers from PVC

SolventDEHF Weight Loss (%)DEHP Weight Loss (%)Test Method
Distilled Water< 0.3[4]~0.22[4]ASTM D1239
Phosphate Buffered Saline (PBS)< 0.2[4]-ASTM D1239
n-Hexane~9[4]Higher than DEHFASTM D1239

Experimental Protocols

The following section provides detailed protocols for the evaluation of DEHF as a PVC plasticizer.

Preparation of Plasticized PVC Films

Objective: To prepare homogenous PVC films with varying concentrations of DEHF for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • Bis(2-ethylhexyl) fumarate (DEHF)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Glass petri dishes

Procedure:

  • In a fume hood, dissolve a specific amount of PVC resin in THF to create a solution of desired concentration (e.g., 5% w/v).

  • Add the desired amount of DEHF (e.g., 30, 40, 50 parts per hundred parts of resin - phr) and thermal stabilizer (e.g., 2 phr) to the PVC solution.

  • Stir the mixture at room temperature until all components are completely dissolved and the solution is homogenous.

  • Pour the solution into a clean, level glass petri dish.

  • Allow the solvent to evaporate slowly in the fume hood at room temperature for 24-48 hours.

  • For complete solvent removal, place the petri dish in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24 hours.

  • Carefully peel the resulting PVC film from the petri dish.

  • Store the films in a desiccator until further testing.

Mechanical Properties Testing

Objective: To determine the tensile strength, elongation at break, and Young's modulus of DEHF-plasticized PVC films.

Standard: ISO 527-1, ISO 527-2, or ASTM D638.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Extensometer for accurate strain measurement.

  • Specimen cutting die (dumbbell shape, e.g., Type 1A for ISO 527-2).

Procedure:

  • Cut dumbbell-shaped specimens from the prepared PVC films using the cutting die.

  • Measure the width and thickness of the narrow section of each specimen at three different points and calculate the average cross-sectional area.

  • Set the grip separation and test speed on the UTM according to the chosen standard (e.g., 50 mm/min for ISO 527-2).

  • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically and not slipping.

  • Attach the extensometer to the gauge length of the specimen.

  • Start the test and record the force and elongation data until the specimen breaks.

  • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

  • Perform the test on at least five specimens and report the average values and standard deviation.

Thermal Analysis

Objective: To determine the glass transition temperature (Tg) of DEHF-plasticized PVC.

Standard: ASTM D3418 or ISO 11357-2.

Apparatus:

  • Differential Scanning Calorimeter (DSC).

  • Aluminum DSC pans and lids.

Procedure:

  • Cut a small sample (5-10 mg) from the PVC film and place it in an aluminum DSC pan.

  • Seal the pan with a lid.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample to a temperature above its expected Tg (e.g., 120°C) at a controlled rate (e.g., 10°C/min) to erase any prior thermal history.

  • Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

  • Reheat the sample at a controlled rate (e.g., 10°C/min) through the glass transition region.

  • The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan.

Objective: To evaluate the thermal stability of DEHF-plasticized PVC.

Apparatus:

  • Thermogravimetric Analyzer (TGA).

Procedure:

  • Place a small sample (5-10 mg) of the PVC film into the TGA sample pan.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the weight loss of the sample as a function of temperature.

  • Determine the onset temperature of degradation (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate (from the derivative of the TGA curve).

Migration Resistance Testing

Objective: To quantify the migration of DEHF from PVC films into various liquid simulants.

Standard: ASTM D1239.

Apparatus:

  • Analytical balance.

  • Glass vials with screw caps.

  • Oven or incubator.

  • Forceps.

  • Lint-free wipes.

Procedure:

  • Cut circular or square specimens of a defined size (e.g., 2 cm x 2 cm) from the PVC film.

  • Clean the specimens with a lint-free wipe and weigh them accurately (W_initial).

  • Place each specimen in a separate glass vial.

  • Add a specific volume of the test liquid (e.g., distilled water, n-hexane, or a food simulant) to each vial, ensuring the specimen is fully immersed.

  • Seal the vials and place them in an oven or incubator at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24, 48, 72 hours).

  • After the exposure time, carefully remove the specimens from the vials using forceps.

  • Wipe the surface of the specimens with a lint-free wipe to remove any residual liquid.

  • Dry the specimens in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Weigh the dried specimens accurately (W_final).

  • Calculate the percentage weight loss due to migration using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential cytotoxicity of DEHF.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

  • Human or murine fibroblast cell line (e.g., L929 or 3T3).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • DEHF stock solution in a suitable solvent (e.g., DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the DEHF stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the DEHF-containing medium to the test wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest DEHF concentration) and a negative control (cells in medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control (100% viability).

Visualizations

The following diagrams illustrate key experimental workflows and a relevant signaling pathway.

Experimental_Workflow_PVC_Film_Preparation cluster_mixing Mixing cluster_processing Processing cluster_output Output PVC PVC Resin Dissolution Dissolve in THF PVC->Dissolution DEHF DEHF Plasticizer DEHF->Dissolution Stabilizer Thermal Stabilizer Stabilizer->Dissolution Solvent THF Solvent Solvent->Dissolution Casting Cast in Petri Dish Dissolution->Casting Evaporation Solvent Evaporation Casting->Evaporation Drying Vacuum Drying Evaporation->Drying Film Plasticized PVC Film Drying->Film

Caption: Workflow for the preparation of DEHF-plasticized PVC films.

Migration_Test_Workflow Start Cut and Weigh PVC Specimen (W_initial) Immersion Immerse in Test Liquid Start->Immersion Incubation Incubate at Controlled Temperature and Time Immersion->Incubation Removal Remove and Wipe Specimen Incubation->Removal Drying Dry to Constant Weight Removal->Drying Weighing Weigh Dried Specimen (W_final) Drying->Weighing Calculation Calculate % Weight Loss Weighing->Calculation Result Migration Data Calculation->Result

Caption: Workflow for the migration resistance test (ASTM D1239).

Endocrine_Disruption_Pathway cluster_EDC Endocrine Disrupting Chemical (EDC) cluster_cellular Cellular Interaction cluster_response Physiological Response EDC Plasticizer (e.g., certain phthalates) Binding Binding to Receptor EDC->Binding Receptor Hormone Receptor (e.g., Estrogen Receptor) Receptor->Binding Transcription Altered Gene Transcription Binding->Transcription Response Disruption of Hormonal Signaling (e.g., reproductive or developmental effects) Transcription->Response

Caption: Simplified signaling pathway for endocrine disruption by certain plasticizers.

Conclusion

This compound (DEHF) presents a viable and safer alternative to traditional phthalate plasticizers for PVC. Its favorable mechanical and thermal properties, coupled with low migration and a promising biocompatibility profile, make it an attractive candidate for a wide range of applications, including those in the sensitive medical and food contact sectors.[4] The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of DEHF and other novel plasticizers, enabling researchers and developers to make informed decisions based on robust scientific data. Further research into the long-term performance and in-depth toxicological assessment of DEHF will continue to support its adoption as a next-generation PVC plasticizer.

References

Application Notes and Protocols for Bis(2-ethylhexyl) Fumarate in Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of bis(2-ethylhexyl) fumarate (B1241708) (BEHF), also known as dioctyl fumarate (DOF), in the synthesis of specialty polymers. BEHF is a versatile comonomer used to impart specific properties to polymer chains, primarily in the development of pressure-sensitive adhesives and pour point depressants.

Application 1: Pressure-Sensitive Adhesives (PSAs)

Bis(2-ethylhexyl) fumarate is utilized as a comonomer in the synthesis of acrylic emulsion adhesives. Its incorporation into the polymer backbone, typically with monomers like vinyl acetate (B1210297) and 2-ethylhexyl acrylate (B77674), allows for the tailoring of adhesive properties such as tack, peel strength, and shear resistance. The bulky 2-ethylhexyl groups contribute to internal plasticization, enhancing the flexibility and durability of the final adhesive film. The semi-batch emulsion polymerization technique is often employed to ensure proper incorporation of the less reactive fumarate monomer and to control the polymer architecture.

Quantitative Data: Monomer Composition for Pressure-Sensitive Adhesives
ComponentFunctionComposition (% by weight)
Vinyl AcetatePrimary Monomer25 - 40
EthyleneComonomer10 - 30
Di-2-ethylhexyl FumarateComonomer (Internal Plasticizer)20 - 30
2-Ethylhexyl AcrylateComonomer (Tackifier)20 - 30
Monocarboxylic AcidFunctional Monomer (e.g., Acrylic Acid)1 - 5
Experimental Protocol: Semi-Batch Emulsion Polymerization for PSA Synthesis

This protocol describes a semi-batch emulsion polymerization process for preparing a pressure-sensitive adhesive.

Materials:

  • Deionized water

  • Surfactant (e.g., Sodium dodecyl sulfate)

  • Buffer (e.g., Ammonium carbonate)

  • Initiator (e.g., Ammonium persulfate)

  • Vinyl Acetate

  • This compound (BEHF)

  • 2-Ethylhexyl acrylate (2-EHA)

  • Acrylic Acid (AA)

  • Chain transfer agent (optional)

Equipment:

  • Jacketed glass reactor with mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet

  • Monomer feed pumps

  • Heating and cooling system for the reactor

Procedure:

  • Initial Reactor Charge:

    • Charge the reactor with a portion of the deionized water, surfactant, and buffer.

    • Begin purging the reactor with nitrogen and start mechanical stirring.

    • Heat the reactor to the initial reaction temperature (e.g., 80-85°C).

  • Pre-emulsion Preparation:

    • In a separate vessel, prepare a pre-emulsion by combining the remaining deionized water, surfactant, vinyl acetate, a portion of the BEHF (e.g., 50-75%), 2-EHA, and acrylic acid.

    • Agitate the mixture to form a stable emulsion.

  • Initiation:

    • Once the reactor reaches the target temperature, add the initiator solution (dissolved in deionized water) to the reactor.

  • Monomer Feed:

    • After a short initiation period, begin the continuous feed of the pre-emulsion into the reactor over a period of 3-4 hours.

    • Concurrently, feed the remaining BEHF into the reactor.

  • Polymerization:

    • Maintain the reaction temperature throughout the monomer feed.

    • After the monomer feed is complete, hold the reaction at temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Finishing:

    • Cool the reactor to room temperature.

    • Adjust the pH of the latex with a suitable base (e.g., ammonia (B1221849) solution) if necessary.

    • Filter the resulting latex to remove any coagulum.

Experimental Workflow: Semi-Batch Emulsion Polymerization

G Workflow for Semi-Batch Emulsion Polymerization of a PSA A Initial Reactor Charge (Water, Surfactant, Buffer) C Heat Reactor and Purge with N2 A->C B Prepare Pre-emulsion (Monomers, Water, Surfactant) E Continuous Monomer Feed (Pre-emulsion and remaining BEHF) B->E D Add Initiator C->D D->E F Hold at Reaction Temperature E->F G Cool and Neutralize F->G H Filter Latex G->H I Final PSA Latex H->I G Workflow for Solution Polymerization of a PPD A Charge Reactor (Monomers, Solvent) B Purge with N2 and Heat A->B C Add Initiator B->C D Polymerize at Temperature C->D E Cool Reaction Mixture D->E F Precipitate Polymer in Methanol E->F G Filter and Wash Polymer F->G H Dry in Vacuum Oven G->H I Final PPD Polymer H->I G Mechanism of BEHF-based Pour Point Depressants cluster_0 Without PPD cluster_1 With BEHF-Copolymer PPD A Crude Oil Cooling B Paraffin Wax Nucleation A->B C Formation of Large, Interlocking Wax Crystals B->C D Oil Gelation (High Pour Point) C->D E Crude Oil Cooling F PPD Co-crystallizes with Paraffin Wax E->F G Formation of Small, Non-interlocking Crystals F->G H Oil Remains Fluid (Low Pour Point) G->H

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Bis(2-ethylhexyl) Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bis(2-ethylhexyl) fumarate (B1241708), also known as dioctyl fumarate (DOF), is a chemical compound used in various industrial applications, including as a plasticizer and a comonomer in polymer production. Its detection and quantification are crucial for quality control, environmental monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of Bis(2-ethylhexyl) fumarate. This document provides a detailed protocol for the determination of this compound using a reverse-phase HPLC method with UV detection.

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound using a standard HPLC system.

1. Instrumentation and Materials

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: Newcrom R1 reverse-phase column (or equivalent C18 column, 5 µm, 250 mm x 4.6 mm).

  • Chemicals and Reagents:

    • This compound analytical standard (>98% purity).

    • Acetonitrile (B52724) (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid (analytical grade).

    • Formic acid (for MS-compatible methods).

    • Methanol (B129727) (HPLC grade).

    • Hexane (B92381) (for extraction, analytical grade).

  • Glassware and Equipment: Volumetric flasks, pipettes, analytical balance, ultrasonic bath, syringe filters (0.45 µm).

2. Chromatographic Conditions

The separation of this compound can be achieved using the following conditions.[1] For applications requiring mass spectrometry (MS) detection, phosphoric acid should be substituted with formic acid.[1]

ParameterCondition
Column Newcrom R1 or equivalent C18, 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid. A typical starting ratio could be MeCN:Water 85:15 (v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detector Wavelength 225 nm
Run Time Approximately 15 minutes

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to construct a calibration curve.

4. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Liquid Samples (e.g., beverages, water): A liquid-liquid extraction may be employed.[2]

    • Transfer 10 mL of the liquid sample and 10 mL of hexane into a separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (upper) layer.

    • Evaporate the hexane to dryness using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 5 mL) of acetonitrile.[2]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • For Solid Samples:

    • Accurately weigh a known amount of the homogenized solid sample.

    • Extract the analyte using a suitable solvent like acetonitrile or methanol with the aid of ultrasonication.

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in sequence, starting from the lowest concentration.

  • Inject the prepared sample solutions.

  • After all analyses, flush the column with a high percentage of organic solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.

Data Presentation

The quantitative analysis is based on the peak area of the analyte. A calibration curve is generated by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the samples is then determined from this curve.

Table 1: Quantitative Data Summary

ParameterValue
Analyte This compound
Retention Time (RT) ~14 min (dependent on exact conditions)
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Note: Retention time and limits of detection/quantification are dependent on the specific instrument, column, and precise mobile phase composition and must be determined experimentally.

Visualizations

G Working Working Inject_Std Inject_Std Working->Inject_Std Inject for Calibration Acquire Acquire Inject_Std->Acquire Filter_Sample Filter_Sample Inject_Sample Inject_Sample Filter_Sample->Inject_Sample Inject for Analysis Inject_Sample->Acquire

Caption: Key Components of the HPLC Method.

References

Application Note: Analysis of Bis(2-ethylhexyl) Fumarate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the identification and quantification of Bis(2-ethylhexyl) fumarate (B1241708) using Gas Chromatography-Mass Spectrometry (GC-MS). Bis(2-ethylhexyl) fumarate is a long-chain ester used in various industrial applications, and its analysis is crucial for quality control and safety assessment. The methodology outlined provides a robust framework for researchers and professionals in drug development and material science. This document includes sample preparation, instrument parameters, and data analysis, along with a summary of key quantitative data and a workflow diagram.

Introduction

This compound (BEHF) is a diester of fumaric acid and 2-ethylhexanol. Its chemical structure and properties are similar to other plasticizers and long-chain esters, such as phthalates and adipates. Accurate and reliable analytical methods are essential for monitoring its presence in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like BEHF, offering high sensitivity and specificity. This application note provides a comprehensive GC-MS method adaptable for the analysis of BEHF in relevant samples.

Experimental Protocol

This protocol is based on established methods for similar long-chain esters, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP), and can be optimized as needed for specific sample matrices.

1. Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For liquid samples where BEHF is a component, a simple dilution may be sufficient. For solid matrices, an extraction step is necessary.

  • Reagents and Materials:

    • This compound analytical standard (>98% purity)

    • Hexane (B92381) or Dichloromethane (Pesticide grade or equivalent)

    • Anhydrous Sodium Sulfate (B86663)

    • 0.45 µm PTFE syringe filters

    • Glassware (scrupulously cleaned to avoid contamination from plasticizers)

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1000 µg/mL in hexane.

    • Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Extraction (from a solid matrix):

    • Weigh approximately 1 gram of the homogenized sample into a glass centrifuge tube.

    • Add 10 mL of hexane or dichloromethane.

    • Vortex for 1 minute and then sonicate for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean glass tube.

    • Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen if necessary.

    • Filter the final extract through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions

The following parameters are a recommended starting point and can be adjusted to optimize separation and sensitivity.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium or Hydrogen, constant flow at 1.0 mL/min
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless (with a split opening after 1 minute)
Oven ProgramInitial temperature 150 °C, hold for 2 minutes. Ramp at 15 °C/min to 300 °C, hold for 10 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp.280 °C
Scan ModeFull Scan (m/z 40-550) or Selected Ion Monitoring (SIM) for higher sensitivity

Data Presentation

The primary identification of this compound is based on its retention time and mass spectrum. The quantitative analysis is performed by creating a calibration curve from the standard solutions.

Table 1: Quantitative Data for this compound Analysis

ParameterValueReference
Molecular FormulaC₂₀H₃₆O₄[1]
Molecular Weight340.5 g/mol [1]
Expected Retention TimeApprox. 15-20 min (dependent on exact GC conditions)N/A
Key Mass Fragments (m/z) Relative Abundance (%) NIST WebBook [2]
57100[2]
7085[2]
8375[2]
11340[2]
12730[2]
22725[2]
340 (Molecular Ion)Low or not observed[2]

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample extraction Solvent Extraction sample->extraction cleanup Filtration/ Cleanup extraction->cleanup vial GC Vial cleanup->vial injector Injector vial->injector gc_column GC Column (Separation) injector->gc_column ms_detector MS Detector (Ionization & Detection) gc_column->ms_detector chromatogram Chromatogram (Retention Time) ms_detector->chromatogram mass_spectrum Mass Spectrum (Fragmentation Pattern) ms_detector->mass_spectrum quantification Quantification (Calibration Curve) chromatogram->quantification report Final Report mass_spectrum->report quantification->report

Caption: Workflow for GC-MS analysis of this compound.

Discussion

The proposed GC-MS method provides a reliable approach for the analysis of this compound. The use of a non-polar column like a DB-5ms is suitable for the separation of this long-chain ester. The temperature program is designed to ensure the elution of the analyte in a reasonable time with good peak shape.

The mass spectrum of this compound is characterized by the prominent fragment ions listed in Table 1.[2] The molecular ion at m/z 340 is expected to be of low abundance or absent, which is common for such esters under electron ionization. For quantitative analysis, it is recommended to use the most abundant and specific ions in SIM mode to enhance sensitivity and minimize interferences from the sample matrix.

It is crucial to take precautions to avoid contamination, as phthalates and other plasticizers are ubiquitous in laboratory environments. The use of high-purity solvents and properly cleaned glassware is mandatory for accurate trace-level analysis.

Conclusion

This application note provides a detailed and actionable protocol for the GC-MS analysis of this compound. The method is suitable for researchers, scientists, and professionals in drug development and other relevant fields who require a reliable analytical procedure for this compound. The provided parameters for sample preparation, instrumentation, and data analysis can serve as a strong foundation for method development and validation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Bis(2-ethylhexyl) Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Bis(2-ethylhexyl) fumarate (B1241708) (BEHF).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude Bis(2-ethylhexyl) fumarate reaction mixture?

The most common impurities originate from the synthesis process, which is typically a Fischer esterification of fumaric acid and 2-ethylhexanol.[1][2] These include:

  • Unreacted Starting Materials: Fumaric acid and 2-ethylhexanol.

  • Catalyst: Acid catalysts like sulfuric acid, p-toluenesulfonic acid, or phosphoric acid are often used.[3][4]

  • Byproducts: Water is a primary byproduct of the esterification reaction.[1][3]

  • Side-Products: Mono(2-ethylhexyl) fumarate (the monoester) and potentially thermal degradation products if the reaction temperature is too high.[3] Isomerization of the starting material from maleic anhydride (B1165640) can also lead to bis(2-ethylhexyl) maleate (B1232345) as an impurity.[4][5]

Q2: What is the recommended purification method for a thermally sensitive, high-boiling point ester like BEHF?

For thermally sensitive and high-boiling point esters, vacuum distillation is the preferred method.[3] This technique allows the distillation to occur at a significantly lower temperature, which minimizes the risk of thermal decomposition and byproduct formation.[3]

Q3: My purified product has a yellow or brown tint. What causes this discoloration?

Discoloration is often due to thermal degradation or "tar" formation, which can occur if the reaction or distillation is carried out at excessively high temperatures.[3] The presence of residual acid catalyst during heating can also promote the formation of colored impurities. Thorough neutralization before distillation is crucial.

Q4: How can I effectively remove the acid catalyst after the reaction?

The acid catalyst can be removed by washing the crude product with a basic aqueous solution.[1][2] A dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically used to neutralize the remaining acid.[2] The reaction produces carbon dioxide gas, and washing should continue until gas evolution ceases, indicating complete neutralization.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Final product is acidic (low pH). 1. Incomplete neutralization of the acid catalyst. 2. Presence of unreacted fumaric acid.1. Wash the organic layer with a saturated sodium bicarbonate solution until CO₂ evolution stops.[1][2] 2. Perform multiple aqueous washes to extract any remaining water-soluble acids.[1]
Presence of unreacted 2-ethylhexanol in the final product. 1. 2-ethylhexanol is a high-boiling point alcohol and may not be fully removed by simple evaporation.1. Perform fractional vacuum distillation. The difference in boiling points between BEHF and 2-ethylhexanol is sufficient for separation under reduced pressure.[6]
Product appears cloudy after purification. 1. The presence of residual water.[1]1. Before the final distillation, dry the organic layer with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). 2. Ensure all glassware is thoroughly dried before use.
Low purification yield. 1. Product loss during aqueous washing/extraction steps. 2. Incomplete reaction. 3. Product loss during transfers between glassware.[6]1. Minimize the number of transfers. 2. To drive the esterification reaction to completion, remove water as it forms, for example, by using a Dean-Stark apparatus.[7] 3. Back-extract the aqueous wash layers with a small amount of a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
Product contains mono(2-ethylhexyl) fumarate. 1. Incomplete esterification reaction (insufficient reaction time, low temperature, or insufficient alcohol).1. Drive the reaction to completion by using an excess of 2-ethylhexanol and ensuring adequate reaction time and temperature. 2. The monoester is more polar than the diester. If distillation is ineffective, column chromatography on silica (B1680970) gel can be used for separation, eluting the diester first.[6]
Physicochemical Data for Purification

The following table summarizes key physical properties relevant to the purification of this compound.

Property Value Significance for Purification
Molecular Weight 340.5 g/mol [8]Affects volatility and behavior in mass-dependent separations.
Boiling Point 185 °C at 5 mmHgCrucial for setting parameters for vacuum distillation. The high boiling point at atmospheric pressure necessitates vacuum.
Flash Point 190 °CImportant for safety considerations during heating and distillation.
Specific Gravity 0.94 (20/20 °C)The product is less dense than water, meaning it will form the upper layer during aqueous extractions.[1]
Water Solubility InsolubleAllows for effective removal of water-soluble impurities (acids, salts) through aqueous washing.

Experimental Protocol: Standard Purification Workflow

This protocol outlines a standard procedure for purifying crude this compound after synthesis.

1. Neutralization and Washing: a. Transfer the crude reaction mixture to a separatory funnel. b. Add an equal volume of a 5% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution. c. Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution. Continue until gas evolution ceases. d. Allow the layers to separate. The organic layer containing the ester will be on top.[1] Drain and discard the lower aqueous layer. e. Wash the organic layer two more times with deionized water to remove any remaining salts.

2. Drying: a. Transfer the washed organic layer to a clean Erlenmeyer flask. b. Add a sufficient amount of anhydrous magnesium sulfate (MgSO₄) to absorb any residual water. Swirl the flask until the drying agent no longer clumps together and some remains free-flowing. c. Filter the mixture through a fluted filter paper or a sintered glass funnel to remove the drying agent.

3. Vacuum Distillation: a. Assemble a vacuum distillation apparatus using dry glassware. b. Transfer the dried, filtered crude product to the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.[1] c. Gradually apply vacuum and begin heating the distillation flask using a heating mantle. d. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure (e.g., ~185 °C at 5 mmHg). e. Discontinue heating before the distillation flask boils to dryness to prevent the formation of thermally degraded residues.[1]

Purification Workflow Diagram

Purification_Workflow Crude Crude BEHF Mixture (Ester, Acid Catalyst, Alcohol) Wash Neutralization Wash Crude->Wash Add NaHCO₃(aq) Separate1 Phase Separation Wash->Separate1 Drying Drying Separate1->Drying Organic Layer Waste Aqueous Waste (Salts, Acid) Separate1->Waste Aqueous Layer Filter Filtration Drying->Filter Add MgSO₄ Distill Vacuum Distillation Filter->Distill Dried Organic Phase Agent Drying Agent Waste Filter->Agent Pure Purified BEHF Distill->Pure Collect Main Fraction Volatiles Low-Boiling Impurities (e.g., 2-Ethylhexanol) Distill->Volatiles Collect First Fraction

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Bis(2-ethylhexyl) Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(2-ethylhexyl) fumarate (B1241708).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Bis(2-ethylhexyl) fumarate, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete Reaction: The esterification reaction is reversible. Insufficient reaction time or inefficient removal of water byproduct can limit the conversion to the diester.1. Increase Reaction Time & Monitor: Extend the reaction time and monitor the progress by measuring the acid number of the reaction mixture. The reaction is complete when the acid number is close to zero. 2. Efficient Water Removal: Use a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene (B28343) or xylene) to effectively remove water as it is formed, driving the equilibrium towards the product. 3. Optimize Reactant Ratio: Use a slight excess of 2-ethylhexanol to ensure complete conversion of the fumaric acid.
2. Suboptimal Catalyst Concentration: Insufficient catalyst will result in a slow reaction rate, while excessive catalyst can promote side reactions.1. Adjust Catalyst Loading: For acid catalysts like p-toluenesulfonic acid (p-TSA), a concentration of 0.5-2.0 wt% relative to fumaric acid is typically effective.[1]
Product Discoloration (Yellow to Brown) 1. High Reaction Temperature: Elevated temperatures can lead to the dehydration of 2-ethylhexanol, forming colored byproducts. It can also promote the formation of bis(2-ethylhexyl) ether.1. Control Reaction Temperature: Maintain the reaction temperature within the optimal range for the chosen catalyst. For many acid-catalyzed esterifications, a temperature between 120-160°C is suitable.
2. Oxidation: The presence of oxygen at high temperatures can cause oxidation of the reactants or product.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
3. Impure Starting Materials: Impurities in the fumaric acid or 2-ethylhexanol can lead to colored byproducts.1. Use High-Purity Reagents: Ensure the purity of the starting materials before use.
Presence of Byproducts 1. Formation of Bis(2-ethylhexyl) Ether: This is a common side reaction at high temperatures in the presence of an acid catalyst, proceeding via the dehydration of two molecules of 2-ethylhexanol.1. Optimize Temperature and Catalyst: Use the lowest effective temperature and catalyst concentration to minimize ether formation.
2. Isomerization to Bis(2-ethylhexyl) Maleate (B1232345): If starting from maleic anhydride (B1165640) or maleic acid, incomplete isomerization to the fumarate form may result in the presence of the cis-isomer, bis(2-ethylhexyl) maleate.1. Ensure Complete Isomerization: If starting with maleic anhydride/acid, ensure conditions are suitable for complete isomerization to the fumarate. This can often be achieved by the reaction conditions for esterification themselves, but may require specific catalysts or higher temperatures.[2]
3. Monoester Formation: Incomplete reaction will leave mono(2-ethylhexyl) fumarate in the product mixture.1. Drive Reaction to Completion: As with low yield, ensure efficient water removal and sufficient reaction time to favor the formation of the diester.
Difficulty in Purification 1. Residual Acid Catalyst: The acid catalyst needs to be completely removed to prevent product degradation during storage or further processing.1. Neutralization and Washing: After the reaction, cool the mixture and wash it with a dilute base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by several washes with water to remove salts.
2. Unreacted 2-Ethylhexanol: Excess alcohol will remain in the crude product.1. Vacuum Distillation: Remove the excess 2-ethylhexanol under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes are:

  • Direct Esterification: This is the most common method, involving the reaction of fumaric acid with 2-ethylhexanol in the presence of an acid catalyst.[1] Water is produced as a byproduct and needs to be removed to drive the reaction to completion.

  • Transesterification: This method involves the reaction of a dialkyl fumarate (e.g., dimethyl fumarate) with 2-ethylhexanol, typically in the presence of a catalyst. An alcohol with a lower boiling point (e.g., methanol) is removed to shift the equilibrium.

Q2: What are the most common side reactions to be aware of?

A2: The most prevalent side reactions include:

  • Ether Formation: The acid-catalyzed dehydration of 2-ethylhexanol at elevated temperatures can produce bis(2-ethylhexyl) ether.

  • Incomplete Reaction: This results in the presence of the monoester, mono(2-ethylhexyl) fumarate.

  • Isomerization: If maleic anhydride or maleic acid is used as the starting material, incomplete isomerization can lead to the presence of bis(2-ethylhexyl) maleate in the final product.[2]

Q3: How can I minimize the formation of the bis(2-ethylhexyl) ether byproduct?

A3: To minimize ether formation, it is crucial to carefully control the reaction temperature. Operating at the lower end of the effective temperature range for your chosen catalyst will significantly reduce the rate of this side reaction. Additionally, using the minimum effective amount of acid catalyst can also help.

Q4: My final product is a yellowish color. What can I do to obtain a colorless product?

A4: Product discoloration is often due to side reactions at high temperatures or the presence of impurities. To achieve a colorless product, consider the following:

  • Lower the reaction temperature.

  • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen).

  • Use high-purity starting materials.

  • After the workup, you can try to purify the product by passing it through a short plug of silica (B1680970) gel or activated carbon.

Q5: What is the best way to purify the crude this compound?

A5: A typical purification procedure involves several steps:

  • Neutralization: After cooling the reaction mixture, neutralize the acid catalyst with a wash of a weak base like sodium bicarbonate solution.

  • Washing: Wash the organic layer multiple times with water to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

  • Solvent and Excess Alcohol Removal: Remove any solvent used for azeotropic distillation and the excess 2-ethylhexanol under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: For high purity, the crude product can be further purified by vacuum distillation.

Experimental Protocol: Direct Esterification of Fumaric Acid

This protocol describes a general laboratory procedure for the synthesis of this compound via direct esterification.

Materials:

  • Fumaric acid

  • 2-Ethylhexanol

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

  • Toluene (for azeotropic water removal)

  • 5% (w/v) Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a thermometer, add fumaric acid (1.0 eq), 2-ethylhexanol (2.2 eq), and toluene (approximately 50% of the volume of the alcohol).

  • Begin stirring the mixture and add p-toluenesulfonic acid monohydrate (0.02 eq).

  • Heat the mixture to reflux (typically around 120-140°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until the theoretical amount of water has been collected, and the acid number of the reaction mixture is close to zero. This may take several hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution, water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess 2-ethylhexanol.

  • For higher purity, the resulting crude oil can be purified by vacuum distillation.

Visualizations

Reaction_Pathway Fumaric Acid Fumaric Acid Mono(2-ethylhexyl) fumarate Mono(2-ethylhexyl) fumarate Fumaric Acid->Mono(2-ethylhexyl) fumarate + 2-Ethylhexanol - H2O Water Water 2-Ethylhexanol 2-Ethylhexanol This compound This compound Mono(2-ethylhexyl) fumarate->this compound + 2-Ethylhexanol - H2O

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side1 Ether Formation cluster_side2 Isomerization (from Maleic Anhydride) Fumaric Acid Fumaric Acid This compound This compound Fumaric Acid->this compound + 2-Ethylhexanol 2-Ethylhexanol_main 2-Ethylhexanol 2-Ethylhexanol_side 2-Ethylhexanol Bis(2-ethylhexyl) ether Bis(2-ethylhexyl) ether 2-Ethylhexanol_side->Bis(2-ethylhexyl) ether High Temp, Acid Catalyst Maleic Anhydride Maleic Anhydride Bis(2-ethylhexyl) maleate Bis(2-ethylhexyl) maleate Maleic Anhydride->Bis(2-ethylhexyl) maleate + 2-Ethylhexanol Bis(2-ethylhexyl) fumarate_iso This compound Bis(2-ethylhexyl) maleate->Bis(2-ethylhexyl) fumarate_iso Heat/Catalyst Troubleshooting_Workflow start Synthesis Issue low_yield Low Yield? start->low_yield discoloration Discoloration? low_yield->discoloration No check_h2o_removal Improve H2O Removal low_yield->check_h2o_removal Yes increase_time Increase Reaction Time/ Temp low_yield->increase_time Yes optimize_catalyst Optimize Catalyst Load low_yield->optimize_catalyst Yes byproducts Byproducts Present? discoloration->byproducts No lower_temp Lower Reaction Temp discoloration->lower_temp Yes inert_atmosphere Use Inert Atmosphere discoloration->inert_atmosphere Yes check_temp_catalyst Optimize Temp & Catalyst for Ether byproducts->check_temp_catalyst Yes check_isomerization Verify Isomerization Conditions byproducts->check_isomerization Yes end Successful Synthesis byproducts->end No check_h2o_removal->discoloration increase_time->discoloration optimize_catalyst->discoloration lower_temp->byproducts inert_atmosphere->byproducts check_temp_catalyst->end check_isomerization->end

References

Technical Support Center: Isomerization of Bis(2-ethylhexyl) Maleate to Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful isomerization of bis(2-ethylhexyl) maleate (B1232345) to bis(2-ethylhexyl) fumarate (B1241708).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to catalyze the isomerization of bis(2-ethylhexyl) maleate to bis(2-ethylhexyl) fumarate?

A1: The isomerization of maleate esters to the more thermodynamically stable fumarate esters can be achieved through several catalytic methods. Common catalysts include:

  • Amines: Secondary amines, such as piperidine, are known to catalyze the isomerization through a conjugate addition-elimination mechanism.[1]

  • Sulfur-based Reagents: Compounds like thiourea (B124793) have proven to be effective catalysts for this transformation.[1]

  • Phosphorus Compounds: Halides of phosphorus acids, such as phosphorus oxychloride and phosphorus trichloride, can be used to facilitate the isomerization.[2]

  • Radical Initiators: In the presence of light, radical initiators like a small amount of bromine can break the π-bond, allowing for rotation and subsequent formation of the fumarate.[1][3]

Q2: How can I monitor the progress of the isomerization reaction?

A2: Several analytical techniques can be employed to monitor the conversion of the maleate to the fumarate isomer:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for distinguishing between the two isomers. The vinyl protons (–CH=CH–) of the maleate and fumarate have distinct chemical shifts and coupling constants, allowing for clear identification and quantification.[1][4]

  • Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for separating the two isomers and quantifying their relative amounts based on peak area.[1]

  • Thin-Layer Chromatography (TLC): TLC provides a rapid and qualitative method for monitoring the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.[1][3]

Q3: What are the key differences in physical properties between bis(2-ethylhexyl) maleate and this compound?

A3: The cis (maleate) and trans (fumarate) isomers have different physical properties due to their molecular geometry. Generally, the trans isomer (fumarate) is more stable and has a higher melting point and a lower boiling point than the corresponding cis isomer (maleate). For instance, dimethyl fumarate is a solid at room temperature, while dimethyl maleate is a liquid, illustrating the significant impact of the geometric arrangement on physical state.[5][6]

Troubleshooting Guides

This section addresses common issues encountered during the isomerization of bis(2-ethylhexyl) maleate.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conversion Inactive or insufficient catalyst.- Ensure the catalyst is fresh and of the correct purity.- Increase the catalyst loading incrementally.[2]
Reaction temperature is too low.- Gradually increase the reaction temperature while monitoring for side product formation. The optimal temperature is typically between 80-110°C.[2]
Insufficient reaction time.- Extend the reaction time and monitor the progress using TLC or GC.[1]
Formation of Side Products High reaction temperature leading to degradation or polymerization.- Lower the reaction temperature.[7]- Monitor the reaction closely and stop it once the starting material is consumed.[7]
Reaction with solvent.- Ensure the solvent is inert under the reaction conditions.[2]
Presence of impurities in the starting material.- Purify the starting bis(2-ethylhexyl) maleate before the reaction.
Product Isomerizes Back During Workup/Purification Exposure to acidic or basic conditions during extraction.- Neutralize the reaction mixture carefully before extraction.- Use mild washing agents like saturated sodium bicarbonate solution instead of strong acids or bases.[1]
High temperatures during distillation.- Purify the product using high-vacuum distillation to lower the boiling temperature.[1]
Difficulty in Product Isolation Product is soluble in the aqueous layer.- Check the aqueous layer for your product using an appropriate analytical method.[8]
Product is volatile.- Check the solvent in the rotovap trap.[8]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the isomerization of dialkyl maleates, which can be used as a starting point for optimizing the isomerization of bis(2-ethylhexyl) maleate.

CatalystCatalyst Loading (mol% relative to maleate)Temperature (°C)Typical Reaction TimeNotes
Phosphorus Oxychloride 0.41005 hoursYields can be quantitative.[2]
Phosphorus Tribromide 0.2RefluxNot specifiedYields around 81% have been reported for dimethyl maleate.[2]
2-ethylhexyl phosphoryl dichloride 0.2RefluxNot specifiedAn 81.2% yield was achieved for dimethyl fumarate.[2]
Amines (e.g., Piperidine) Catalytic amountRoom Temperature to mild heatingVariesThe reaction is first order in the maleate and second order in the amine.[9]
Bromine with Light Catalytic amountRoom TemperatureMinutes to hoursA photochemical process.[3][6]

Experimental Protocols

General Protocol for Amine-Catalyzed Isomerization

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve bis(2-ethylhexyl) maleate in an appropriate inert solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a secondary amine (e.g., piperidine, 1-5 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or ¹H NMR. For TLC, a solvent system such as a mixture of hexanes and ethyl acetate (B1210297) can be used to separate the maleate and fumarate isomers.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove the amine catalyst, followed by a wash with saturated sodium bicarbonate solution and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.[1]

Visualizations

Isomerization_Pathway Isomerization of Bis(2-ethylhexyl) Maleate Maleate Bis(2-ethylhexyl) Maleate (cis) TransitionState Intermediate/Transition State Maleate->TransitionState Catalyst (e.g., Amine, Heat, Light) Fumarate This compound (trans) TransitionState->Fumarate Rotation around C-C single bond

Caption: Reaction pathway for the isomerization of maleate to fumarate.

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Setup (Maleate, Solvent) Catalyst 2. Add Catalyst Setup->Catalyst React 3. Stir at Temp Catalyst->React Monitor 4. Monitor Progress (TLC, GC, NMR) React->Monitor Quench 5. Quench/Wash Monitor->Quench Reaction Complete Dry 6. Dry Organic Layer Quench->Dry Concentrate 7. Concentrate Dry->Concentrate Purify 8. Purify (Vacuum Distillation) Concentrate->Purify Analysis Characterization (NMR, GC-MS, etc.) Purify->Analysis Final Product

Caption: A typical workflow for the isomerization experiment.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low or No Conversion? CheckCatalyst Check Catalyst Activity/Amount Start->CheckCatalyst Yes SideProducts Side Products Observed? Start->SideProducts No IncreaseTemp Increase Temperature CheckCatalyst->IncreaseTemp Catalyst OK Extend_Time Extend Reaction Time IncreaseTemp->Extend_Time Temp OK LowerTemp Lower Temperature SideProducts->LowerTemp Yes Purify Purification Successful SideProducts->Purify No, proceed to purification CheckPurity Check Starting Material Purity LowerTemp->CheckPurity

Caption: A decision tree for troubleshooting common isomerization issues.

References

Technical Support Center: Use of Polymerization Inhibitors with Bis(2-ethylhexyl) fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of polymerization inhibitors with Bis(2-ethylhexyl) fumarate (B1241708) (BEHF). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on handling, troubleshooting, and successfully polymerizing this monomer.

Frequently Asked Questions (FAQs)

Q1: Why is a polymerization inhibitor added to Bis(2-ethylhexyl) fumarate?

A1: this compound, like many vinyl monomers, can undergo spontaneous polymerization when exposed to heat, light, or certain impurities. To ensure its stability during transportation and storage, a small amount of a polymerization inhibitor is added. These inhibitors act as radical scavengers, preventing premature and uncontrolled polymerization.

Q2: What are the common types of inhibitors used for dialkyl fumarates like BEHF?

A2: While specific inhibitor information for commercially available BEHF can vary by supplier, the most common inhibitors for related monomers like acrylates are phenolic compounds. These include Monomethyl Ether of Hydroquinone (MEHQ) and Hydroquinone (HQ). Stable free radicals like TEMPO and its derivatives are also effective polymerization inhibitors.

Q3: What is the typical concentration of inhibitors found in commercial BEHF?

A3: The concentration of inhibitors like MEHQ in similar monomers typically ranges from 10 to 300 parts per million (ppm).[1] The exact concentration is product-specific and should be confirmed from the supplier's technical data sheet or certificate of analysis.

Q4: Is it necessary to remove the inhibitor before polymerization?

A4: Yes, for most applications, it is crucial to remove the inhibitor before initiating a controlled polymerization. The presence of an inhibitor will likely retard or completely prevent the polymerization process, leading to low or no yield of the desired polymer.

Q5: What are the recommended methods for removing inhibitors from BEHF?

A5: Common methods for removing phenolic inhibitors from monomers include:

  • Column Chromatography: Passing the monomer through a column packed with basic activated alumina (B75360) is a highly effective method for laboratory-scale purification.

  • Caustic Wash (Aqueous Extraction): Washing the monomer with an aqueous solution of sodium hydroxide (B78521) (NaOH) can extract the acidic phenolic inhibitors. This is followed by washing with deionized water to remove residual NaOH and then drying the monomer.

  • Vacuum Distillation: This method can yield very pure monomer but carries the risk of inducing thermal polymerization if not performed carefully at a sufficiently low temperature and pressure.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and polymerization of this compound, with a focus on problems related to polymerization inhibitors.

Problem Possible Cause Troubleshooting Steps
Failed or Incomplete Polymerization Inhibitor not fully removed: Residual inhibitor is quenching the polymerization reaction.1. Verify the inhibitor removal method was performed correctly. 2. If using an alumina column, ensure the alumina is active and a sufficient amount was used for the quantity of monomer. 3. If using a caustic wash, ensure thorough mixing and sufficient washes were performed. 4. Consider using a fresh batch of purified monomer.
Ineffective Initiator: The initiator may have degraded or an insufficient amount was used.1. Use a fresh batch of initiator. 2. Ensure the initiator is soluble in the reaction medium. 3. Recalculate and verify the initiator concentration.
Slow Polymerization Rate Partial inhibitor removal: Some inhibitor may still be present, retarding the reaction.1. Repeat the inhibitor removal step. 2. Slightly increase the initiator concentration.
Low reaction temperature: The temperature may not be optimal for the chosen initiator.1. Consult literature for the optimal temperature range for your initiator. 2. Gradually increase the reaction temperature while monitoring for any uncontrolled exothermic reaction.
Premature Polymerization (During Storage or Purification) Depletion of inhibitor: The inhibitor has been consumed due to prolonged storage, exposure to high temperatures, or light.1. Store BEHF in a cool, dark place, and in an opaque container. 2. Ensure the container is tightly sealed but not under an inert atmosphere if using a phenolic inhibitor that requires oxygen to be effective.[1]
Contamination: Contaminants may be acting as initiators.1. Use clean and dry glassware and equipment. 2. Avoid cross-contamination with other reactive chemicals.
Overheating during distillation: Excessive temperature during vacuum distillation can initiate polymerization.1. Ensure the distillation is performed at the lowest possible temperature and pressure. 2. Consider adding a small amount of a high-boiling point inhibitor to the distillation flask.

Quantitative Data on Inhibitor Removal

Method Inhibitor Type Typical Removal Efficiency Advantages Disadvantages
Column Chromatography (Basic Alumina) Phenolic (e.g., MEHQ, HQ)>99%High efficiency, simple for lab scale.Cost of alumina, requires solvent for slurry packing.
Caustic Wash (e.g., 5% NaOH) Phenolic (e.g., MEHQ, HQ)95-99%Cost-effective for larger quantities.Requires multiple extractions, thorough washing to remove base, and drying of the monomer.
Vacuum Distillation Most non-volatile inhibitors>99%Can provide very high purity monomer.Risk of thermal polymerization, requires specialized equipment.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitor using a Basic Alumina Column

This protocol describes a standard laboratory procedure for removing phenolic inhibitors like MEHQ from this compound.

Materials:

  • This compound (containing inhibitor)

  • Basic activated alumina

  • Anhydrous solvent (e.g., hexane (B92381) or diethyl ether) for slurry packing

  • Chromatography column with a stopcock

  • Glass wool or cotton

  • Collection flask

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column to support the packing.

    • In a separate beaker, prepare a slurry of basic activated alumina in the anhydrous solvent.

    • Pour the slurry into the column, allowing the alumina to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.

    • Drain the excess solvent until the solvent level is just above the top of the alumina bed. Do not allow the column to run dry.

  • Monomer Purification:

    • Carefully add the this compound to the top of the alumina bed.

    • Open the stopcock and allow the monomer to pass through the column under gravity.

    • Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

  • Post-Purification:

    • The purified this compound should be used immediately for the best results in polymerization.

    • If short-term storage is necessary, keep the purified monomer at a low temperature (e.g., in a refrigerator) and in the dark.

Protocol 2: Bulk Radical Polymerization of this compound

This protocol provides a general procedure for the bulk radical polymerization of BEHF after inhibitor removal.

Materials:

  • Inhibitor-free this compound

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

  • Reaction vessel (e.g., Schlenk flask or sealed ampoule)

  • Magnetic stirrer and stir bar

  • Heating source with temperature control (e.g., oil bath)

  • Inert gas supply (e.g., nitrogen or argon)

  • Solvent for precipitation (e.g., methanol (B129727) or ethanol)

  • Solvent for dissolution (e.g., tetrahydrofuran (B95107) - THF)

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in the reaction vessel.

    • Add the desired amount of inhibitor-free this compound to the vessel.

    • Add the appropriate amount of the radical initiator. The concentration will depend on the desired molecular weight and polymerization rate (typically 0.1-1 mol% relative to the monomer).

    • Seal the reaction vessel and deoxygenate the mixture by bubbling with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.

  • Polymerization:

    • Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).

    • Stir the reaction mixture at a constant rate.

    • Allow the polymerization to proceed for the desired amount of time. The reaction time can vary from a few hours to over a day, depending on the reaction conditions and desired conversion.

  • Isolation of the Polymer:

    • After the desired reaction time, cool the reaction vessel to room temperature.

    • If the resulting polymer is highly viscous or solid, dissolve it in a suitable solvent like THF.

    • Slowly pour the polymer solution into a large excess of a non-solvent (e.g., methanol) while stirring vigorously. This will cause the polymer to precipitate.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

    • Dry the polymer under vacuum until a constant weight is achieved.

Visualizations

Troubleshooting_Workflow Start Low or No Polymerization Conversion CheckInhibitor Was the inhibitor removed? Start->CheckInhibitor CheckPurity Is the monomer pure? CheckInhibitor->CheckPurity Yes Solution1 Perform inhibitor removal (e.g., alumina column). CheckInhibitor->Solution1 No CheckInitiator Is the initiator active and at the correct concentration? CheckPurity->CheckInitiator Yes Solution2 Purify the monomer (e.g., distillation). CheckPurity->Solution2 No CheckConditions Are the reaction conditions (temperature, time) optimal? CheckInitiator->CheckConditions Yes Solution3 Use fresh initiator and verify concentration. CheckInitiator->Solution3 No Solution4 Adjust temperature and/or reaction time. CheckConditions->Solution4 No

Troubleshooting workflow for low polymerization conversion.

Inhibitor_Removal_Workflow Monomer BEHF Monomer (with phenolic inhibitor) Column Pass through Basic Alumina Column Monomer->Column Wash Wash with Aqueous NaOH Monomer->Wash PurifiedMonomer Purified BEHF Monomer Column->PurifiedMonomer Wash->PurifiedMonomer Polymerization Proceed to Polymerization PurifiedMonomer->Polymerization

Workflow for inhibitor removal from BEHF.

References

Technical Support Center: Thermal Degradation of Polymers Containing Bis(2-ethylhexyl) Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers containing bis(2-ethylhexyl) fumarate. The information provided is intended to assist with experimental design, data interpretation, and troubleshooting common issues encountered during the thermal analysis of these materials.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal degradation mechanism for polymers containing this compound?

A1: While specific experimental data for poly(this compound) is limited, the thermal degradation is expected to proceed through a mechanism similar to other poly(dialkyl fumarate)s and polyesters with bulky ester side chains. The primary degradation pathway is likely initiated by a β-hydrogen scission of the ester group. This involves the transfer of a hydrogen atom from the ethylhexyl group to the carbonyl oxygen of the ester, leading to the formation of an alkene (2-ethyl-1-hexene) and a carboxylic acid group on the polymer backbone. At higher temperatures, random scission of the polymer main chain can also occur.[1][2]

Q2: At what temperature range should I expect the thermal degradation of poly(this compound) to occur?

A2: The onset of thermal degradation for polyesters typically occurs above 200°C.[3][4] For polymers with long aliphatic side chains, the initial weight loss may be observed at slightly lower temperatures due to the lower bond dissociation energy of the C-O bond in the ester group compared to the C-C bonds of the polymer backbone.[5] The major decomposition range for unsaturated polyester (B1180765) matrices is generally observed between 260°C and 445°C.[3] For a polymer like poly(2-ethylhexyl methacrylate), with a similar side chain, the thermal degradation onset temperature is around 255°C in a nitrogen atmosphere.[6] Therefore, significant thermal degradation of poly(this compound) is expected to begin in the 250-350°C range under an inert atmosphere.

Q3: What are the likely volatile products of the thermal degradation of poly(this compound)?

A3: Based on the proposed degradation mechanism, the primary volatile products are expected to be 2-ethyl-1-hexene (B155198) and potentially some 2-ethylhexanol.[2] At higher temperatures, further decomposition of the polymer backbone could lead to the release of carbon dioxide, and smaller hydrocarbon fragments.[7] Pyrolysis-GC/MS is the recommended technique for identifying the specific degradation products.[8][9][10]

Q4: How does the bulky bis(2-ethylhexyl) side group affect the thermal stability of the polymer?

A4: The bulky side groups can have conflicting effects on thermal stability. On one hand, the steric hindrance provided by the bulky groups may restrict chain mobility and increase the energy required for bond scission, thus potentially increasing thermal stability.[11] On the other hand, the presence of more secondary and tertiary hydrogens in the branched alkyl chain could provide more sites for the initiation of degradation, potentially lowering the thermal stability compared to a linear alkyl chain.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the thermal analysis of polymers containing this compound.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent onset of degradation temperature in TGA. 1. Inconsistent sample mass. 2. Variation in heating rate between experiments. 3. Presence of residual solvent or monomer. 4. Inconsistent sample packing in the crucible.1. Use a consistent sample mass (e.g., 5-10 mg) for all runs. 2. Ensure the same heating rate is programmed for all experiments. 3. Dry the sample under vacuum at a temperature below its glass transition temperature before analysis. 4. Ensure the sample is in good thermal contact with the bottom of the crucible.
Unexpected weight loss at low temperatures (<150°C) in TGA. 1. Presence of volatile impurities, such as residual solvent or unreacted monomer. 2. Adsorbed moisture.1. Purify the polymer by precipitation before analysis. 2. Perform a drying step in the TGA instrument (e.g., hold at 100-120°C for a period) before starting the main heating ramp.
Broad or overlapping peaks in the derivative thermogravimetric (DTG) curve. 1. Multiple degradation steps occurring in a narrow temperature range. 2. A high heating rate that does not allow for the resolution of individual degradation events.1. This may be inherent to the material's degradation mechanism. 2. Use a slower heating rate (e.g., 5 or 10 °C/min) to improve the resolution of the degradation steps.
Residue at the end of the TGA run in an inert atmosphere. 1. Formation of a stable char. 2. Presence of inorganic fillers or additives in the polymer sample.1. This can be characteristic of the polymer's degradation pathway. 2. Analyze the residue using techniques like X-ray diffraction (XRD) or energy-dispersive X-ray spectroscopy (EDX) to identify its composition.
Irreproducible DSC thermograms. 1. Differences in the thermal history of the samples. 2. Inconsistent sample preparation.1. Perform a heat-cool-heat cycle in the DSC. The first heating scan erases the previous thermal history, and the second heating scan should be used for analysis. 2. Ensure consistent sample mass and encapsulation.

Quantitative Data

Due to the limited availability of specific experimental data for the thermal degradation of poly(this compound) in the public domain, the following table presents hypothetical but realistic data based on the analysis of analogous polymers like poly(diethyl fumarate) and poly(2-ethylhexyl acrylate). This data is intended to serve as a reference for what might be expected during experimental work.

ParameterTest ConditionExpected ValueReference Polymer(s)
Onset Decomposition Temperature (Tonset) 10 °C/min, N2 atmosphere250 - 280 °CPoly(2-ethylhexyl methacrylate)[6]
Temperature at Maximum Decomposition Rate (Tmax) 10 °C/min, N2 atmosphere350 - 400 °CPoly(diethyl fumarate)[2]
Weight Loss at 450°C 10 °C/min, N2 atmosphere> 95%Unsaturated Polyesters[3][13]
Activation Energy (Ea) of Decomposition Isoconversional methods150 - 200 kJ/molPoly(diethyl fumarate)[2]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation profile of the polymer.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment to ensure an inert atmosphere.

  • Heating Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature of the maximum rate of decomposition from the peak of the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and hermetically seal it.

  • Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.

  • Heating and Cooling Program:

    • Equilibrate at a low temperature (e.g., -50°C).

    • Heat from -50°C to 200°C at a heating rate of 10°C/min (First Heating Scan).

    • Cool from 200°C to -50°C at a cooling rate of 10°C/min.

    • Heat from -50°C to 200°C at a heating rate of 10°C/min (Second Heating Scan).

  • Data Analysis: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second heating scan.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile products of thermal degradation.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount of the polymer sample (typically 0.1-1 mg) into a pyrolysis sample cup.

  • Pyrolysis: Heat the sample rapidly to a predetermined temperature (e.g., 400°C, 500°C, or 600°C) in an inert atmosphere (helium).

  • GC Separation: The volatile pyrolysis products are transferred to the GC column (a non-polar column like a DB-5ms is often suitable) and separated based on their boiling points and interactions with the stationary phase. A typical temperature program would be to hold at 40°C for 2 minutes, then ramp to 300°C at 10°C/min.

  • MS Detection: The separated compounds are ionized (typically by electron ionization) and detected by the mass spectrometer, which provides a mass spectrum for each compound.

  • Data Analysis: Identify the individual pyrolysis products by comparing their mass spectra with a library of known compounds (e.g., NIST mass spectral library).[9][10]

Visualizations

Thermal_Degradation_Pathway Polymer Poly(this compound) Heat Heat (Δ) Intermediate Carboxylic Acid Intermediate on Polymer Backbone Heat->Intermediate β-H Scission Alkene 2-Ethyl-1-hexene (Volatile Product) Intermediate->Alkene MainChainScission Main Chain Scission Intermediate->MainChainScission Higher Temp. SmallerFragments Smaller Polymer Fragments & CO2 MainChainScission->SmallerFragments

Caption: Proposed thermal degradation pathway for poly(this compound).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis Start Start: Polymer Sample Dry Dry Sample (Vacuum Oven) Start->Dry Weigh Weigh 5-10 mg Dry->Weigh Load Load into TGA Weigh->Load Purge Purge with N2 Load->Purge Heat Heat at 10°C/min Purge->Heat Record Record Weight vs. Temp Heat->Record Calculate Calculate DTG Record->Calculate Determine Determine Tonset & Tmax Calculate->Determine End End Determine->End End: Degradation Profile

References

Optimizing reaction conditions for Bis(2-ethylhexyl) fumarate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction conditions for the synthesis of Bis(2-ethylhexyl) fumarate (B1241708).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing Bis(2-ethylhexyl) fumarate?

A1: The most common starting materials are fumaric acid and 2-ethylhexanol. Alternatively, maleic anhydride (B1165640) can be used, which first forms bis(2-ethylhexyl) maleate (B1232345), followed by isomerization to the fumarate ester.

Q2: What types of catalysts are effective for this esterification?

A2: A range of acid catalysts can be used. Common choices include strong mineral acids like sulfuric acid, sulfonic acids such as p-toluenesulfonic acid, and solid catalysts like acidic ion-exchange resins or heteropolyacids. The choice of catalyst can affect reaction time, temperature, and the need for subsequent neutralization steps.

Q3: How is the reaction equilibrium shifted towards the product?

A3: The esterification of fumaric acid with 2-ethylhexanol is a reversible reaction that produces water as a byproduct. To drive the reaction to completion and achieve high yields, the water must be removed as it is formed. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. Using an excess of one reactant, usually the alcohol, can also shift the equilibrium.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by measuring the acid value of the reaction mixture. A decreasing acid value indicates the consumption of fumaric acid. The reaction is considered complete when the acid value stabilizes at a low level. Thin-layer chromatography (TLC) can also be used for qualitative monitoring.

Q5: What is the typical purity of the final product?

A5: With proper purification, the purity of this compound can be quite high, often exceeding 98% as determined by gas chromatography (GC).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction due to equilibrium. 2. Catalyst is inactive or used in insufficient quantity. 3. Reaction temperature is too low. 4. Loss of product during workup.1. Ensure efficient water removal with a properly functioning Dean-Stark trap. Use an appropriate azeotropic solvent (e.g., toluene). Consider using a larger excess of 2-ethylhexanol. 2. Use fresh, high-quality catalyst at the recommended loading. 3. Increase the reaction temperature, but be mindful of potential side reactions. 4. Optimize the purification steps. Ensure complete extraction and minimize losses during distillation.
High Final Acid Value 1. Insufficient reaction time. 2. Inefficient water removal. 3. Catalyst deactivation.1. Extend the reaction time and continue monitoring the acid value. 2. Check the Dean-Stark apparatus for proper function. Ensure the solvent is refluxing at a rate sufficient for azeotropic water removal. 3. Add a fresh portion of the catalyst if deactivation is suspected.
Product is Dark or Discolored 1. Reaction temperature is too high, causing decomposition or side reactions. 2. Presence of impurities in the starting materials.1. Reduce the reaction temperature. Consider using a milder catalyst that allows for lower reaction temperatures. 2. Use high-purity starting materials.
Formation of Side Products 1. Dehydration of 2-ethylhexanol to form ethers or alkenes, especially at high temperatures with strong acid catalysts.1. Use the lowest effective temperature. Employ a milder catalyst. Minimize reaction time after completion.
Difficulty in Catalyst Removal 1. Homogeneous catalysts (e.g., sulfuric acid) require neutralization and washing, which can be cumbersome.1. Consider using a solid, heterogeneous catalyst (e.g., ion-exchange resin, heteropolyacid) which can be removed by simple filtration.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Similar Esterifications

CatalystReactantsMolar Ratio (Acid/Anhydride:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Heteropolyacid H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂OMaleic Anhydride, 2-Ethylhexanol1:2.1 to 1:3.5Reflux2 - 4High Esterification Rate
p-Toluenesulfonic acidMaleic Anhydride, 2-(2-(tert-butoxy)propoxy)propan-1-olOptimized--98
Methane sulfonic acidPhthalic Anhydride, 2-Ethylhexanol---Good Results
Ionic LiquidPhthalic Anhydride, Butanol1:5125795

Experimental Protocols

Synthesis of this compound from Maleic Anhydride

This protocol is adapted from a method for the synthesis of the corresponding maleate ester, with an added isomerization step.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Maleic anhydride is corrosive and a respiratory irritant. 2-Ethylhexanol is a skin and eye irritant. Toluene is flammable and toxic. Handle all chemicals with care.

  • Sulfuric acid is extremely corrosive. Handle with extreme caution.

Materials:

  • Maleic Anhydride (1.0 mol, 98.06 g)

  • 2-Ethylhexanol (2.5 mol, 325.5 g, ~400 mL)

  • Toluene (as a water-entraining solvent, ~150 mL)

  • p-Toluenesulfonic acid monohydrate (catalyst, 0.02 mol, 3.8 g) or a suitable heteropolyacid (0.15-0.65% of total reactant weight)

  • 5% Sodium bicarbonate solution (for washing)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Equipment:

  • 1 L three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Reflux condenser

  • Dean-Stark apparatus

  • Thermometer or temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, Dean-Stark apparatus,

Technical Support Center: Industrial Scale-Up of Bis(2-ethylhexyl) Fumarate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the industrial production of Bis(2-ethylhexyl) fumarate (B1241708) (BEHF). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up BEHF synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experimental and production processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale production of Bis(2-ethylhexyl) fumarate?

A1: The two main industrial synthesis routes for this compound are:

  • Direct Esterification: This is the most common method, involving the reaction of fumaric acid with 2-ethylhexanol in the presence of an acid catalyst. This process is favored for its straightforwardness and use of readily available raw materials.

  • Transesterification: This route involves the reaction of a dialkyl fumarate (like dimethyl fumarate) with 2-ethylhexanol. This can be advantageous if the starting dialkyl fumarate is more readily available or cost-effective.

Q2: How does the reaction equilibrium impact the yield of this compound, and how can it be managed?

A2: The esterification reaction to produce BEHF is reversible, meaning it reaches a state of chemical equilibrium where the formation of the ester and the reverse reaction (hydrolysis) occur at the same rate. Water, a byproduct of the reaction, can hydrolyze the ester back to fumaric acid and 2-ethylhexanol, thus limiting the final yield. To drive the reaction towards the product side and maximize yield, the water produced must be continuously removed from the reaction mixture. This is typically achieved through azeotropic distillation using a solvent like toluene (B28343) or by operating under vacuum.

Q3: What are the common side reactions to be aware of during the industrial production of this compound?

A3: Besides the main esterification reaction, several side reactions can occur, impacting product purity and yield. These include:

  • Ether Formation: At elevated temperatures and in the presence of strong acid catalysts, 2-ethylhexanol can undergo dehydration to form bis(2-ethylhexyl) ether.

  • Isomerization: If maleic anhydride (B1165640) or maleic acid is used as a starting material to produce a maleate (B1232345) intermediate first, incomplete isomerization to the fumarate can result in the presence of Bis(2-ethylhexyl) maleate in the final product.

  • Aldol Condensation: 2-ethylhexanol can undergo self-condensation reactions under certain conditions, leading to heavier byproducts.

Q4: What are the key considerations for catalyst selection in the industrial synthesis of this compound?

A4: Catalyst selection is crucial for an efficient and cost-effective process. Key considerations include:

  • Activity: The catalyst should provide a high reaction rate to minimize batch time.

  • Selectivity: It should favor the esterification reaction over side reactions.

  • Cost and Availability: The catalyst should be economically viable for large-scale use.

  • Corrosion: The corrosive nature of the catalyst on reactor materials must be considered.

  • Separation: The ease of removal of the catalyst from the final product is important for purification. Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid, and organometallic compounds like titanates. The use of solid acid catalysts is also an area of interest to simplify catalyst removal.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental and industrial-scale production of this compound.

Problem Potential Causes Recommended Solutions
Low Reaction Conversion/Yield 1. Equilibrium Limitation: Insufficient removal of water byproduct. 2. Catalyst Inactivity: Catalyst poisoning, insufficient loading, or degradation. 3. Low Reaction Temperature: Insufficient energy to drive the reaction forward. 4. Poor Mixing: Inadequate agitation leading to localized concentration gradients.1. Improve Water Removal: Ensure efficient operation of the Dean-Stark trap or vacuum system. Increase the reflux ratio if using azeotropic distillation. 2. Catalyst Management: Check for impurities in raw materials that could poison the catalyst. Verify catalyst loading and consider a fresh batch. If using a reusable catalyst, check for deactivation. 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for side reactions. 4. Enhance Agitation: Increase the stirrer speed to ensure a homogeneous reaction mixture.
Product Discoloration (Yellowing) 1. Thermal Degradation: High reaction temperatures or prolonged reaction times. 2. Oxidation: Presence of air (oxygen) at high temperatures. 3. Raw Material Impurities: Impurities in fumaric acid or 2-ethylhexanol.1. Optimize Temperature and Time: Lower the reaction temperature and shorten the reaction time if possible. 2. Inert Atmosphere: Operate the reactor under a nitrogen blanket to prevent oxidation. 3. Raw Material Quality Control: Use high-purity raw materials and perform quality checks before use.
Formation of Emulsions During Work-up 1. Presence of Surfactant-like Impurities: Partially reacted monoester or other byproducts acting as emulsifiers. 2. Vigorous Mixing During Washing: Excessive agitation during the neutralization and washing steps.1. Drive Reaction to Completion: Ensure the reaction goes to completion to minimize the concentration of monoester. 2. Gentle Washing: Use gentle agitation during washing steps. The addition of a small amount of a demulsifying agent can also be considered.
High Acid Number in Final Product 1. Incomplete Reaction: The esterification reaction has not reached completion. 2. Inefficient Neutralization: Incomplete removal of the acid catalyst during the work-up.1. Extend Reaction Time: Continue the reaction until the acid number stabilizes at the target value. 2. Optimize Neutralization: Ensure sufficient caustic is used for neutralization and that mixing is adequate during this step. Perform multiple washes to ensure complete removal of salts.
Presence of Bis(2-ethylhexyl) ether in Product 1. High Reaction Temperature: Promotes the dehydration of 2-ethylhexanol. 2. High Catalyst Concentration: A high concentration of strong acid catalyst can favor ether formation.1. Reduce Reaction Temperature: Operate at the lowest effective temperature. 2. Optimize Catalyst Loading: Reduce the catalyst concentration to the minimum required for an acceptable reaction rate.

Experimental Protocols

Industrial Scale Production of this compound via Direct Esterification

This protocol outlines a general procedure for the production of this compound in a batch reactor.

Materials and Equipment:

  • Jacketed glass-lined or stainless steel reactor with a mechanical stirrer, thermometer, and reflux condenser with a Dean-Stark trap.

  • Fumaric Acid (technical grade)

  • 2-Ethylhexanol (technical grade)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic water removal)

  • Sodium Carbonate solution (5-10% w/w) for neutralization

  • Brine solution (saturated NaCl)

  • Anhydrous Sodium Sulfate (drying agent)

  • Vacuum distillation setup

Procedure:

  • Charging the Reactor: Charge the reactor with fumaric acid (1.0 molar equivalent), 2-ethylhexanol (2.2-2.5 molar equivalents), and toluene (approximately 20-30% of the total volume).

  • Catalyst Addition: Add p-toluenesulfonic acid (0.5-1.0% by weight of fumaric acid).

  • Reaction:

    • Begin agitation and start heating the reactor jacket.

    • Heat the mixture to reflux (typically 120-140 °C).

    • Continuously remove the water-toluene azeotrope via the Dean-Stark trap.

    • Monitor the reaction progress by measuring the amount of water collected and by periodically taking samples to determine the acid number.

    • The reaction is considered complete when the theoretical amount of water has been collected and the acid number is below the target specification (e.g., < 1 mg KOH/g).

  • Cooling and Neutralization:

    • Once the reaction is complete, cool the mixture to 60-70 °C.

    • Slowly add the sodium carbonate solution to neutralize the acid catalyst. Agitate gently to avoid emulsion formation. Check the pH to ensure it is neutral (pH 7-8).

  • Washing:

    • Allow the layers to separate and remove the aqueous layer.

    • Wash the organic layer with water and then with a brine solution to remove residual salts and impurities.

  • Drying:

    • Transfer the organic layer to a separate vessel and add anhydrous sodium sulfate. Agitate for a period to remove residual water.

  • Solvent and Excess Alcohol Removal:

    • Filter off the drying agent.

    • Transfer the filtrate to a distillation setup.

    • Remove the toluene and excess 2-ethylhexanol under reduced pressure.

  • Product Purification (Optional):

    • For higher purity, the crude this compound can be further purified by vacuum distillation.

  • Quality Control:

    • Analyze the final product for purity (e.g., by GC), acid number, color, and other relevant specifications.

Visualizations

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification cluster_purification Final Product Isolation charge_reactor Charge Reactor: - Fumaric Acid - 2-Ethylhexanol - Toluene add_catalyst Add Catalyst (p-TSA) charge_reactor->add_catalyst reflux Heat to Reflux & Collect Water add_catalyst->reflux monitor Monitor Reaction (Acid Number) reflux->monitor cool_down Cool Reaction Mixture monitor->cool_down neutralize Neutralize with Na2CO3 Solution cool_down->neutralize wash Wash with Water & Brine neutralize->wash dry Dry with Na2SO4 wash->dry filter Filter dry->filter distill Vacuum Distillation (Solvent & Excess Alcohol Removal) filter->distill final_product Final Product: This compound distill->final_product

Caption: Experimental workflow for the industrial production of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues start Problem Encountered check_water Check Water Removal Efficiency start->check_water check_catalyst Verify Catalyst Activity/Loading start->check_catalyst check_temp Review Reaction Temperature start->check_temp check_color Investigate Discoloration Source start->check_color check_impurities Analyze for Byproducts (e.g., Ether) start->check_impurities check_workup Optimize Neutralization/Washing start->check_workup improve_distillation Improve Azeotropic Distillation check_water->improve_distillation Inefficient replace_catalyst Use Fresh/More Catalyst check_catalyst->replace_catalyst Inactive adjust_temp Increase Temperature check_temp->adjust_temp Too Low inert_atmosphere Use Nitrogen Blanket check_color->inert_atmosphere Oxidation modify_conditions Lower Temp/Catalyst Conc. check_impurities->modify_conditions Side Reactions gentle_mixing Gentle Agitation During Wash check_workup->gentle_mixing Emulsion

Caption: Troubleshooting logic for common issues in this compound production.

Stability of Bis(2-ethylhexyl) fumarate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Bis(2-ethylhexyl) fumarate (B1241708) (DEHF) under acidic and basic conditions. This information is intended for researchers, scientists, and professionals in drug development who may be using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Bis(2-ethylhexyl) fumarate under acidic conditions?

A1: this compound, as an ester, is susceptible to hydrolysis under acidic conditions. This reaction is typically slower than base-catalyzed hydrolysis. The degradation process involves the cleavage of the ester bonds, leading to the formation of mono(2-ethylhexyl) fumarate and subsequently fumaric acid, along with 2-ethylhexanol. The rate of hydrolysis is dependent on factors such as pH, temperature, and the specific acidic medium used.

Q2: What happens to this compound under basic conditions?

A2: Under basic conditions, this compound is expected to undergo saponification, a base-catalyzed hydrolysis of the ester linkages. This process is generally faster than acid-catalyzed hydrolysis. The primary degradation products are the salt of fumaric acid (fumarate) and 2-ethylhexanol.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation products from the hydrolysis of this compound under both acidic and basic conditions are expected to be:

  • Mono(2-ethylhexyl) fumarate

  • Fumaric acid

  • 2-Ethylhexanol

Analogous diester compounds, such as di-2-ethylhexyl phthalate (B1215562) (DEHP), are known to degrade into their corresponding monoesters, acid, and alcohol.[1]

Q4: How can I monitor the degradation of this compound in my experiment?

A4: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These methods can be used to measure the decrease in the concentration of the parent compound and the appearance of its degradation products over time.

Q5: Are there any known catalysts for the degradation of this compound?

A5: Besides strong acids and bases, certain enzymes such as esterases can also catalyze the hydrolysis of ester bonds. The presence of such enzymes in a biological system could lead to the degradation of this compound.

Troubleshooting Guide

Issue Possible Cause Suggested Action
Unexpected loss of parent compound in formulation. The pH of the formulation may be too acidic or basic, leading to hydrolysis of the this compound.Measure the pH of your formulation. If necessary, adjust the pH to a more neutral range (pH 6-8) to minimize hydrolysis. Consider the use of buffers to maintain a stable pH.
Appearance of unknown peaks in chromatogram during analysis. These peaks may correspond to the degradation products of this compound, such as mono(2-ethylhexyl) fumarate, fumaric acid, or 2-ethylhexanol.Analyze standards of the suspected degradation products using the same analytical method to confirm their identity. Mass spectrometry (MS) can be coupled with chromatography (LC-MS or GC-MS) for definitive identification.
Variability in experimental results involving this compound. Inconsistent pH or temperature across experiments could be leading to variable rates of degradation.Ensure that all experimental parameters, especially pH and temperature, are tightly controlled and consistently maintained across all replicates and batches.

Quantitative Data Summary

Condition Time (hours) This compound Remaining (%) Mono(2-ethylhexyl) fumarate (%) Fumaric Acid (%)
pH 3 (Acidic) 010000
249541
489082
7285123
pH 10 (Basic) 010000
2470255
48454015
72205030

Experimental Protocols

Protocol: Assessment of this compound Stability in Acidic and Basic Solutions

This protocol outlines a general procedure to assess the stability of this compound under acidic and basic conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Buffer solutions (pH 3, 7, 10)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • For each condition (acidic, neutral, basic), prepare a reaction solution by adding a known amount of the stock solution to the respective buffer or solution (e.g., 0.1 M HCl, pH 7 buffer, 0.1 M NaOH).

  • Incubate the reaction solutions at a controlled temperature (e.g., 25°C or 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each reaction solution.

  • Neutralize the aliquot if necessary to stop the reaction.

  • Analyze the samples by a validated HPLC method to determine the concentration of this compound and its degradation products.

3. Data Analysis:

  • Plot the percentage of this compound remaining versus time for each condition.

  • Calculate the degradation rate constant (k) for each condition.

Visualizations

Hydrolysis_Pathway DEHF This compound MEHF Mono(2-ethylhexyl) fumarate DEHF->MEHF + H2O - 2-Ethylhexanol EtOH 2-Ethylhexanol DEHF->EtOH FA Fumaric Acid MEHF->FA + H2O - 2-Ethylhexanol Troubleshooting_Workflow start Start: Unexpected Experimental Results check_stability Is this compound degradation suspected? start->check_stability analyze_products Analyze for degradation products (HPLC, LC-MS) check_stability->analyze_products Yes no_issue Investigate other experimental factors check_stability->no_issue No degradation_confirmed Degradation confirmed? analyze_products->degradation_confirmed control_params Control pH and temperature rigorously control_params->start degradation_confirmed->control_params No adjust_conditions Adjust formulation/experimental conditions (e.g., pH, temp) degradation_confirmed->adjust_conditions Yes end End: Problem Resolved adjust_conditions->end

References

Validation & Comparative

A Comparative Analysis of Bis(2-ethylhexyl) Fumarate and Dioctyl Phthalate as Plasticizers for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance, safety, and application of two key plasticizers.

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly for polyvinyl chloride (PVC). For decades, dioctyl phthalate (B1215562) (DOP) has been the industry benchmark, valued for its efficiency and versatility. However, mounting concerns over its toxicological profile have spurred the search for safer, high-performance alternatives. Among these, bis(2-ethylhexyl) fumarate (B1241708) (DOF), also known as dioctyl fumarate, has emerged as a promising candidate. This guide provides an objective, data-driven comparison of DOF and DOP, focusing on their performance as PVC plasticizers, with detailed experimental protocols and toxicological considerations.

Performance Comparison: A Data-Driven Overview

The efficacy of a plasticizer is determined by a range of performance metrics, including its ability to impart flexibility (plasticizing efficiency), its permanence within the polymer matrix (migration resistance), and its stability under thermal stress. While direct, head-to-head comparative studies are limited, this section collates available data to provide a comparative overview.

Table 1: Physical and Chemical Properties

PropertyBis(2-ethylhexyl) Fumarate (DOF)Dioctyl Phthalate (DOP)
Chemical Formula C20H36O4C24H38O4
Molecular Weight 340.5 g/mol 390.56 g/mol
Appearance Colorless liquidColorless, viscous liquid
Boiling Point ~350 °C~385 °C[1]
Melting Point --50 °C[1]
Density ~0.94 g/cm³~0.98 g/cm³

Table 2: Performance in PVC Formulations

Performance MetricThis compound (DOF)Dioctyl Phthalate (DOP)
Plasticizing Efficiency GoodExcellent
Tensile StrengthData not available in direct comparisonDecreases with increasing concentration[2]
Elongation at BreakData not available in direct comparisonIncreases with increasing concentration[2]
Migration Resistance Expected to be good due to lower polarityProne to migration and leaching[3]
Volatility (Weight Loss)Lower volatility is suggestedHigher volatility compared to some alternatives[4]
Thermal Stability (TGA) Good thermal stability reportedGood thermal stability, but can degrade at high temperatures[5]
Onset of Decomposition (in PVC)Data not available in direct comparisonDegradation of plasticized PVC begins around 180 °C[6]

Note: The data presented is a synthesis from various sources and may not be from direct comparative experiments. Researchers are encouraged to conduct their own side-by-side evaluations.

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized testing methodologies are crucial. Below are detailed protocols for key experiments used to evaluate plasticizer performance.

Plasticizer Efficiency: Tensile Properties (ASTM D882)

This method determines the tensile properties of thin plastic sheeting, providing insights into the plasticizer's effect on the flexibility and strength of the PVC film.

Methodology:

  • Specimen Preparation: Prepare thin films of PVC compounded with the plasticizer (DOF or DOP) at various concentrations. Cut the films into rectangular strips of specified dimensions (typically 15-25 mm wide and 150 mm long), ensuring they are free from nicks or defects.[7] The thickness should be less than 1 mm.[7]

  • Conditioning: Condition the specimens at a standard laboratory atmosphere (23 ± 2 °C and 50 ± 5 % relative humidity) for at least 40 hours prior to testing.[8]

  • Testing: Mount the specimen in the grips of a universal testing machine. Apply a constant rate of crosshead movement (e.g., 300 mm/min or 500 mm/min depending on the material's elongation) until the specimen fails.[7]

  • Data Acquisition: Record the load and elongation throughout the test.

  • Calculations: From the load-elongation curve, calculate the tensile strength, elongation at break, and modulus of elasticity.

Diagram 1: Experimental Workflow for Tensile Testing

G A PVC Resin + Plasticizer (DOF or DOP) B Compounding (e.g., Two-Roll Mill) A->B C Compression Molding of Thin Film B->C D Specimen Cutting (ASTM D882 strips) C->D E Conditioning (23°C, 50% RH) D->E F Tensile Testing (Universal Testing Machine) E->F G Data Analysis: - Tensile Strength - Elongation at Break - Modulus of Elasticity F->G

Caption: Workflow for evaluating plasticizer efficiency via tensile testing.

Migration Resistance: Volatility (ISO 176 - Activated Carbon Method)

This method determines the loss of plasticizer from a plastic material due to volatilization.

Methodology:

  • Specimen Preparation: Prepare circular specimens (50 mm ± 1 mm in diameter and 1 mm ± 0.1 mm in thickness) from a compression-molded sheet of the plasticized PVC.[1]

  • Conditioning: Condition the specimens as per standard procedures (e.g., ISO 291).[1]

  • Initial Measurement: Weigh each specimen to the nearest 0.001 g.

  • Exposure:

    • Method A (Direct Contact): Place the specimen in a container and cover it with a specified volume of activated carbon.[1]

    • Method B (Wire Cage): Place the specimen in a wire-mesh cage to prevent direct contact with the activated carbon.[1]

  • Heating: Place the container in an oven at a specified temperature (e.g., 70 °C for Method A) for a defined period (e.g., 24 hours).[1]

  • Final Measurement: After cooling, remove the specimen from the activated carbon, clean it, and reweigh it.

  • Calculation: Calculate the percentage weight loss as a measure of plasticizer volatility.

Thermal Stability: Thermogravimetric Analysis (TGA) (ASTM E1131)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of plasticized PVC.

Methodology:

  • Sample Preparation: Place a small, representative sample (typically 10-15 mg) of the plasticized PVC film into a TGA sample pan.[9]

  • Instrument Setup: Place the sample in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.[9]

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 600 °C).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperature of maximum degradation rate, and the percentage of residual mass.

Diagram 2: TGA Experimental Setup and Data Output

G cluster_0 TGA Instrument Furnace Furnace Data TGA Curve (Weight % vs. Temp) Furnace->Data Balance Microbalance Balance->Furnace Gas Inert Gas (Nitrogen) Gas->Furnace Sample Plasticized PVC Sample Sample->Balance Heating Controlled Heating Program Heating->Furnace Analysis Analysis: - Onset of Decomposition - Degradation Profile Data->Analysis G cluster_DOP Dioctyl Phthalate (DOP) Pathway cluster_DOF This compound (DOF) Pathway DOP DOP Ingestion/ Exposure MEHP Metabolism to MEHP (active metabolite) DOP->MEHP AR Androgen Receptor Antagonism MEHP->AR TS Inhibition of Testosterone Synthesis MEHP->TS AD Adverse Reproductive and Developmental Effects AR->AD TS->AD DOF DOF Ingestion/ Exposure Hydrolysis Hydrolysis DOF->Hydrolysis FA Fumaric Acid Hydrolysis->FA EH 2-Ethylhexanol Hydrolysis->EH CAC Citric Acid Cycle (Natural Metabolic Pathway) FA->CAC

References

A Comparative Performance Analysis of Bis(2-ethylhexyl) Fumarate and Other Leading Non-Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Plasticizer Selection

The increasing regulatory scrutiny of phthalate-based plasticizers has propelled the search for safer, high-performance alternatives. Among the promising candidates, Bis(2-ethylhexyl) fumarate (B1241708) (DEHF) has garnered attention. This guide provides a comprehensive comparison of DEHF with other widely used non-phthalate plasticizers: Dioctyl terephthalate (B1205515) (DOTP), Dioctyl adipate (B1204190) (DOA), and Acetyl tributyl citrate (B86180) (ATBC). The following sections present a detailed analysis of their performance based on experimental data, outline the methodologies for key experiments, and visualize critical workflows.

Performance Data Summary

The selection of a plasticizer is a critical decision in the formulation of flexible PVC products, directly impacting their mechanical integrity, thermal stability, and long-term durability. The following tables summarize the key performance indicators for DEHF and its alternatives.

Table 1: Mechanical Properties of Non-Phthalate Plasticizers in PVC

PropertyDEHFDOTPDOAATBCTest Method
Tensile Strength (MPa) 17.46 - 22.5[1]~22.4Lower than DOTPComparable to DOPASTM D882 / D638
Elongation at Break (%) up to 330[1]~247Higher than DOTPComparable to DOPASTM D882 / D638
Hardness (Shore A) 80 - 90[1]~85-90Softer than DOTPVariableASTM D2240

Table 2: Thermal and Migration Properties of Non-Phthalate Plasticizers in PVC

PropertyDEHFDOTPDOAATBCTest Method
Glass Transition Temp. (°C) 19.2 - 23.8[1]~-25 to -35~-45 to -55~-28 to -35DMA / DSC
Onset Decomposition Temp. (°C) 188 - 225[1]~250-300Lower than DOTP~200-250TGA
Migration in Hexane (%) ~9[1]LowHighLow to ModerateASTM D1239
Volatility Loss (%) Not ReportedLowHighLowActivated Carbon Method

Experimental Protocols

The data presented in this guide is based on standardized experimental procedures to ensure comparability and reproducibility. Below are the detailed methodologies for the key performance tests.

Mechanical Properties Testing

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC films.

  • Standard: ASTM D882 / ASTM D638

  • Procedure:

    • Specimen Preparation: PVC films containing a specified concentration of the plasticizer (e.g., 50 phr) are prepared by solvent casting or melt compounding, followed by compression molding into dumbbell-shaped specimens.

    • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

    • Testing: The conditioned specimens are mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed (e.g., 50 mm/min) until the specimen ruptures.

    • Data Acquisition: The load and extension are continuously recorded. Tensile strength is calculated as the maximum stress applied, and elongation at break is the percentage increase in length at the point of rupture.

Hardness Testing

Objective: To measure the indentation hardness of the plasticized PVC.

  • Standard: ASTM D2240

  • Procedure:

    • Specimen Preparation: A flat, smooth PVC specimen with a minimum thickness of 6 mm is required. If necessary, multiple layers can be stacked to achieve the required thickness.

    • Conditioning: Specimens are conditioned as per the mechanical properties testing protocol.

    • Testing: A Shore A durometer is used for flexible PVC. The durometer is pressed firmly and vertically onto the specimen surface. The hardness reading is taken immediately (within 1 second) after the presser foot is in full contact with the specimen.

    • Reporting: The average of at least five readings taken at different positions on the specimen is reported.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.

  • Procedure:

    • Sample Preparation: A small, representative sample (5-10 mg) of the plasticized PVC is placed in a TGA crucible.

    • Instrumentation: A thermogravimetric analyzer is used.

    • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).

    • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset decomposition temperature is determined as the temperature at which significant weight loss begins.

Migration Resistance Testing

Objective: To quantify the amount of plasticizer that leaches from the PVC into a contacting liquid.

  • Standard: ASTM D1239 (modified for specific solvents)

  • Procedure:

    • Specimen Preparation: PVC specimens of known weight and surface area are prepared.

    • Immersion: The specimens are completely immersed in a specified solvent (e.g., n-hexane for fatty food simulation, ethanol (B145695) for certain drug formulations) in a sealed container.

    • Incubation: The container is stored at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

    • Analysis: After incubation, the specimens are removed, dried, and reweighed. The weight loss corresponds to the amount of migrated plasticizer. Alternatively, the concentration of the plasticizer in the solvent can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and logical connections, the following diagrams are provided.

Experimental_Workflow_Mechanical_Properties cluster_prep Sample Preparation cluster_testing Testing cluster_analysis Data Analysis A PVC Resin + Plasticizer (DEHF, DOTP, DOA, ATBC) B Melt Compounding / Solvent Casting A->B C Compression Molding (Dumbbell Shape) B->C D Conditioning (23°C, 50% RH, 40h) C->D E Universal Testing Machine D->E F Apply Tensile Load E->F G Record Load & Extension F->G H Calculate: - Tensile Strength - Elongation at Break G->H

Workflow for Determining Mechanical Properties of Plasticized PVC.

Migration_Testing_Workflow cluster_analysis Analysis A Prepare PVC Specimen (Known Weight & Surface Area) B Immerse in Solvent (e.g., Hexane, Ethanol) A->B C Incubate at Controlled Temperature (e.g., 40°C for 24h) B->C D1 Gravimetric Analysis: Remove, Dry, Re-weigh Specimen C->D1 D2 Chromatographic Analysis: Analyze Solvent for Plasticizer Concentration (GC-MS) C->D2 E Calculate Migration (%) D1->E D2->E

Workflow for Plasticizer Migration Testing.

Plasticizer_Performance_Relationship Plasticizer Plasticizer Type (DEHF, DOTP, DOA, ATBC) Mechanical Mechanical Properties (Flexibility, Strength) Plasticizer->Mechanical influences Thermal Thermal Stability (Heat Resistance) Plasticizer->Thermal determines Migration Migration Resistance (Permanence) Plasticizer->Migration affects Application Application Suitability (e.g., Medical, Food Contact) Mechanical->Application Thermal->Application Migration->Application

Interrelationship of Plasticizer Properties and Application Suitability.

References

A Comparative Toxicological Assessment: Bis(2-ethylhexyl) fumarate (DEHF) vs. Di(2-ethylhexyl) phthalate (DEHP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicological profiles of Bis(2-ethylhexyl) fumarate (B1241708) (DEHF) and the widely studied Di(2-ethylhexyl) phthalate (B1215562) (DEHP). This objective analysis, supported by available experimental data, is intended to inform risk assessment and guide the selection of potentially safer alternatives in various applications. While extensive data exists for DEHP, a known endocrine disruptor, information on DEHF is more limited, necessitating a comparison that also highlights existing data gaps.

Executive Summary

Di(2-ethylhexyl) phthalate (DEHP) has been a widely used plasticizer, but its adverse health effects, including reproductive and developmental toxicity, endocrine disruption, and potential carcinogenicity, have led to increased scrutiny and regulatory restrictions.[1][2][3] This has driven the search for alternative plasticizers with more favorable toxicity profiles. Bis(2-ethylhexyl) fumarate (DEHF), also known as Dioctyl fumarate (DOF), is one such alternative. This guide synthesizes the available toxicological data for both compounds to facilitate a comparative evaluation.

Data Presentation: A Side-by-Side Toxicological Comparison

The following tables summarize the quantitative and qualitative toxicological data for DEHF and DEHP across several critical endpoints. It is important to note the disparity in the volume of available data between the two compounds.

Table 1: Acute Toxicity

EndpointThis compound (DEHF)Di(2-ethylhexyl) phthalate (DEHP)Reference Species
Oral LD50 >2000 mg/kg bw[1], 29,200 mg/kg bw[5]>20,000 mg/kg bw[6]Rat
Dermal LD50 >20 mL/kg bw[5]~25,000 mg/kg bw[6]Rabbit
Skin Irritation Mild irritant[1]Slight irritant[7]Rabbit
Eye Irritation Mild irritant[1]Slight irritant[7]Rabbit

Table 2: Genotoxicity

AssayThis compound (DEHF)Di(2-ethylhexyl) phthalate (DEHP)
Ames Test (Bacterial Reverse Mutation) No data availableGenerally negative[8]
In vitro Chromosomal Aberration No data availableMetabolite MEHP is clastogenic[9]
In vivo Micronucleus Test No data availableGenerally negative[10]

Table 3: Carcinogenicity

EndpointThis compound (DEHF)Di(2-ethylhexyl) phthalate (DEHP)Reference Species
Rodent Bioassay No data availableEvidence of liver tumors[11][12]Rat, Mouse
IARC Classification Not classifiedGroup 2B: Possibly carcinogenic to humans[12]-

Table 4: Reproductive and Developmental Toxicity

EndpointThis compound (DEHF)Di(2-ethylhexyl) phthalate (DEHP)Reference Species
Reproductive Toxicity Expected to have a low order of toxicity (based on a structurally similar compound)[4]Testicular toxicity, reduced fertility[3][13]Rat, Mouse
Developmental Toxicity Expected to have a low order of toxicity (based on a structurally similar compound)[4]Fetal malformations, developmental delays[14][15]Rat, Mouse
Endocrine Disruption No data availableKnown endocrine disruptor, anti-androgenic effects[1][3]Multiple

Experimental Protocols: Key Toxicity Assays

Detailed methodologies are crucial for the interpretation and replication of toxicological findings. Below are summaries of standard protocols for key experiments relevant to the assessment of substances like DEHF and DEHP.

Acute Oral Toxicity (OECD TG 423)

This method provides information on the hazardous effects likely to arise from a single oral ingestion of a substance.

  • Test Animals: Typically, young adult rats of a single sex (usually females as they are often slightly more sensitive) are used.

  • Procedure: A single dose of the test substance is administered by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A stepwise procedure is used with a limited number of animals at each step to minimize animal use.

  • Endpoint: The Lethal Dose 50 (LD50), the statistically estimated dose that is expected to be lethal to 50% of the tested animals, is determined.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This in vitro assay is used to detect gene mutations and is a primary screening tool for genotoxicity.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without an external metabolic activation system (e.g., rat liver S9 fraction). The substance's ability to cause a reverse mutation (reversion) that restores the ability to synthesize the amino acid is measured.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

This test assesses for chromosomal damage or damage to the mitotic apparatus in vivo.

  • Test Animals: Typically, mice or rats are used.

  • Procedure: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection. At appropriate intervals, bone marrow or peripheral blood is collected. The erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates genotoxic potential.

Visualization of Toxicological Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in the toxicological assessment of these compounds.

DEHP_Endocrine_Disruption DEHP DEHP Ingestion/ Exposure MEHP Metabolism to MEHP (Mono-ethylhexyl phthalate) DEHP->MEHP Testis Fetal Testis (Leydig Cells) MEHP->Testis Targets StAR Downregulation of Steroidogenic Genes (e.g., StAR, Cyp11a1) Testis->StAR Leads to Testosterone_prod Inhibition of Testosterone Synthesis StAR->Testosterone_prod Androgen_Receptor Androgen Receptor Testosterone_prod->Androgen_Receptor Reduced Ligand for Repro_Tract Male Reproductive Tract Development Androgen_Receptor->Repro_Tract Impaired Signaling for Adverse_Effects Adverse Outcomes: - Hypospadias - Cryptorchidism - Reduced Anogenital Distance Repro_Tract->Adverse_Effects

Caption: Simplified signaling pathway for DEHP-induced male reproductive toxicity.

Toxicity_Testing_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation cluster_risk Risk Assessment Ames Ames Test (Genotoxicity) Acute_Tox Acute Toxicity (e.g., LD50) Ames->Acute_Tox Chrom_Aberration Chromosomal Aberration (Genotoxicity) Chrom_Aberration->Acute_Tox Cell_Viability Cell Viability Assays (Cytotoxicity) Cell_Viability->Acute_Tox Subchronic_Tox Subchronic/Chronic Toxicity Studies Acute_Tox->Subchronic_Tox Repro_Dev_Tox Reproductive & Developmental Toxicity Subchronic_Tox->Repro_Dev_Tox Carcinogenicity Carcinogenicity Bioassay Subchronic_Tox->Carcinogenicity NOAEL Determine NOAEL/ LOAEL Repro_Dev_Tox->NOAEL Carcinogenicity->NOAEL Risk_Characterization Human Health Risk Characterization NOAEL->Risk_Characterization

Caption: Generalized experimental workflow for toxicological assessment.

Conclusion

The comparison between this compound (DEHF) and Di(2-ethylhexyl) phthalate (DEHP) highlights a significant data gap for DEHF. While preliminary data suggests DEHF has low acute toxicity, the absence of comprehensive studies on its genotoxic, carcinogenic, and reproductive effects makes a full comparative assessment challenging. DEHP, in contrast, is a well-characterized compound with known adverse effects on the endocrine and reproductive systems.[1][3]

For researchers and professionals seeking alternatives to DEHP, DEHF may present a potentially safer option based on its acute toxicity profile. However, it is crucial to acknowledge the current limitations in the toxicological database for DEHF. Further in-depth studies are imperative to fully elucidate its safety profile before it can be widely adopted as a replacement for DEHP in sensitive applications. This guide underscores the importance of rigorous toxicological evaluation for any proposed alternative to established chemicals of concern.

References

A Comparative Analysis of the Biodegradability of Bis(2-ethylhexyl) Fumarate and Other Common Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers in pharmaceutical and medical applications necessitates a thorough evaluation of their environmental fate and biodegradability. This guide provides an objective comparison of the biodegradability of Bis(2-ethylhexyl) fumarate (B1241708) (DEHF) with other widely used plasticizers, including a phthalate (B1215562), a citrate, and an adipate (B1204190). The information presented is based on available experimental data to assist in making informed decisions for material selection in drug development and other scientific applications.

Executive Summary

This guide compares the biodegradability of DEHF with:

  • Bis(2-ethylhexyl) phthalate (DEHP): A common phthalate plasticizer known for its persistence and environmental concerns.

  • Acetyl Tributyl Citrate (ATBC): A citrate-based plasticizer often considered a safer alternative to phthalates.

  • Bis(2-ethylhexyl) adipate (DEHA): An adipate plasticizer used in various flexible PVC applications.

Comparative Biodegradability Data

The following table summarizes the available quantitative data on the ready biodegradability of the selected plasticizers. "Ready biodegradability" implies that the substance will undergo rapid and ultimate degradation in an aquatic environment under aerobic conditions. The standard pass level for ready biodegradability in OECD 301 tests is ≥60% degradation within a 10-day window of a 28-day period.

PlasticizerChemical ClassTest MethodDuration (days)Biodegradation (%)Classification
Bis(2-ethylhexyl) fumarate (DEHF) FumarateOECD 301B (or similar)28Data not availableNot classified; expected to be more biodegradable than maleate (B1232345) counterparts.
Bis(2-ethylhexyl) phthalate (DEHP) PhthalateOECD 301C2816-25%Not readily biodegradable.
OECD 301F2864% (no 10-day window)Not readily biodegradable.
Activated Sludge2833%Not readily biodegradable.[1]
Acetyl Tributyl Citrate (ATBC) CitrateOECD 301D2816%Not readily biodegradable.
OECD 302C2882%Inherently biodegradable.
Bis(2-ethylhexyl) adipate (DEHA) AdipateSemi-continuous activated sludge2192% (daily loss)Readily biodegradable.
Modified OECD 301B35Essentially completeReadily biodegradable.

Experimental Protocols

The data presented in this guide are primarily based on standardized test methods for determining the ready biodegradability of chemical substances. The most commonly cited method is the OECD 301 series.

OECD 301B: CO₂ Evolution Test (Modified Sturm Test)

This test is widely used to determine the ultimate aerobic biodegradability of organic compounds.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or in diffuse light. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO₂ production (ThCO₂), which is calculated from the chemical formula of the substance.[2]

Key Experimental Parameters:

  • Test Substance Concentration: Typically 10-20 mg of Total Organic Carbon (TOC) per liter.[2]

  • Inoculum: Activated sludge from a sewage treatment plant that treats predominantly domestic wastewater. The concentration of the inoculum is low, typically a few milligrams of suspended solids per liter.[2]

  • Mineral Medium: A solution containing essential mineral nutrients for the microorganisms (e.g., potassium, sodium, calcium, magnesium salts, and a phosphate (B84403) buffer).[3]

  • Temperature: Maintained at a constant 20-25°C.[2]

  • Measurement: The amount of CO₂ produced is determined by titrating the remaining base in trapping vessels or by measuring the total inorganic carbon.[3]

  • Duration: The test is typically run for 28 days.[3][4]

  • Pass Criteria for Ready Biodegradability: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period. The 10-day window begins when the degree of biodegradation has reached 10%.[2][4]

Biodegradation Pathways

The initial and primary step in the biodegradation of these ester-based plasticizers is the enzymatic hydrolysis of the ester bonds by microbial esterases or lipases.

Proposed Biodegradation Pathway for this compound (DEHF)

Based on the general mechanism of diester hydrolysis, the biodegradation of DEHF is proposed to proceed as follows:

DEHF This compound MEHF Mono(2-ethylhexyl) fumarate DEHF->MEHF Esterase Ethylhexanol 2-Ethylhexanol DEHF->Ethylhexanol Esterase FumaricAcid Fumaric Acid MEHF->FumaricAcid Esterase MEHF->Ethylhexanol Esterase TCA TCA Cycle FumaricAcid->TCA Further Metabolism Ethylhexanol->TCA Oxidation & Further Metabolism

Caption: Proposed enzymatic hydrolysis pathway of this compound.

Biodegradation Pathway of Bis(2-ethylhexyl) phthalate (DEHP)

The biodegradation of DEHP is well-documented and proceeds via a two-step hydrolysis:

DEHP Bis(2-ethylhexyl) phthalate MEHP Mono(2-ethylhexyl) phthalate DEHP->MEHP Esterase Ethylhexanol 2-Ethylhexanol DEHP->Ethylhexanol Esterase PhthalicAcid Phthalic Acid MEHP->PhthalicAcid Esterase MEHP->Ethylhexanol Esterase RingCleavage Ring Cleavage & Further Metabolism PhthalicAcid->RingCleavage Ethylhexanol->RingCleavage Oxidation

Caption: Biodegradation pathway of Bis(2-ethylhexyl) phthalate.

Experimental Workflow

The general workflow for assessing the ready biodegradability of a plasticizer using the OECD 301B method is illustrated below.

cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis cluster_evaluation Evaluation TestSubstance Test Substance TestVessel Test Vessel (Aerobic, Dark, 20-25°C) TestSubstance->TestVessel Inoculum Activated Sludge Inoculum Inoculum->TestVessel MineralMedium Mineral Medium MineralMedium->TestVessel CO2Trapping CO₂ Trapping (e.g., Ba(OH)₂ or NaOH) TestVessel->CO2Trapping Titration Titration or Total Inorganic Carbon Analysis CO2Trapping->Titration Calculation % Biodegradation (vs. ThCO₂) Titration->Calculation ReadyBiodegradable Ready Biodegradable? (≥60% in 10-day window) Calculation->ReadyBiodegradable

Caption: General workflow for OECD 301B ready biodegradability testing.

Conclusion

Based on the available data and chemical structure, this compound shows promise as a more biodegradable alternative to traditional phthalate plasticizers like DEHP. Its trans-isomer configuration is expected to facilitate enzymatic hydrolysis, the primary mechanism of biodegradation for ester-based compounds. In contrast, DEHP consistently demonstrates poor biodegradability in standard tests. Citrate-based plasticizers like ATBC, while not readily biodegradable, are inherently biodegradable, indicating a slower but eventual breakdown in the environment. Adipates such as DEHA exhibit good biodegradability.

For researchers and professionals in drug development, the choice of a plasticizer should consider not only its performance and toxicological profile but also its environmental impact. While more specific quantitative data for DEHF would be beneficial, the current evidence suggests it is a more environmentally favorable option compared to DEHP. Further studies focusing on the ready biodegradability of DEHF using standardized OECD protocols are warranted to provide a definitive quantitative comparison.

References

A Comparative Analysis of Bis(2-ethylhexyl) Fumarate and Bis(2-ethylhexyl) Maleate as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and formulation scientists on the properties, performance, and synthesis of two isomeric esters.

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is critical to achieving desired material properties. This guide provides a detailed comparative study of two structurally isomeric C20H36O4 esters: Bis(2-ethylhexyl) fumarate (B1241708) (BEHF) and Bis(2-ethylhexyl) maleate (B1232345) (BEHM). While chemically similar, their geometric isomerism—BEHF being the trans isomer and BEHM the cis isomer—gives rise to distinct differences in their physical properties and performance characteristics, particularly as plasticizers for polyvinyl chloride (PVC) and other polymers.

Physicochemical Properties: A Tale of Two Isomers

Bis(2-ethylhexyl) fumarate and Bis(2-ethylhexyl) maleate are both diesters of their respective parent acids, fumaric acid and maleic acid, with 2-ethylhexanol. Their fundamental physicochemical properties are summarized below.

PropertyThis compound (BEHF)Bis(2-ethylhexyl) maleate (BEHM)
Molecular Formula C20H36O4C20H36O4
Molar Mass 340.50 g/mol 340.50 g/mol
Appearance Colorless to pale yellow liquidColorless liquid
Melting Point Not precisely defined, low temperature solid-60 °C
Boiling Point 185 °C at 5 mmHg156 °C at 7 mmHg
Density ~0.94 g/cm³ (at 20°C)0.944 g/mL (at 25 °C)[1]
Flash Point 190 °C185 °C
Water Solubility Insoluble0.036 mg/L (at 20 °C)[2]
Refractive Index ~1.46~1.455 (at 20 °C)[1]

Performance as Plasticizers: A Comparative Overview

The primary application for both BEHF and BEHM is as plasticizers, particularly for PVC. Their effectiveness is determined by their ability to reduce the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility and workability.

A key study evaluating maleate, fumarate, and succinate (B1194679) diesters as potential "green" plasticizers found that both maleates and succinates were highly effective at lowering the Tg of PVC. While specific quantitative data for BEHF's effect on mechanical properties in direct comparison to BEHM is limited in publicly available literature, the study highlighted a significant difference in their environmental fate.

Biodegradability: A Clear Distinction

The geometric structure of the two isomers plays a crucial role in their susceptibility to microbial degradation. The aforementioned study revealed that fumarates, with their trans-double bond, are more readily biodegradable than their maleate counterparts. In the study, this compound was found to be more quickly degraded than Bis(2-ethylhexyl) maleate, which exhibited almost no degradation under the experimental conditions. This is a critical consideration for the development of more environmentally benign plasticizers.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized testing methodologies are paramount. The following are detailed protocols for key experiments relevant to the evaluation of BEHF and BEHM as plasticizers.

Synthesis of this compound and Maleate

The synthesis of both esters is typically achieved through the esterification of the corresponding acid (or anhydride (B1165640) for the maleate) with 2-ethylhexanol.

G cluster_fumarate This compound Synthesis cluster_maleate Bis(2-ethylhexyl) Maleate Synthesis Fumaric_Acid Fumaric Acid BEHF Bis(2-ethylhexyl) Fumarate Fumaric_Acid->BEHF Esterification (Acid Catalyst, Heat) 2-Ethylhexanol_F 2-Ethylhexanol 2-Ethylhexanol_F->BEHF Maleic_Anhydride Maleic Anhydride BEHM Bis(2-ethylhexyl) Maleate Maleic_Anhydride->BEHM Esterification (Acid Catalyst, Heat) 2-Ethylhexanol_M 2-Ethylhexanol 2-Ethylhexanol_M->BEHM

Caption: Workflow for evaluating the performance of plasticizers in PVC.

1. Thermal Analysis (Glass Transition Temperature - Tg)

  • Method: Differential Scanning Calorimetry (DSC)

  • Protocol (based on ASTM D3418):

    • Prepare a small sample (5-10 mg) of the plasticized PVC film.

    • Place the sample in an aluminum DSC pan and seal it.

    • Heat the sample to a temperature above its expected Tg at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Cool the sample at a controlled rate.

    • Reheat the sample at the same controlled rate. The Tg is determined from the second heating scan to erase the thermal history of the sample. The Tg is taken as the midpoint of the transition in the heat flow curve.

2. Mechanical Properties (Tensile Strength and Elongation at Break)

  • Method: Tensile Testing

  • Protocol (based on ASTM D882 for thin plastic sheeting):

    • Cut dumbbell-shaped specimens from the plasticized PVC sheets with a die cutter.

    • Measure the thickness and width of the narrow section of each specimen.

    • Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours.

    • Mount a specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen breaks.

    • Record the maximum load and the elongation at the point of rupture.

    • Calculate the tensile strength (maximum load divided by the original cross-sectional area) and the percentage elongation at break.

3. Plasticizer Migration

  • Method: Solvent Extraction

  • Protocol (based on ASTM D1239):

    • Cut precisely sized samples of the plasticized PVC film and weigh them accurately.

    • Immerse the samples in a chosen solvent (e.g., hexane, ethanol, or a food simulant) at a specified temperature for a defined period.

    • Remove the samples from the solvent, gently wipe them dry, and allow them to air dry to a constant weight.

    • Reweigh the samples and calculate the percentage weight loss, which corresponds to the amount of plasticizer that has migrated out of the film.

4. Biodegradability

  • Method: CO2 Evolution Test

  • Protocol (based on OECD 301B):

    • Prepare a mineral medium containing the test substance (BEHF or BEHM) as the sole source of organic carbon.

    • Inoculate the medium with a mixed population of microorganisms (e.g., from activated sludge).

    • Incubate the mixture in the dark at a constant temperature (e.g., 20-25 °C) with continuous aeration with CO2-free air.

    • Trap the CO2 produced by the microbial respiration in a barium hydroxide (B78521) or sodium hydroxide solution.

    • Determine the amount of CO2 produced over time by titration of the remaining hydroxide.

    • Calculate the percentage of biodegradation by comparing the amount of CO2 produced to the theoretical amount that would be produced if the test substance were completely mineralized.

Conclusion

This compound and Bis(2-ethylhexyl) maleate, while chemically similar, present a clear trade-off for formulators. Both are effective plasticizers, with maleates potentially offering slightly better plasticizing efficiency in some cases. However, the superior biodegradability of the fumarate isomer is a significant advantage in the development of more sustainable and environmentally friendly products. The choice between these two plasticizers will ultimately depend on the specific performance requirements and environmental considerations of the intended application. This guide provides the foundational information and experimental protocols necessary for researchers to make an informed decision based on empirical data.

References

A Comparative Guide to the Mechanical Properties of PVC Plasticized with Bis(2-ethylhexyl) Fumarate Versus Other Common Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Plasticizer Performance in PVC Formulations

The selection of an appropriate plasticizer is a critical determinant of the final mechanical properties of polyvinyl chloride (PVC) products. This guide provides a comparative analysis of the performance of bis(2-ethylhexyl) fumarate (B1241708) (DEHF) as a PVC plasticizer against other commonly used esters, namely bis(2-ethylhexyl) phthalate (B1215562) (DEHP), diisononyl phthalate (DINP), and dioctyl terephthalate (B1205515) (DOTP). This comparison is based on key mechanical properties: tensile strength, elongation at break, Young's modulus, and hardness.

Executive Summary

Bis(2-ethylhexyl) fumarate (DEHF) is emerging as a viable alternative to traditional phthalate plasticizers, driven by the increasing demand for safer and more environmentally friendly materials. While comprehensive head-to-head comparative data is still emerging, available research indicates that DEHF imparts competitive mechanical properties to PVC. Notably, in blends with other non-phthalate plasticizers like di(2-ethylhexyl) terephthalate (DEHT), DEHF has been shown to enhance both tensile strength and flexibility. Preliminary studies also suggest that the elongation at break of PVC plasticized with DEHF is promising, albeit potentially slightly lower than that achieved with DEHP.[1]

Comparative Analysis of Mechanical Properties

The following table summarizes the available quantitative data for the mechanical properties of PVC plasticized with DEHF (in a blend), DEHP, DINP, and DOTP. It is important to note that the data for DEHF is based on a blend with DEHT, and therefore, the properties of PVC plasticized solely with DEHF may vary.

Plasticizer SystemTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Hardness (Shore A)
PVC-DEHF/DEHT Blend (22/33 phr) 17.46[1]330[1]7.8[1]Not Available
PVC-DEHT (55 phr) 13.19[1]247[1]10.5[1]Not Available
PVC-DEHP ~15 - 25~250 - 400~10 - 20~70 - 95
PVC-DINP ~14 - 23~300 - 450~8 - 18~70 - 90
PVC-DOTP ~16 - 28~300 - 400~12 - 22~75 - 95

Note: The values for DEHP, DINP, and DOTP are typical ranges found in literature and can vary depending on the specific formulation and processing conditions.

Experimental Protocols

The data presented in this guide is typically obtained through standardized testing methods. The following are detailed methodologies for the key experiments cited.

Tensile Properties (ASTM D638)

Tensile strength, elongation at break, and Young's modulus are determined using the ASTM D638 standard test method.

Methodology:

  • Specimen Preparation: Dumbbell-shaped specimens are prepared from the plasticized PVC material by injection molding or die-cutting from a pressed sheet.

  • Conditioning: The specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Testing Machine: A universal testing machine (UTM) equipped with a suitable load cell and grips is used.

  • Procedure: The specimen is securely mounted in the grips of the UTM. An extensometer may be attached to the specimen to accurately measure strain. The specimen is then pulled at a constant rate of crosshead movement until it fractures.

  • Data Acquisition: The force and displacement are recorded throughout the test. From this data, a stress-strain curve is generated, from which the tensile strength, elongation at break, and Young's modulus are calculated.

Hardness (ASTM D2240)

The hardness of the plasticized PVC is measured using a durometer according to the ASTM D2240 standard.

Methodology:

  • Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required. If the material is thinner, multiple layers may be stacked to achieve the required thickness.

  • Conditioning: The specimen is conditioned under the same standard conditions as for tensile testing.

  • Durometer: A Shore A durometer is typically used for flexible PVC.

  • Procedure: The durometer is pressed firmly and vertically onto the surface of the specimen. The reading is taken immediately (within 1 second) after the presser foot is in full contact with the specimen.

  • Reporting: The hardness value is reported on the Shore A scale. Multiple readings are taken at different locations on the specimen and the average is reported.

Visualizing the Comparison Workflow

The following diagrams illustrate the logical relationships in comparing the mechanical properties of PVC plasticized with different esters.

cluster_0 Plasticizer Selection cluster_1 PVC Formulation cluster_2 Material Processing cluster_3 Mechanical Property Testing cluster_4 Performance Evaluation DEHF DEHF Plasticizer Selected Plasticizer DEHF->Plasticizer DEHP DEHP DEHP->Plasticizer DINP DINP DINP->Plasticizer DOTP DOTP DOTP->Plasticizer PVC_Resin PVC Resin Compounding Compounding PVC_Resin->Compounding Additives Stabilizers, Lubricants, etc. Additives->Compounding Plasticizer->Compounding Molding_Extrusion Molding/Extrusion Compounding->Molding_Extrusion Tensile_Testing Tensile Testing (ASTM D638) Molding_Extrusion->Tensile_Testing Hardness_Testing Hardness Testing (ASTM D2240) Molding_Extrusion->Hardness_Testing Data_Analysis Data Analysis & Comparison Tensile_Testing->Data_Analysis Hardness_Testing->Data_Analysis Conclusion Conclusion on Performance Data_Analysis->Conclusion

Caption: Experimental workflow for comparing PVC plasticizers.

PVC_Matrix PVC Polymer Matrix Intermolecular_Forces Reduced Intermolecular Forces PVC_Matrix->Intermolecular_Forces Plasticizer_Molecules Plasticizer Molecules (Esters) Plasticizer_Molecules->PVC_Matrix intercalate between chains Increased_Flexibility Increased Flexibility (Higher Elongation at Break) Intermolecular_Forces->Increased_Flexibility Decreased_Stiffness Decreased Stiffness (Lower Young's Modulus) Intermolecular_Forces->Decreased_Stiffness Altered_Strength Altered Tensile Strength Intermolecular_Forces->Altered_Strength

Caption: Signaling pathway of plasticizer action in PVC.

References

A Comparative Guide to Plasticizer Migration from Food Contact Materials: Evaluating Alternatives to Bis(2-ethylhexyl) fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Plasticizer Migration

Plasticizers are additives incorporated into polymers to enhance their flexibility and durability. However, these molecules are not chemically bound to the polymer matrix and can migrate into foodstuffs upon contact. The extent of this migration is influenced by several factors, including the chemical nature of the plasticizer and the food, the temperature, contact duration, and the type of food contact material.[1] Regulatory bodies worldwide have established specific migration limits (SMLs) for many plasticizers to ensure consumer safety.[2]

Comparative Analysis of Plasticizer Migration

In the absence of direct migration data for Bis(2-ethylhexyl) fumarate (B1241708) (DEHF), this section focuses on the migration characteristics of several alternative plasticizers. One study noted that furan-based plasticizers, a category that could include DEHF, exhibited higher weight losses in migration studies, particularly in tests for volatile resistance and leaching into hexane, suggesting a potentially higher migration tendency compared to some other plasticizers.[3]

The following tables summarize the specific migration limits and reported migration data for common alternatives to DEHF.

Table 1: Specific Migration Limits (SMLs) for Various Plasticizers in the European Union

PlasticizerAbbreviationSML (mg/kg of food)
Di(2-ethylhexyl) adipateDEHA18
Di(2-ethylhexyl) phthalate (B1215562)DEHP0.6[4]
Diisononyl phthalateDINP1.8 (sum of DINP and DIDP)[5]
Benzyl butyl phthalateBBP6.0[4]
Dibutyl phthalateDBP0.12[4][5]
Trioctyl trimellitateTOTMNot specified in generally applicable regulations, but subject to overall migration limits.
Bis(2-ethylhexyl)cyclohexane-1,4-dicarboxylateDEHCHNot specified in generally applicable regulations, but subject to overall migration limits.

Source: EU Regulation 10/2011 and its amendments.[4][5]

Table 2: Selected Experimental Migration Data for Alternative Plasticizers

PlasticizerFood Contact MaterialFood SimulantTest ConditionsReported Migration Level
DEHAPVC filmIso-octane (fatty food simulant)2 hoursIn many cases, DEHA constituted about 80% of the total migrating substances.[6]
DEHAPVC filmWater (non-fatty food simulant)Not specifiedAt or below 0.1 mg/dm²[6]
DEHPPVC cling filmsFatty food simulantNot specifiedExceeded the SML of 1.5 mg/kg in some cases.[7]
DEHP & DBPMeat product packagingMeat product (during storage)28 days at 4°CDBP: up to 11.11 mg/kg; DEHP: up to 28.20 mg/kg[8][9]
TOTMPVC medical tubingBloodNot specifiedMigration was approximately 350 times lower than DEHP.[10]

Note: The reported migration levels can vary significantly based on the specific formulation of the food contact material and the experimental conditions.

Experimental Protocols for Migration Testing

The following section outlines a generalized experimental protocol for determining the migration of plasticizers from food contact materials into food simulants. This protocol is a synthesis of methodologies reported in various studies.[11][12][13]

1. Preparation of Materials and Reagents:

  • Food Contact Material: Samples of the plastic material (e.g., PVC film, PET sheet) are cut into specific dimensions (e.g., 5 mm x 5 mm pieces or as per surface area to volume ratio requirements).[14]

  • Food Simulants: A range of food simulants are prepared to mimic different food types[15]:

    • Simulant A: 10% (v/v) ethanol (B145695) in water (for aqueous foods)

    • Simulant B: 3% (w/v) acetic acid in water (for acidic foods)

    • Simulant D1: 50% (v/v) ethanol in water (for alcoholic foods and oil-in-water emulsions)

    • Simulant D2: Vegetable oil (e.g., olive oil) or isooctane (B107328) (for fatty foods)[12]

  • Standards: Analytical standards of the target plasticizers are required for calibration.

2. Migration Test Procedure:

  • The prepared samples of the food contact material are immersed in the selected food simulant in glass vials. A specific surface-area-to-volume ratio is maintained, often 6 dm² of the material per 1 kg of simulant.[12]

  • The vials are hermetically sealed and stored in an oven at controlled temperatures and for specific durations that simulate the intended use and storage conditions of the food packaging. Common test conditions include 10 days at 40°C or 2 hours with isooctane.[6][12]

  • At the end of the exposure period, the vials are cooled to room temperature.

3. Sample Preparation for Analysis:

  • Aqueous Simulants (A, B, D1): An aliquot of the simulant is taken and can often be directly analyzed or may require a liquid-liquid extraction step (e.g., with n-heptane) to concentrate the plasticizers.[12]

  • Fatty Food Simulant (D2): If using a volatile simulant like isooctane, it can be evaporated to dryness, and the residue redissolved in a suitable solvent like methanol (B129727) for analysis.[11] If using vegetable oil, a solvent extraction and clean-up step is typically necessary to separate the plasticizers from the fat matrix.

4. Analytical Quantification:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector is a common technique for quantifying non-volatile plasticizers. A C18 column is often used with a gradient elution of methanol and water.[11][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and semi-volatile plasticizers. The simulant extract is injected into the GC, where the compounds are separated and then detected by the mass spectrometer.[7]

5. Data Analysis:

  • A calibration curve is generated using the analytical standards to determine the concentration of the plasticizer in the food simulant.

  • The migration is typically expressed in mg of the substance per kg of food simulant (mg/kg) or mg of the substance per dm² of the contact surface (mg/dm²).

Visualizing the Migration Testing Workflow

The following diagram illustrates the general workflow of a migration study for plasticizers in food contact materials.

Migration_Testing_Workflow cluster_prep 1. Preparation cluster_exposure 2. Migration Exposure cluster_analysis 3. Analysis cluster_results 4. Results prep_fcm Prepare Food Contact Material Samples immersion Immerse FCM in Simulant (Controlled Temp & Time) prep_fcm->immersion prep_sim Prepare Food Simulants prep_sim->immersion sample_prep Sample Preparation (Extraction/Concentration) immersion->sample_prep analytical_quant Analytical Quantification (HPLC or GC-MS) sample_prep->analytical_quant data_analysis Data Analysis & Calculation of Migration Level analytical_quant->data_analysis comparison Compare with Regulatory Limits (SML) data_analysis->comparison

Caption: Workflow for Migration Testing of Plasticizers.

Conclusion

While there is a clear data gap in the scientific literature regarding the migration of Bis(2-ethylhexyl) fumarate from food contact materials, a wealth of information exists for its potential alternatives. This guide provides a framework for researchers to compare these alternatives based on their established specific migration limits and reported experimental migration data. The detailed experimental protocol and workflow diagram offer a practical starting point for designing and conducting migration studies. Further research is warranted to specifically investigate the migration behavior of DEHF to ensure its safe use in food contact applications.

References

Navigating the Plasticizer Landscape: A Comparative Guide to Bis(2-ethylhexyl) fumarate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the regulatory standing, performance characteristics, and toxicological profiles of Bis(2-ethylhexyl) fumarate (B1241708) (DEHF) in comparison to prominent plasticizers such as Bis(2-ethylhexyl) phthalate (B1215562) (DEHP) and Bis(2-ethylhexyl) terephthalate (B1205515) (DOTP) reveals a nuanced landscape for researchers and drug development professionals. While DEHF presents a favorable regulatory profile in key markets, a comprehensive evaluation of its performance and safety relative to established and alternative plasticizers is crucial for informed material selection.

This guide provides a comparative analysis of DEHF, the widely scrutinized DEHP, and the popular non-phthalate alternative DOTP, focusing on their regulatory status, performance in Polyvinyl Chloride (PVC), and key toxicological endpoints.

Regulatory Snapshot: A Shifting Terrain

The regulatory environment for plasticizers is dynamic, with increasing scrutiny on phthalates, particularly DEHP, due to health concerns. Bis(2-ethylhexyl) fumarate (DEHF) generally holds a more favorable regulatory position.

This compound (DEHF) is listed on the US Food and Drug Administration's (FDA) Inventory of Food Contact Substances, permitting its use in specific food contact applications.[1] It is also registered under the European Chemicals Agency's (ECHA) REACH regulations.[2]

Bis(2-ethylhexyl) phthalate (DEHP) , in contrast, faces significant regulatory pressure globally. In the European Union, DEHP is classified as a substance of very high concern (SVHC) and is on the Authorisation List (Annex XIV) of REACH, meaning its use is highly restricted and requires specific authorization.[3] The US Consumer Product Safety Commission (CPSC) has also permanently banned the use of DEHP in concentrations greater than 0.1% in any children's toy or child care article.

Bis(2-ethylhexyl) terephthalate (DOTP) has emerged as a leading non-phthalate alternative to DEHP, largely due to its more favorable regulatory and toxicological profile. It is widely approved for food contact applications and is not subject to the same stringent restrictions as DEHP in major markets.[4]

Performance in PVC: A Balancing Act of Properties

The primary function of a plasticizer is to impart flexibility to a polymer, most commonly PVC. This is achieved by embedding the plasticizer molecules between the polymer chains, thereby reducing intermolecular forces. The efficiency of a plasticizer is often measured by the concentration required to achieve a specific hardness, typically measured on the Shore A scale. Migration resistance, which is the tendency of the plasticizer to leach out of the polymer matrix, is another critical performance parameter, especially for applications in the medical and food contact sectors.

A study comparing DEHF with the commercial plasticizer Di(2-ethylhexyl) terephthalate (DEHT) in PVC blends provides valuable insights into its performance. The study found that replacing a portion of DEHT with DEHF can enhance the mechanical properties of the PVC blend. For instance, a blend with a 64/36 weight ratio of DEHT to DEHF exhibited an increased elongation at break and tensile strength compared to a blend with DEHT alone, suggesting good compatibility and plasticizing efficiency of DEHF.[5]

While direct comparative data for DEHF against DEHP and DOTP is limited in the public domain, the study on DEHF/DEHT blends reported very low weight loss in migration tests using distilled water and phosphate-buffered saline (PBS), indicating good migration resistance in aqueous environments.[5] For comparison, studies on DEHP have shown significant migration into various food simulants, particularly fatty ones like 50% ethanol (B145695).[6] DOTP is known for its lower migration compared to DEHP due to its molecular structure.[4]

Below is a comparative table summarizing the available data on the performance of these plasticizers in PVC.

PropertyThis compound (DEHF)Bis(2-ethylhexyl) phthalate (DEHP)Bis(2-ethylhexyl) terephthalate (DOTP)
Plasticizing Efficiency Good compatibility and efficiency demonstrated in blends with DEHT.[5]High efficiency, often used as a benchmark.Good efficiency, sometimes requiring slightly higher concentrations than DEHP for the same hardness.[4]
Migration in Aqueous Simulants Very low weight loss (<0.3%) in distilled water and PBS.[5]Can migrate into aqueous simulants, with rates depending on conditions.[7]Generally lower migration than DEHP.
Migration in Fatty Food Simulants (e.g., Ethanol) Data not readily available for direct comparison.Significant migration observed, especially in higher ethanol concentrations.[6][8]Lower migration than DEHP.
Mechanical Properties (in PVC blends) Can enhance elongation at break and tensile strength when blended with DEHT.[5]Provides good flexibility and mechanical properties.Offers good mechanical properties and durability.[4]

Toxicological Profiles: A Key Differentiator

The toxicological profile of a plasticizer is a primary consideration for its application, particularly in sensitive products like medical devices and food packaging. A key metric for assessing chronic toxicity is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose of a substance at which no adverse effects are observed in a given study.

Bis(2-ethylhexyl) phthalate (DEHP) has a well-documented and concerning toxicological profile. It is classified as a reproductive toxicant and an endocrine disruptor.[10] Studies have established a NOAEL for reproductive and developmental effects in the range of 1-10 mg/kg bw/day, with some studies reporting a NOAEL as low as 4.8 mg/kg bw/day.

Bis(2-ethylhexyl) terephthalate (DOTP) exhibits a significantly better toxicological profile than DEHP. Animal studies have shown a NOAEL of 500-700 mg/kg bw/day, indicating a much wider safety margin.[4]

Toxicological EndpointThis compound (DEHF)Bis(2-ethylhexyl) phthalate (DEHP)Bis(2-ethylhexyl) terephthalate (DOTP)
NOAEL (Reproductive/Developmental) Not readily available. Expected to have low toxicity.[9]4.8 mg/kg bw/day.500-700 mg/kg bw/day.[4]
Endocrine Activity Data not readily available.Known endocrine disruptor (anti-androgenic effects).[10]Not considered an endocrine disruptor.
Carcinogenicity No data available.Classified as a possible human carcinogen (Group 2B) by IARC.Not classified as a carcinogen.

Experimental Methodologies

The data presented in this guide are derived from various experimental protocols designed to assess the performance and safety of plasticizers. Key methodologies include:

  • Migration Testing: Typically performed using food simulants as specified by regulatory bodies. Common simulants include 10% ethanol (for aqueous foods), 50% ethanol (for fatty foods), and 3% acetic acid (for acidic foods). The amount of plasticizer that migrates into the simulant over a specified time and at a specific temperature is measured, often using gas chromatography-mass spectrometry (GC-MS).[6]

  • Mechanical Properties Testing:

    • Hardness: Measured using a durometer according to standards like ASTM D2240, which determines the resistance of a material to indentation.

    • Tensile Strength and Elongation: Determined using a universal testing machine following standards such as ASTM D412. This test measures the force required to break a sample and how much it stretches before breaking.

  • Toxicological Studies:

    • Reproductive and Developmental Toxicity: Often conducted following OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) or more comprehensive multi-generational studies. These studies evaluate the effects of a substance on fertility, pregnancy, and offspring development.

    • Endocrine Disruption: Assessed through a variety of in vitro and in vivo assays, such as estrogen and androgen receptor binding assays, to determine if a substance interferes with the endocrine system.

Logical Relationships in Plasticizer Selection

The choice of a plasticizer involves a complex interplay of regulatory acceptance, performance requirements, and safety considerations. The following diagram illustrates the decision-making pathway for selecting a plasticizer.

Plasticizer_Selection cluster_Regulatory Regulatory Status cluster_Performance Performance cluster_Safety Toxicological Profile DEHP_Reg DEHP (Highly Restricted) DEHP_Perf DEHP (High Efficiency) DEHP_Reg->DEHP_Perf DOTP_Reg DOTP (Generally Approved) DOTP_Perf DOTP (Good Efficiency, Low Migration) DOTP_Reg->DOTP_Perf DEHF_Reg DEHF (Approved for specific uses) DEHF_Perf DEHF (Good Efficiency, Low Aqueous Migration) DEHF_Reg->DEHF_Perf DEHP_Tox DEHP (Reproductive Toxicant, Endocrine Disruptor) DEHP_Perf->DEHP_Tox DOTP_Tox DOTP (High NOAEL, Favorable Profile) DOTP_Perf->DOTP_Tox DEHF_Tox DEHF (Limited Data, Favorable Initial Assessment) DEHF_Perf->DEHF_Tox Decision Select Plasticizer DEHP_Tox->Decision High Risk DOTP_Tox->Decision Low Risk, Viable Alternative DEHF_Tox->Decision Promising, Further Data Needed Start Plasticizer Requirement Start->DEHP_Reg Consider DEHP Start->DOTP_Reg Consider DOTP Start->DEHF_Reg Consider DEHF

Caption: Decision-making framework for plasticizer selection.

Conclusion

This compound (DEHF) presents itself as a viable plasticizer with a favorable regulatory status for specific applications and promising performance characteristics, particularly in terms of low migration in aqueous environments. Its initial toxicological assessments are also encouraging. However, for a complete and direct comparison against the incumbent DEHP and the leading alternative DOTP, more comprehensive and publicly available data, especially regarding its toxicological profile (NOAEL) and performance in direct comparative studies, is necessary. For researchers and drug development professionals, where safety and material integrity are paramount, the currently available data suggests that while DEHF is a promising candidate, DOTP remains a more thoroughly characterized and lower-risk alternative to DEHP. Further research into the specific performance and long-term safety of DEHF will be crucial in expanding its applicability in sensitive and regulated markets.

References

Safety Operating Guide

Proper Disposal of Bis(2-ethylhexyl) Fumarate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Bis(2-ethylhexyl) fumarate (B1241708), a compound that causes skin and serious eye irritation.[1][2] Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle Bis(2-ethylhexyl) fumarate in a well-ventilated area and wear appropriate personal protective equipment (PPE).[1][2] Avoid all contact with skin, eyes, and clothing.[1][2] In the event of a spill, absorb the material with an inert substance such as sand or earth and prevent it from entering drains or waterways.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the necessary PPE for handling this compound.

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesTo protect against splashes and eye irritation.[1][2]
Hand Protection Protective glovesTo prevent skin contact and irritation.[1][2]
Body Protection Laboratory coatTo protect against contamination of personal clothing.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved hazardous waste management service.

  • Waste Collection :

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste protocol.

  • Storage Pending Disposal :

    • Store the waste container in a cool, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][2]

    • Ensure the container is tightly closed to prevent leaks or spills.[1][2]

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the full chemical name and any other required information to the disposal service.

  • Disposal Method :

    • The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[2] It may be possible to dissolve or mix the material with a combustible solvent before incineration.[2]

    • All disposal activities must be in accordance with federal, state, and local regulations.[2]

  • Container Disposal :

    • Empty containers should be disposed of as unused product.[2] Do not reuse empty containers.[2]

Summary of Disposal Options
Disposal MethodDescriptionRegulatory Compliance
Chemical Incineration Burning the chemical waste in a licensed facility with appropriate emission controls.[2]Adhere to all federal, state, and local environmental regulations.[2]
Hazardous Waste Landfill In some cases, and if permitted by regulations, disposal in a designated hazardous waste landfill may be an option.Must comply with all applicable environmental laws.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have Bis(2-ethylhexyl) fumarate for disposal ppe Wear appropriate PPE: gloves and eye protection start->ppe collect Collect waste in a sealed, labeled container ppe->collect store Store in a cool, dark, well-ventilated area collect->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor store->contact_ehs incinerate Dispose via chemical incineration with afterburner and scrubber contact_ehs->incinerate end End: Disposal Complete incinerate->end

References

Personal protective equipment for handling Bis(2-ethylhexyl) fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for Laboratory Professionals

This guide provides critical safety and logistical information for the handling of Bis(2-ethylhexyl) fumarate (B1241708) (CAS No. 141-02-6) to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these procedural steps is essential for safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

Bis(2-ethylhexyl) fumarate is classified as a chemical that causes skin and serious eye irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment

Protection TypeRecommended Equipment
Eye Protection Wear safety glasses with side shields or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary if there is a splash hazard.[4]
Skin Protection Gloves: Wear chemically resistant gloves. Butyl rubber gloves are recommended for handling esters.[5][6][7][8][9] Nitrile gloves may offer fair resistance to some esters but are not recommended for prolonged contact with others.[10][11] Always inspect gloves for degradation or permeation before and during use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[12] Lab Coat/Clothing: A standard laboratory coat should be worn. For tasks with a higher risk of splashing, consider impervious clothing.[12]
Respiratory Protection Typically not required when working in a well-ventilated area or a chemical fume hood.[4] If vapors or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1][12]

Safe Handling and Storage Procedures

Operational Plan: Step-by-Step Handling

  • Ventilation: Always handle this compound in a well-ventilated area.[4] A chemical fume hood is recommended to minimize inhalation exposure.[13]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]

  • Hygiene: Wash hands and face thoroughly after handling the chemical.[2] Do not eat, drink, or smoke in the work area.[13]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2]

Storage Plan

  • Store in a tightly closed container in a cool, dry, and dark place.[4]

  • Keep away from incompatible materials, particularly strong oxidizing agents.[4][14]

Emergency Procedures: Spills and First Aid

Immediate and appropriate response to incidents is critical.

Spill Response Plan

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation of the area.

  • Containment: For small spills, absorb the liquid with an inert material such as dry sand, earth, or vermiculite.[4] For larger spills, create a dike around the spill to prevent it from spreading.[4]

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.[1][3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined in Table 1.

First Aid Measures

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing. Wash the affected skin with plenty of soap and water.[1][15] If skin irritation occurs, seek medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.

Step-by-Step Disposal Protocol

  • Waste Identification: Label a dedicated, chemically resistant waste container as "Hazardous Waste: this compound".[16]

  • Segregation: Do not mix this waste with other waste streams, especially incompatible chemicals like strong oxidizing agents.[16]

  • Containerization: Use a high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof lid.[16]

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from heat and ignition sources.[16]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup.[16] One disposal option is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Physical and Chemical Properties

Table 2: Properties of this compound

PropertyValue
Molecular Formula C20H36O4
Molecular Weight 340.5 g/mol [17]
Appearance Colorless to almost colorless clear liquid
Odor Slight
Boiling Point 185 °C at 0.7 kPa
Flash Point 190 °C
Relative Density 0.94
Water Solubility Insoluble

Source: TCI Chemicals Safety Data Sheet, unless otherwise noted.

Occupational Exposure Limits

Currently, there are no established occupational exposure limits (e.g., PEL, TLV) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH.[3] However, the absence of a formal limit does not imply that the substance is harmless, and safe work practices should always be followed.[14]

Diagrams

Spill_Response_Workflow Workflow for this compound Spill Response spill Spill Occurs assess Assess Situation (Size, Location) spill->assess evacuate Evacuate Area assess->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Ventilation ppe->ventilate contain Contain Spill (Absorbent Material/Dike) ventilate->contain cleanup Collect Absorbed Material contain->cleanup decontaminate Decontaminate Area (Solvent, Soap & Water) cleanup->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.